molecular formula C7H6BrFO B1333230 2-Bromo-4-fluorobenzyl Alcohol CAS No. 229027-89-8

2-Bromo-4-fluorobenzyl Alcohol

Cat. No.: B1333230
CAS No.: 229027-89-8
M. Wt: 205.02 g/mol
InChI Key: XGAMLBPEVCLQEJ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorobenzyl Alcohol is a useful research compound. Its molecular formula is C7H6BrFO and its molecular weight is 205.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGAMLBPEVCLQEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378395
Record name 2-Bromo-4-fluorobenzyl Alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

229027-89-8
Record name 2-Bromo-4-fluorobenzyl Alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromo-4-fluorophenyl)methanol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4-fluorobenzyl Alcohol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Versatile Halogenated Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic incorporation of halogen atoms into molecular frameworks is a cornerstone of rational design. 2-Bromo-4-fluorobenzyl alcohol, identified by the CAS number 229027-89-8 , has emerged as a pivotal intermediate, offering a unique combination of reactive sites that empower chemists to construct complex molecular architectures.[1][2][3] This guide provides an in-depth technical overview of this compound, from its fundamental properties to its applications in cutting-edge research and development.

The strategic placement of a bromine atom at the ortho-position and a fluorine atom at the para-position of the benzyl alcohol confers a distinct reactivity profile. The bromine atom serves as a versatile handle for a multitude of cross-coupling reactions, while the fluorine atom modulates the electronic properties of the aromatic ring, often enhancing metabolic stability and binding affinity in pharmaceutical applications.[1] This dual-functionality makes this compound an indispensable tool for researchers, scientists, and drug development professionals.[2][4]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. This compound is typically a white to off-white crystalline solid.[4][5] A summary of its key properties is presented in the table below.

PropertyValueSource
CAS Number 229027-89-8[1][2][3][4]
Molecular Formula C₇H₆BrFO[4]
Molecular Weight 205.03 g/mol [4]
Appearance White to almost white powder or crystal[4][5]
Melting Point 68 - 72 °C[3][4][6]
Purity ≥ 98% (GC)[4]
InChI Key XGAMLBPEVCLQEJ-UHFFFAOYSA-N
SMILES String BrC1=C(CO)C=CC(F)=C1

Synthesis and Mechanistic Considerations

While specific, detailed synthesis routes for this compound are not extensively documented in the provided search results, a general understanding can be derived from analogous preparations of halogenated benzyl alcohols. The synthesis would likely involve the selective bromination and fluorination of a suitable toluene or benzaldehyde precursor, followed by the reduction of the aldehyde or carboxylic acid functionality to the primary alcohol.

A plausible synthetic pathway could start from 4-fluorotoluene, which would undergo ortho-bromination followed by radical bromination of the methyl group and subsequent hydrolysis to yield the desired alcohol. The choice of reagents and reaction conditions is critical to ensure high regioselectivity and yield.

Below is a conceptual workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_product Final Product 4-Fluorotoluene 4-Fluorotoluene Ortho-Bromination Ortho-Bromination 4-Fluorotoluene->Ortho-Bromination e.g., NBS, acid catalyst 2-Bromo-4-fluorotoluene 2-Bromo-4-fluorotoluene Ortho-Bromination->2-Bromo-4-fluorotoluene Radical_Bromination Radical_Bromination 2-Bromo-4-fluorobenzyl_bromide 2-Bromo-4-fluorobenzyl_bromide Radical_Bromination->2-Bromo-4-fluorobenzyl_bromide Hydrolysis Hydrolysis 2-Bromo-4-fluorobenzyl_alcohol 2-Bromo-4-fluorobenzyl_alcohol Hydrolysis->2-Bromo-4-fluorobenzyl_alcohol 2-Bromo-4-fluorotoluene->Radical_Bromination e.g., NBS, light/initiator 2-Bromo-4-fluorobenzyl_bromide->Hydrolysis e.g., H₂O, base

Caption: Conceptual workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Discovery

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its functional groups. The primary alcohol can undergo oxidation to the corresponding aldehyde or carboxylic acid, or participate in etherification and esterification reactions.[3] The aryl bromide is a key reactive site for palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules.[1][3]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine substituent on the aromatic ring makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the elaboration of the molecular scaffold.

Cross_Coupling_Reactions cluster_reactions Palladium-Catalyzed Cross-Coupling Start This compound Suzuki Suzuki Coupling (+ Boronic Acid/Ester) Start->Suzuki Pd Catalyst, Base Heck Heck Coupling (+ Alkene) Start->Heck Pd Catalyst, Base Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Start->Sonogashira Pd/Cu Catalysts, Base Product_Suzuki Aryl-Substituted Product Suzuki->Product_Suzuki Product_Heck Alkene-Substituted Product Heck->Product_Heck Product_Sonogashira Alkyne-Substituted Product Sonogashira->Product_Sonogashira

Caption: Key palladium-catalyzed cross-coupling reactions of this compound.

Oxidation to Aldehyde and Carboxylic Acid

The primary alcohol functionality can be selectively oxidized to either the aldehyde or the carboxylic acid, depending on the choice of oxidizing agent. The resulting 2-bromo-4-fluorobenzaldehyde is a valuable intermediate in its own right, particularly in the synthesis of heterocyclic compounds and other pharmacologically active molecules.[7][8]

Experimental Protocol: Oxidation to 2-Bromo-4-fluorobenzaldehyde

This protocol is a generalized example based on common oxidation procedures for benzyl alcohols.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Addition of Oxidant: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.1-1.5 eq), portion-wise at room temperature or 0 °C to control the reaction exotherm.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate for DMP).

  • Extraction: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-bromo-4-fluorobenzaldehyde.

Applications in Material Science and Agrochemicals

Beyond its prominent role in pharmaceutical development, this compound is also utilized in the synthesis of specialty chemicals, including agrochemicals and materials.[4][5] The incorporation of this fluorinated and brominated moiety can enhance the thermal stability and chemical resistance of polymers and resins.[4] In the agrochemical sector, derivatives of this compound can be tailored to create more potent and selective pesticides and herbicides.[5]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an acute oral toxicant (Category 3) and may cause skin, eye, and respiratory irritation.[6] Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a strategically designed and highly versatile building block in modern organic chemistry. Its unique combination of a reactive primary alcohol and a functionalized aromatic ring with ortho-bromo and para-fluoro substituents provides a powerful platform for the synthesis of a diverse range of complex molecules. From its pivotal role in the development of novel pharmaceuticals to its applications in material science and agrochemicals, this compound continues to be an invaluable tool for innovation in the chemical sciences.

References

A Technical Guide to 2-Bromo-4-fluorobenzyl Alcohol: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

2-Bromo-4-fluorobenzyl alcohol is a halogenated aromatic compound of significant interest to the scientific community, particularly those in pharmaceutical and organic synthesis sectors. Its unique substitution pattern—a bromine atom at the ortho-position and a fluorine atom at the para-position relative to the hydroxymethyl group—imparts distinct reactivity, making it a versatile building block for complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, validated synthesis and purification protocols, comprehensive analytical characterization, and key applications as a pivotal intermediate in drug discovery.

Core Physicochemical Properties

The utility of this compound in a research and development setting begins with a clear understanding of its fundamental properties. These data points are critical for reaction planning, safety assessments, and analytical method development.

The molecular structure features a benzyl alcohol core. The bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, while the highly electronegative fluorine atom at the 4-position modulates the electronic properties of the aromatic ring, influencing both reactivity and the physicochemical properties (like lipophilicity and metabolic stability) of derivative molecules.[1]

PropertyValueSource(s)
Molecular Formula C₇H₆BrFO[2][3]
Molecular Weight 205.02 g/mol [2][3]
CAS Number 229027-89-8[4]
Appearance White to off-white solid/powder/crystal[2][4][5]
Melting Point 68-72 °C[6]
Boiling Point ~262.3 °C at 760 mmHg[6]
Purity Typically >98% (GC)[4]
InChI Key XGAMLBPEVCLQEJ-UHFFFAOYSA-N[2]

Synthesis and Purification

The reliable synthesis of this compound is fundamental to its application. While several synthetic routes exist, a common and scalable laboratory method involves the reduction of the corresponding benzoic acid or benzaldehyde.

Synthetic Workflow Overview

The following diagram illustrates a typical workflow for the synthesis and purification of this compound starting from its corresponding acid.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Starting Material (2-Bromo-4-fluorobenzoic acid) B Dissolution (Anhydrous THF) A->B C Reduction (e.g., NaBH₄ / BF₃·OEt₂) B->C D Reaction Quench (Acidic Workup) C->D E Liquid-Liquid Extraction (e.g., EtOAc/Water) D->E Transfer to Separatory Funnel F Drying & Concentration (Na₂SO₄, Rotary Evaporation) E->F G Final Purification (Recrystallization or Column Chromatography) F->G H Isolated Product (this compound) G->H

Caption: Synthesis and Purification Workflow.

Detailed Experimental Protocol: Reduction of 2-Bromo-4-fluorobenzoic Acid

This protocol is adapted from analogous reductions of substituted benzoic acids.[7]

Materials:

  • 2-Bromo-4-fluorobenzoic acid

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (1.5 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Diborane Formation: Slowly add boron trifluoride diethyl etherate (1.2 eq.) dropwise to the stirred suspension. Causality Note: The in-situ formation of diborane (B₂H₆) or a borane-THF complex creates a more potent reducing agent capable of reducing carboxylic acids, which are unreactive towards NaBH₄ alone.

  • Substrate Addition: Dissolve 2-Bromo-4-fluorobenzoic acid (1.0 eq.) in anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature between 0-10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1M HCl to neutralize excess borane complexes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized material.

Analytical Validation Workflow

G cluster_group A Synthesized Product B Purity Check (TLC/GC-MS) A->B C Structural Confirmation (¹H, ¹³C, ¹⁹F NMR) B->C If Pure D Molecular Weight Verification (Mass Spectrometry) C->D F Validated Compound E Functional Group ID (FTIR Spectroscopy) D->E

Caption: Analytical Characterization Workflow.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂OH) should appear as a singlet or a triplet (if coupled to the hydroxyl proton) around 4.7 ppm.[8][9] The aromatic protons will appear in the range of 7.0-7.6 ppm, with coupling patterns dictated by the bromine and fluorine substituents. The hydroxyl proton (-OH) will be a broad singlet whose chemical shift is concentration-dependent.

  • ¹³C NMR: The spectrum will show seven distinct carbon signals. The benzylic carbon (-CH₂OH) is expected around 60-65 ppm. The aromatic carbons will appear between 115-140 ppm, with the carbon atoms directly bonded to fluorine exhibiting a large C-F coupling constant.[8]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as two peaks of nearly equal intensity (M⁺ and M+2), which is a definitive signature for a monobrominated compound.

  • ¹⁹F NMR: A single resonance is expected, confirming the presence of the single fluorine atom on the aromatic ring.[10]

Key Applications in Drug Discovery

This compound is not just a laboratory curiosity; it is a crucial intermediate in the synthesis of high-value pharmaceutical agents.[11][12] Its bifunctional nature—the alcohol for derivatization and the aryl bromide for cross-coupling—makes it highly valuable.[1]

Role as a Key Building Block

The compound serves as a cornerstone for introducing the 2-bromo-4-fluorophenyl moiety into larger molecules. This is particularly important in medicinal chemistry, where the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability.[1] The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, allowing for the facile formation of C-C, C-N, and C-O bonds.[6]

Case Study: Synthesis of Vortioxetine (An Antidepressant)

A prominent application of a structurally related compound is in the synthesis of the FDA-approved antidepressant, Vortioxetine. While the exact commercial synthesis may vary, published routes often utilize a 2,4-disubstituted benzyl halide intermediate. The 2-bromo-4-fluorobenzyl moiety provides the core structure needed for subsequent coupling reactions to build the final drug molecule.

The diagram below conceptualizes the integration of a similar benzyl bromide intermediate in a key synthetic step.

G A 2-Bromo-4-fluorobenzyl Moiety (as Bromide) Br C Key Intermediate N-CH₂-Ar A:f1->C:f1 Nucleophilic Substitution (SNAr) B Piperazine Derivative HN B:f1->C:f1

Caption: Conceptual reaction for drug intermediate synthesis.

Safety and Handling

Proper handling of this compound is crucial for laboratory safety.

  • Hazard Classification: The compound is classified as an acute oral toxicant (Category 3) and causes skin and serious eye irritation.[2][3] It may also cause respiratory irritation.[3] The GHS signal word is "Danger" or "Warning" depending on the supplier and concentration.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles (conforming to EN 166), and a lab coat.[3] Work should be conducted in a well-ventilated fume hood.[13]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[3]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

    • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

This compound, with a molecular weight of 205.02 g/mol , is more than a simple chemical statistic. It is a strategically designed building block that offers chemists a reliable entry point for synthesizing complex and biologically active molecules. Its well-defined physicochemical properties, established synthetic protocols, and proven utility in medicinal chemistry underscore its importance for researchers and drug development professionals. A thorough understanding of its chemistry and handling requirements enables its safe and effective application in advancing scientific discovery.

References

Introduction: The Strategic Importance of 2-Bromo-4-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-fluorobenzyl alcohol

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of starting materials and intermediates is a critical determinant of success. This compound (CAS No. 229027-89-8) has emerged as a strategically important building block. Its unique trifunctional nature—a primary alcohol for derivatization, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating electronic properties—makes it a versatile precursor for complex molecular architectures.[1][2][3] The introduction of halogen atoms, specifically bromine and fluorine, into drug candidates can significantly enhance biological activity and improve pharmacokinetic profiles.[4][5][6]

This guide provides an in-depth analysis of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's characteristics to effectively utilize it in synthesis, optimize reaction conditions, and ensure safe handling. The information presented herein is a synthesis of established data and field-proven experimental methodologies, designed to bridge the gap between theoretical knowledge and practical application.

Core Physicochemical Properties

The physical properties of a compound are a direct reflection of its molecular structure. For this compound, the interplay between the polar hydroxyl group, the electron-withdrawing fluorine atom, and the bulky, polarizable bromine atom dictates its physical state, melting and boiling points, and solubility.[1][7] These properties are fundamental for its handling, purification, and reaction setup.

PropertyValueSource(s)
CAS Number 229027-89-8[1][8]
Molecular Formula C₇H₆BrFO[9][10]
Molecular Weight 205.02 g/mol [9]
Appearance White to off-white crystalline solid/powder[1][10][11]
Melting Point 68-72 °C[1][8][11]
Boiling Point ~262.3 °C (at 760 mmHg)[1]
Density ~1.658 g/cm³[1]
Refractive Index ~1.566[1]
Purity >98.0% (GC)

Spectroscopic Profile for Structural Verification

While a dedicated, comprehensive spectral database for this specific compound is not publicly available from all vendors[9], its structure allows for predictable spectroscopic signatures. These are crucial for identity confirmation and purity assessment in a laboratory setting.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals. The benzylic protons (-CH₂OH) would appear as a singlet (or a doublet if coupled to the hydroxyl proton), shifted downfield due to the adjacent oxygen. The aromatic protons would appear as a complex multiplet pattern, with their chemical shifts influenced by the ortho-bromine and para-fluorine substituents. The hydroxyl proton (-OH) would appear as a broad singlet, the position of which is concentration and solvent-dependent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would reveal seven distinct signals. The benzylic carbon (-CH₂OH) would be found in the aliphatic region (~60-70 ppm). The six aromatic carbons would have their chemical shifts dictated by the halogen substituents; the carbon bearing the fluorine atom would show a large coupling constant (¹J C-F), a hallmark of fluorinated aromatics.

  • IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic ring and the CH₂ group would appear around 2850-3100 cm⁻¹. Strong absorptions corresponding to C-Br and C-F bonds would be visible in the fingerprint region (below 1200 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Solubility Characteristics: A Guide for Reaction and Purification

The solubility of this compound is a key practical consideration for its use as a reagent.

  • Polar Solvents: Due to the presence of the polar hydroxyl (-OH) group, which can participate in hydrogen bonding, the compound is expected to have some solubility in polar protic solvents like water and alcohols (e.g., ethanol, methanol).[1]

  • Organic Solvents: It is generally described as soluble in common organic solvents.[1][11] This includes polar aprotic solvents like tetrahydrofuran (THF), acetone, and dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. This broad solubility is advantageous for a wide range of synthetic transformations.[1]

The principle of "like dissolves like" is paramount here. The molecule possesses both polar (hydroxyl) and less polar (bromofluoro-aromatic ring) regions, giving it this versatile solubility profile.[12]

Experimental Methodologies for Property Determination

To ensure scientific integrity, the physical properties of a compound must be verifiable through standardized experimental protocols. The following sections detail the methodologies for determining the key physical constants of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline solid, whereas impurities will cause a depression and broadening of the melting range.[13]

Protocol: Digital Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean, dry watch glass. Crush the solid into a fine powder.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of solid (2-3 mm high) should be forced into the tube.[14] Tap the sealed end of the tube gently on a hard surface, or drop it down a long glass tube, to tightly pack the solid at the bottom.[13][15]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time and prevents overshooting the melting point in the precise measurement.[13]

  • Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point. Prepare a new capillary tube. Set a slow, controlled heating rate (1-2 °C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.[14]

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁). Record the temperature at which the last crystal melts and the entire sample is a clear liquid (T₂).[15] The melting range is reported as T₁ - T₂.

  • Validation: For a self-validating system, the apparatus should be periodically calibrated using standards with known, sharp melting points (e.g., benzoic acid, urea).[13]

Melting_Point_Workflow A Prepare Sample (Dry, Powdered) B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Scan (Optional) (10-20°C/min) to find approx. MP C->D E Cool Apparatus (>15°C below approx. MP) D->E F Precise Scan (Slow Ramp Rate: 1-2°C/min) E->F G Observe & Record T1: First liquid appears T2: All solid melts F->G H Report Melting Range (T1 - T2) G->H

Caption: Workflow for Melting Point Determination.

Boiling Point Determination

Given the high boiling point of this compound (~262 °C), distillation would be the most accurate method, but it requires a significant amount of material.[16][17] For small-scale identification, a micro boiling point determination is more practical.

Protocol: Micro Boiling Point (Thiele Tube Method)

  • Sample Preparation: Place a small amount (a few drops) of the molten compound or a solution in a high-boiling solvent into a small test tube (fusion tube).[18][19]

  • Capillary Setup: Take a standard melting point capillary tube and seal one end. Place this capillary tube, open end down, into the fusion tube containing the liquid sample.[18]

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.[20]

  • Heating: Immerse the assembly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil). Heat the side arm of the Thiele tube gently and slowly.[18]

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This occurs as the trapped air expands and vapor from the liquid enters the capillary.[18][20]

  • Recording: Continue slow heating until a rapid and continuous stream of bubbles emerges. Stop heating. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.[18] At this point, the vapor pressure inside the capillary equals the external atmospheric pressure.

  • Validation: The atmospheric pressure should be recorded at the time of the experiment, as boiling point is pressure-dependent.[17]

Boiling_Point_Workflow A Place Liquid in Fusion Tube B Insert Inverted Sealed Capillary A->B C Attach to Thermometer B->C D Immerse in Thiele Tube C->D E Heat Gently & Slowly D->E F Observe Rapid Stream of Bubbles E->F G Remove Heat & Allow to Cool F->G H Record Temperature When Liquid Re-enters Capillary G->H I Report Boiling Point (Note Barometric Pressure) H->I

Caption: Workflow for Micro Boiling Point Determination.

Qualitative Solubility Testing

Understanding a compound's solubility in different media (aqueous neutral, acidic, basic, and organic) can provide significant insight into its functional groups and is crucial for designing extraction and purification protocols.[21]

Protocol: Systematic Solubility Assessment

  • Setup: Label a series of small test tubes for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Diethyl Ether, Toluene).

  • Sample Addition: To each tube, add a small, consistent amount of this compound (e.g., ~25 mg).[21]

  • Solvent Addition: Add the first solvent (e.g., Water) dropwise, up to ~0.75 mL, shaking vigorously after each addition.[21]

  • Observation: Observe if the solid dissolves completely. Record as "soluble," "partially soluble," or "insoluble."[12] For two liquids, observe if they are "miscible" (one phase) or "immiscible" (two phases).[12]

  • Systematic Testing: Repeat the process for each solvent. The solubility in acidic (HCl) or basic (NaOH) solutions compared to water can indicate the presence of basic or acidic functional groups, respectively.[21] Solubility in a non-polar organic solvent like Toluene versus a polar organic solvent like Diethyl Ether provides information about the overall polarity of the molecule.

  • Interpretation: For this compound, we expect insolubility or very slight solubility in water. Due to the neutral alcohol group, its solubility is not expected to significantly increase in 5% HCl or 5% NaOH. We anticipate good solubility in organic solvents like diethyl ether.[1]

Solubility_Workflow cluster_0 A Add ~25 mg of Compound to Test Tube B Add 0.75 mL Solvent (e.g., Water) A->B C Shake Vigorously B->C D Dissolved? C->D E Record: Soluble D->E Yes F Record: Insoluble D->F No G Repeat for: - 5% HCl - 5% NaOH - Organic Solvents E->G F->G

Caption: Workflow for Qualitative Solubility Testing.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

  • Hazard Identification: this compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[9] The GHS pictogram is the skull and crossbones (GHS06), and the signal word is "Danger".[9]

  • Handling Precautions:

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, wash the affected area with plenty of water.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container.

    • Keep in a cool, dry, and well-ventilated place away from incompatible materials.[11]

Conclusion

This compound is a valuable and versatile intermediate in chemical synthesis. A comprehensive understanding of its physical properties—from its melting point and solubility to its spectroscopic signatures—is essential for its effective and safe application. Its crystalline nature and moderate melting point facilitate handling and weighing, while its solubility in common organic solvents allows for its use in a variety of reaction conditions. By employing the standardized experimental protocols detailed in this guide, researchers can confidently verify the identity and purity of this key building block, paving the way for successful and reproducible synthetic outcomes in drug discovery and beyond.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-4-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-4-fluorobenzyl alcohol, a key intermediate in pharmaceutical and agrochemical research. Directed at researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of its solubility, offering both predictive insights based on analogous structures and detailed protocols for empirical determination.

The Critical Role of Solubility in Scientific Research and Development

Solubility, the capacity of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like this compound, its solubility profile dictates its utility in various applications. In drug discovery, poor aqueous solubility can severely limit a compound's bioavailability, hindering its therapeutic efficacy.[1][2][3][4] Formulation chemists grapple with the challenge that over 40% of new chemical entities are poorly soluble in water, making solubility assessment a critical early-stage activity.[1] Furthermore, in synthetic organic chemistry, understanding a compound's solubility in different organic solvents is paramount for reaction setup, purification, and formulation.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
CAS Number 229027-89-8[5]
Molecular Formula C₇H₆BrFO[6]
Molecular Weight 205.02 g/mol [6]
Appearance White to off-white solid[5][7]
Melting Point 68-72 °C[5][8]
Density ~1.658 g/cm³[5]
Boiling Point ~262.3 °C at 760 mmHg[5]

The presence of a polar hydroxyl group, a bulky bromine atom, and an electron-withdrawing fluorine atom on the benzene ring all contribute to the molecule's overall polarity and its interactions with various solvents.

Predicted Solubility Profile of this compound

While specific quantitative solubility data for this compound is not extensively available in the literature, we can infer its likely behavior by examining structurally related compounds. The general principle of "like dissolves like" is a useful starting point, suggesting that polar compounds will dissolve in polar solvents and non-polar compounds in non-polar solvents.[9][10]

Aqueous Solubility

Based on its structural analogues, this compound is expected to have limited solubility in water. Benzyl alcohol, the parent compound, has a moderate water solubility of about 4 g/100 mL.[2][11] The introduction of halogen substituents, particularly the larger bromine atom, generally decreases aqueous solubility due to an increase in molecular weight and surface area, and a decrease in the molecule's ability to form hydrogen bonds with water. For instance, 4-fluorobenzyl alcohol is described as slightly soluble in water[12], and 2-bromobenzyl alcohol also has limited water solubility. Therefore, it is reasonable to predict that this compound will be slightly soluble in water.

Solubility in Organic Solvents

This compound is anticipated to be soluble in common organic solvents.[5] This prediction is strongly supported by the high solubility of benzyl alcohol and its halogenated derivatives in a range of organic media. Benzyl alcohol is miscible with ethanol and diethyl ether and is soluble in acetone and chloroform.[11] Similarly, 2-bromobenzyl alcohol is soluble in organic solvents like ethanol and ether.[3] The presence of the polar hydroxyl group allows for hydrogen bonding with protic solvents like alcohols, while the aromatic ring and halogen substituents can engage in van der Waals and dipole-dipole interactions with a variety of organic solvents.

Predicted Qualitative Solubility:

SolventPredicted SolubilityRationale
WaterSlightly SolublePresence of polar -OH group is offset by the large, hydrophobic bromofluorophenyl group.
MethanolSolublePolar protic solvent capable of hydrogen bonding.
EthanolSolublePolar protic solvent capable of hydrogen bonding.
AcetoneSolublePolar aprotic solvent with a significant dipole moment.
DichloromethaneSolubleModerately polar solvent, effective for many organic solids.
TolueneModerately SolubleNon-polar aromatic solvent, may be less effective than polar solvents.
HexaneSparingly SolubleNon-polar solvent, unlikely to effectively solvate the polar alcohol.

Experimental Determination of Solubility

Given the lack of precise quantitative data, experimental determination of the solubility of this compound is crucial for its effective application. The following section outlines a robust, step-by-step protocol for this purpose.

The Shake-Flask Method: A Gold Standard

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent.

Experimental Workflow:

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Solubility Solubility of this compound Polarity Molecular Polarity Solubility->Polarity H_Bonding Hydrogen Bonding Capability Solubility->H_Bonding Crystal_Lattice Crystal Lattice Energy Solubility->Crystal_Lattice Temperature Temperature Solubility->Temperature Solvent Solvent Polarity Solubility->Solvent pH pH of Aqueous Solutions Solubility->pH

References

A Technical Guide to the Spectral Analysis of 2-Bromo-4-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-fluorobenzyl alcohol is a halogenated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in the development of novel pharmaceutical agents and other complex molecules necessitates a comprehensive understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing definitive evidence of a compound's identity and purity. This in-depth technical guide presents a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Note to the Reader: As of the compilation of this guide, publicly available, experimentally verified spectral data for this compound is limited. Consequently, this document is based on a combination of predictive models and comparative analysis with structurally similar compounds. The presented data should be considered as a robust estimation to be confirmed with experimental results.

Molecular Structure and Key Features

This compound possesses a benzene ring substituted with a bromine atom, a fluorine atom, and a hydroxymethyl group. This specific substitution pattern gives rise to a unique spectral fingerprint. The molecular formula is C₇H₆BrFO, and the molecular weight is 205.02 g/mol .

Figure 1: Chemical Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl group, and the hydroxyl proton.

Experimental Protocol (Predicted): A sample of this compound (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or 500 MHz spectrometer.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.45d1HAr-H
~ 7.20dd1HAr-H
~ 7.05t1HAr-H
~ 4.70s2H-CH₂-
~ 2.0-3.0br s1H-OH

Interpretation:

  • Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the aromatic ring will appear in the downfield region due to the deshielding effect of the aromatic ring current. The electron-withdrawing effects of the bromine and fluorine atoms will further influence their chemical shifts. The splitting patterns (doublet, doublet of doublets, and triplet) arise from the coupling between adjacent protons.

  • Methylene Protons (δ ~4.70 ppm): The two protons of the -CH₂- group are expected to appear as a singlet, as they are chemically equivalent and not coupled to any neighboring protons. Their chemical shift is downfield due to the adjacent oxygen atom and the aromatic ring.

  • Hydroxyl Proton (δ ~2.0-3.0 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift can vary depending on the concentration, solvent, and temperature due to hydrogen bonding.

G cluster_protons Proton Environments cluster_factors Influencing Factors Ar-H Aromatic Protons (~7.0-7.5 ppm) CH2 Methylene Protons (~4.70 ppm) OH Hydroxyl Proton (~2.0-3.0 ppm) Ring_Current Aromatic Ring Current Ring_Current->Ar-H Halogen_Effects Br and F Electronegativity Halogen_Effects->Ar-H Oxygen_Effect Oxygen Electronegativity Oxygen_Effect->CH2 H_Bonding Hydrogen Bonding H_Bonding->OH G M+ [M]⁺ (m/z 204/206) M-OH [M-OH]⁺ (m/z 187/189) M+->M-OH -OH M-Br [M-Br]⁺ (m/z 125) M+->M-Br -Br C7H6O [C₇H₆O]⁺ (m/z 107) M-Br->C7H6O -H₂O

Introduction: The Strategic Importance of 2-Bromo-4-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 2-Bromo-4-fluorobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 229027-89-8) is a key structural motif and a versatile intermediate in the fields of medicinal chemistry and advanced organic synthesis.[1] Its unique arrangement of a primary alcohol, a bromine atom, and a fluorine atom on a benzene ring provides a powerful toolkit for synthetic chemists. The alcohol group serves as a handle for oxidation to aldehydes or carboxylic acids, as well as for etherification and esterification reactions. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, and Heck), which are fundamental for constructing complex carbon-carbon bonds.[1] Furthermore, the fluorine atom's high electronegativity influences the molecule's electronic properties, often enhancing metabolic stability and binding affinity in pharmaceutical compounds.[1][2]

This guide presents a reliable and well-established two-step synthetic pathway to this compound, commencing from the commercially available starting material, 4-fluorobenzaldehyde. The chosen methodology emphasizes chemoselectivity, operational simplicity, and high yield, making it suitable for both laboratory-scale research and process development.

Overall Synthetic Strategy

The synthesis is efficiently executed in two primary stages:

  • Electrophilic Bromination: The regioselective bromination of 4-fluorobenzaldehyde to produce the key intermediate, 2-bromo-4-fluorobenzaldehyde.

  • Chemoselective Reduction: The selective reduction of the aldehyde functional group of the intermediate to the corresponding primary alcohol, yielding the final product.

The complete workflow is visualized below.

G A Start: 4-Fluorobenzaldehyde B Step 1: Electrophilic Aromatic Substitution A->B C Intermediate: 2-Bromo-4-fluorobenzaldehyde B->C D Step 2: Chemoselective Reduction C->D E Final Product: this compound D->E F Reagents: - Dibromohydantoin - H₂SO₄ / TFA F->B G Reagent: - Sodium Borohydride (NaBH₄) G->D G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up & Purification A Dissolve Aldehyde in Methanol (MeOH) B Cool to 0 °C (Ice Bath) A->B C Add NaBH₄ (in portions) B->C D Stir at Room Temp (1-2 hours) C->D E Quench with Water/Acid D->E F Extract with Ethyl Acetate E->F G Wash, Dry, Concentrate F->G H Purify (e.g., Crystallization) G->H

References

2-Bromo-4-fluorobenzyl alcohol safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling and Use of 2-Bromo-4-fluorobenzyl Alcohol

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical properties of this compound (CAS No. 229027-89-8). It is intended for researchers, chemists, and professionals in drug development and specialty chemical manufacturing who utilize this versatile halogenated intermediate. The focus is not merely on procedural steps but on the underlying scientific principles that dictate these safety measures, ensuring a self-validating system of laboratory practice.

Compound Profile and Significance

This compound is a solid, typically appearing as a white to off-white crystalline powder[1]. Its molecular structure, featuring a benzyl alcohol moiety substituted with bromine and fluorine atoms, makes it a valuable building block in organic synthesis[2][3]. The bromine atom serves as a key functional handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), while the fluorine atom can significantly alter the lipophilicity and metabolic stability of target molecules, properties of high interest in pharmaceutical and agrochemical design[2].

However, the same structural features that make it synthetically useful also necessitate stringent safety and handling protocols. The presence of halogens and its classification as an acutely toxic and irritant compound demand a thorough understanding of its reactivity and toxicology.

Physicochemical and Toxicological Data

A summary of key data is presented below. This information is fundamental to understanding the material's behavior and its associated hazards.

PropertyValueSource(s)
Chemical Name This compound[4][5][6]
CAS Number 229027-89-8[4][5][6]
Molecular Formula C₇H₆BrFO[4][6]
Molecular Weight 205.02 g/mol [4][6]
Appearance White to off-white solid/crystalline powder[1]
Melting Point 68-72 °C[1]
Boiling Point ~262.3 °C at 760 mmHg[1]
GHS Classification Acute Toxicity, Oral (Category 3); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System[4][7]
Signal Word Danger[7]
Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4][7]

Hazard Identification and Risk Mitigation

The primary hazards associated with this compound are its acute oral toxicity and its irritant properties affecting the skin, eyes, and respiratory system[4][7]. Understanding these hazards is the first step in designing a robust safety workflow.

Causality of Hazards
  • Acute Toxicity (Oral, Category 3): The "Toxic if swallowed" classification (H301) is a critical warning[7]. This level of toxicity means that small quantities ingested can cause serious harm or be fatal. This hazard dictates the absolute prohibition of eating, drinking, or smoking in the laboratory and underscores the importance of stringent personal hygiene, such as frequent hand washing, especially before leaving the work area[8].

  • Skin and Eye Irritation (Category 2): The compound can cause significant skin and serious eye irritation (H315, H319)[4]. This is due to the chemical's ability to disrupt the cellular integrity of epithelial tissues upon contact. This property directly informs the mandatory use of protective gloves and safety glasses or goggles. The potential for serious eye damage necessitates immediate and prolonged flushing (at least 15 minutes) at an eyewash station in case of accidental contact[4].

  • Respiratory Irritation (STOT SE 3): As a fine powder, the compound can easily become airborne, and inhaling the dust may cause respiratory irritation (H335)[4]. This necessitates that all weighing and transfer operations be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation exposure.

Risk Assessment and Control Workflow

A systematic approach to risk management is non-negotiable. The following workflow illustrates the logical steps from hazard identification to control implementation.

RiskAssessmentWorkflow cluster_0 Risk Management Process A Identify Hazards (Acute Toxicity, Irritation) B Assess Risks (Exposure Routes: Ingestion, Inhalation, Dermal) A->B Analyze Potential Harm C Select Control Measures (Elimination, Engineering, Admin, PPE) B->C Determine Likelihood & Severity D Implement Controls C->D Apply Hierarchy of Controls E Review & Refine (Monitor Effectiveness, Update SOPs) D->E Continuous Improvement Loop E->A Re-evaluate

Caption: A logical workflow for risk assessment and control.

Safe Handling and Personal Protective Equipment (PPE)

Based on the risk assessment, a multi-layered approach to protection is required, following the hierarchy of controls.

Engineering Controls
  • Chemical Fume Hood: All work that may generate dust or vapors, including weighing, transferring, and reaction setup, must be performed in a properly functioning chemical fume hood[9]. This is the primary line of defense against respiratory exposure.

  • Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure provides containment while maintaining measurement accuracy.

  • Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their location should be known to all personnel working with the compound.

Administrative Controls
  • Designated Areas: Clearly mark and designate specific areas of the lab for handling acutely toxic chemicals[9][10].

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this compound and on emergency response protocols before commencing work.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection. A hazard assessment is required to select the appropriate PPE for any given task[11][12].

PPE ItemSpecification & RationaleSource(s)
Eye/Face Protection ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn over goggles when there is a significant splash risk. This is mandated by the H319 "Causes serious eye irritation" classification.[4][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are the minimum requirement for incidental contact. For extended handling or immersion, consult manufacturer permeation data. Double-gloving is recommended for handling acutely toxic substances. The H315 "Causes skin irritation" hazard necessitates robust hand protection.[10][11]
Body Protection A buttoned, long-sleeved laboratory coat is required. A chemically-resistant apron should be worn over the lab coat when handling larger quantities or when there is a splash hazard.[8]
Footwear Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[11]

Experimental Protocol: Oxidation to 2-Bromo-4-fluorobenzaldehyde

The oxidation of benzyl alcohols to their corresponding aldehydes is a common and fundamental transformation in organic synthesis[13][14]. This protocol details a representative procedure using manganese dioxide (MnO₂), a mild and selective oxidizing agent, which minimizes the risk of over-oxidation to the carboxylic acid that can occur with stronger agents like chromic acid[15][16].

Pre-Reaction Safety Review
  • Review SDS: Thoroughly review the SDS for all reagents, including this compound, manganese dioxide, and the solvent (e.g., dichloromethane).

  • Engineering Controls Check: Verify the chemical fume hood has a current certification sticker and is functioning correctly.

  • PPE Assembly: Don all required PPE as specified in Section 3.3.

Step-by-Step Procedure

This protocol is adapted from a general procedure for the oxidation of a similar substrate and should be optimized for specific laboratory conditions.[15]

  • Reagent Preparation: Inside a chemical fume hood, weigh 2.05 g (10.0 mmol) of this compound into a 250 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add 100 mL of dichloromethane to the flask and stir until the solid is fully dissolved.

  • Oxidant Addition: Carefully add 8.7 g (100 mmol, 10 equivalents) of activated manganese dioxide (MnO₂) to the solution in portions. Causality: MnO₂ is a heterogeneous oxidant; a large excess is used to drive the reaction to completion. The reaction is typically exothermic and portion-wise addition helps control the reaction rate.

  • Reaction Monitoring: Seal the flask and stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

  • Work-up: Once the reaction is complete, filter the reaction mixture through a pad of celite to remove the solid MnO₂ and its byproducts. Wash the filter cake thoroughly with additional dichloromethane. Causality: Celite provides a fine filtration medium to remove the finely divided MnO₂.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-4-fluorobenzaldehyde.

  • Waste Disposal: All solid waste (MnO₂/celite) and solvent waste must be disposed of as hazardous chemical waste, following the guidelines in Section 6.

Storage and Stability

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[4].

  • Incompatibilities: Keep away from strong oxidizing agents. The primary alcohol group is susceptible to oxidation, which can be uncontrolled and highly exothermic if mixed with potent oxidizers[17].

  • Hazardous Decomposition: Upon thermal decomposition, this compound may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride[4].

Spill and Waste Management

Spill Response
  • Minor Spill (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not dry sweep, as this can generate dust[9].

    • Carefully scoop the material into a labeled, sealable container for hazardous waste.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spill:

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory door and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Halogenated organic waste must be collected in a separate, clearly labeled waste container from non-halogenated waste[18][19]. Causality: Mixing waste streams complicates disposal procedures and can significantly increase costs. More importantly, mixing incompatible wastes can lead to dangerous chemical reactions.[19]

  • Labeling: The container must be labeled "Hazardous Waste" and list all chemical constituents, including "this compound"[18].

  • Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area until it is collected by EHS personnel[18]. Do not pour any amount down the drain[10][20].

Emergency Procedures: Exposure Response

Immediate and correct action is critical in the event of an exposure.

EmergencyResponse cluster_exposure Exposure Event cluster_action Immediate Action cluster_followup Follow-Up Ingestion Ingestion A1 DO NOT induce vomiting. Seek immediate medical attention. Ingestion->A1 Inhalation Inhalation A2 Move to fresh air. Seek medical attention. Inhalation->A2 Skin_Contact Skin Contact A3 Remove contaminated clothing. Flush skin with water for 15 min. Skin_Contact->A3 Eye_Contact Eye Contact A4 Flush eyes at eyewash station for 15 min. Hold eyelids open. Eye_Contact->A4 F Seek medical attention. Bring SDS. A1->F A2->F A3->F A4->F R Report incident to supervisor and EHS. F->R

Caption: Emergency response flowchart for exposure incidents.

  • Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Seek immediate medical attention[4].

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[4].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention[4].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel[7].

References

An In-depth Technical Guide on the Electronic Effects of Bromine and Fluorine in 2-Bromo-4-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical and materials science, the nuanced control of molecular properties is paramount. The strategic placement of halogen substituents on an aromatic ring is a powerful tool for modulating electronic distribution, and consequently, the reactivity, stability, and biological activity of a molecule. This guide provides a comprehensive analysis of the electronic effects at play in 2-Bromo-4-fluorobenzyl alcohol, a versatile building block in organic synthesis.[1][2][3] We will dissect the individual and synergistic contributions of the bromine and fluorine atoms, offering a framework for researchers, scientists, and drug development professionals to rationalize and predict the chemical behavior of this and related halogenated compounds.

Fundamental Principles: Electronic Effects in Aromatic Systems

The reactivity of a substituted benzene ring is governed by the interplay of two primary electronic effects: the inductive effect and the resonance effect.[4]

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and arises from the difference in electronegativity between a substituent and the carbon atom to which it is attached.[4][5] Electronegative atoms, such as halogens, pull electron density away from the ring, deactivating it towards electrophilic attack. This effect diminishes with distance.

  • Resonance Effect (+R or -R): This effect involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[4][5] Substituents with lone pairs of electrons, like halogens, can donate electron density to the ring through resonance (+R effect), which tends to activate the ortho and para positions.[5][6]

Halogens present a unique case where these two effects are in opposition. While they are strongly electronegative and thus deactivating via the inductive effect, they also possess lone pairs capable of resonance donation.[5][6][7]

The Individual Contributions of Bromine and Fluorine

To understand the combined influence of the substituents in this compound, we must first consider their individual electronic properties.

Fluorine: A Study in Contrasts

Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I).[8] This effect significantly lowers the electron density of the aromatic ring. However, fluorine's 2p orbitals are of similar size and energy to the 2p orbitals of carbon, allowing for effective overlap and a significant, albeit counterintuitive, electron-donating resonance effect (+R).[9][10]

This duality makes fluorine-substituted aromatic compounds less deactivated towards electrophilic aromatic substitution than other haloaromatics.[5] The +R effect of fluorine preferentially increases electron density at the ortho and para positions, directing incoming electrophiles to these sites.[11]

Bromine: Inductive Deactivation Dominates

Bromine is also electronegative and deactivates the benzene ring through its -I effect.[12] However, the resonance donation from bromine's larger 4p orbitals to carbon's 2p orbitals is less effective than that of fluorine due to a mismatch in orbital size and energy.[10] Consequently, for bromine, the deactivating inductive effect generally outweighs the activating resonance effect.[10] Like fluorine, the +R effect of bromine, though weaker, still directs incoming electrophiles to the ortho and para positions.[10]

Synergistic Effects in this compound

In this compound, the electronic landscape of the aromatic ring is shaped by the combined influence of the ortho-bromine, the para-fluorine, and the meta-directing hydroxymethyl group.

Electron Density Distribution

The powerful -I effects of both fluorine and bromine withdraw electron density from the aromatic ring, making it generally less nucleophilic than benzene. The fluorine at the para position and the bromine at the ortho position both contribute to this deactivation. However, their +R effects work to increase electron density at specific positions.

The interplay of these effects can be visualized as follows:

Caption: Interplay of electronic effects in this compound.

Hammett Parameters: A Quantitative Perspective

The Hammett equation provides a quantitative means to assess the electronic influence of substituents.[13] The substituent constants, σ (sigma), reflect the electron-donating or electron-withdrawing nature of a group.

SubstituentPositionσ (para)σ (meta)
Fluorine para+0.06+0.34
Bromine ortho-+0.39
Hydroxymethyl meta--0.07

Data sourced from various compilations.[13][14][15][16]

Positive σ values indicate an electron-withdrawing effect, while negative values suggest an electron-donating effect. The σ(para) for fluorine is slightly positive, reflecting the dominance of its inductive effect at this position. The σ(meta) values for both halogens are significantly positive, highlighting their strong electron-withdrawing nature. The hydroxymethyl group is weakly electron-donating.

Reactivity and Synthetic Applications

The electronic properties of this compound dictate its reactivity in various chemical transformations.

Acidity of the Hydroxyl Group

The electron-withdrawing nature of the fluorine and bromine substituents increases the acidity of the benzylic proton compared to unsubstituted benzyl alcohol. This is because the resulting alkoxide is stabilized by the inductive withdrawal of electron density. The pKa of benzyl alcohol is approximately 15.4.[17][18] The presence of the two halogen atoms in this compound would be expected to lower this pKa value, making it a stronger acid.

Hypothetical pKa Determination Protocol:

  • Preparation of Solutions: Prepare a series of buffer solutions with known pH values. Prepare a solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO to ensure solubility).

  • UV-Vis Spectrophotometry: Record the UV-Vis spectrum of the benzyl alcohol solution in each buffer. The protonated and deprotonated forms of the alcohol will have different absorption spectra.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the difference between the two forms is maximal) against the pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the alcohol.

Electrophilic Aromatic Substitution

The aromatic ring of this compound is deactivated towards electrophilic aromatic substitution due to the strong -I effects of the halogens. However, if a reaction is forced, the directing effects of the substituents will determine the position of the incoming electrophile. The fluorine and bromine are ortho, para-directing, while the hydroxymethyl group is a weak meta-director. The positions ortho and para to the activating fluorine and bromine are already substituted. Therefore, substitution is likely to be disfavored.

Nucleophilic Substitution and Coupling Reactions

The bromine atom at the 2-position is a key functional handle for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[3] The electron-withdrawing fluorine at the para-position can influence the reactivity of the C-Br bond in these reactions.

Experimental Workflow for a Suzuki Coupling Reaction:

Suzuki_Coupling Reactants This compound + Arylboronic acid Reaction Reaction Mixture Reactants->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst->Reaction Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction Heating Heat (e.g., 80-100 °C) Reaction->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Spectroscopic Analysis

The electronic environment of this compound can be probed using various spectroscopic techniques.

  • ¹H NMR: The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the halogens, generally shifting them downfield compared to benzene.

  • ¹³C NMR: The carbon atoms attached to the fluorine and bromine will show characteristic chemical shifts and coupling constants (in the case of ¹⁹F-¹³C coupling).

  • ¹⁹F NMR: This technique is particularly useful for fluorinated compounds, providing a sensitive probe of the local electronic environment of the fluorine atom.

  • IR Spectroscopy: The spectrum will show characteristic peaks for the O-H stretch of the alcohol (around 3300 cm⁻¹) and C-Br and C-F stretches at lower frequencies.

Conclusion

The electronic effects of bromine and fluorine in this compound are a fascinating case study in the principles of physical organic chemistry. The strong inductive withdrawal of both halogens deactivates the aromatic ring, while their resonance effects, though weaker, play a crucial role in directing any potential electrophilic attack. The interplay of these effects enhances the acidity of the benzylic alcohol and provides a synthetically versatile handle for cross-coupling reactions. A thorough understanding of these electronic principles is essential for any scientist working with this and other halogenated aromatic compounds, enabling the rational design of synthetic routes and the prediction of chemical reactivity.

References

An In-depth Technical Guide to 2-Bromo-4-fluorobenzyl Alcohol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of Halogenated Benzyl Alcohols in Modern Synthesis

In the landscape of contemporary organic and medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design and the synthesis of complex organic molecules. Halogenated benzyl alcohols, in particular, serve as exceptionally versatile building blocks. The presence of halogens can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] 2-Bromo-4-fluorobenzyl alcohol (CAS No. 229027-89-8) has emerged as a significant intermediate, embodying the principles of strategic halogenation.[3] Its structure, featuring a bromine atom at the ortho position and a fluorine atom at the para position, provides a unique combination of reactivity and modulatory effects.[1] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the fluorine atom can enhance biological activity and fine-tune electronic properties.[1] This guide provides an in-depth exploration of the synthesis, properties, and applications of this important chemical intermediate, tailored for researchers, scientists, and professionals in drug development.

Historical Context and Emergence

While a singular, seminal publication marking the "discovery" of this compound is not readily identifiable in the chemical literature, its emergence is intrinsically linked to the broader development of fluorinated and brominated aromatic compounds as key intermediates in the latter half of the 20th century. The rise of organofluorine chemistry, in particular, has had a profound impact on medicinal chemistry, with the introduction of fluorine atoms often leading to enhanced therapeutic efficacy.[2] The synthesis of various substituted benzyl alcohols has been a long-standing area of interest, with numerous methods developed for their preparation.[4] The appearance of this compound in the portfolios of chemical suppliers and its citation in modern patents points to its value in contemporary synthetic campaigns, where its unique substitution pattern is leveraged for the construction of complex target molecules.

Synthetic Methodologies

The preparation of this compound is most commonly achieved through the reduction of a suitable carbonyl precursor, namely 2-bromo-4-fluorobenzaldehyde or 2-bromo-4-fluorobenzoic acid. The choice of starting material often depends on commercial availability and the desired scale of the synthesis.

Method 1: Reduction of 2-Bromo-4-fluorobenzaldehyde

This is the most direct and widely employed route. It involves the chemoselective reduction of the aldehyde functionality, which can be accomplished using a variety of reducing agents.

  • Causality Behind Experimental Choices: Sodium borohydride (NaBH₄) is a preferred reagent for this transformation due to its mild nature, high selectivity for aldehydes over other functional groups, and operational simplicity. The use of a protic solvent like methanol or ethanol is typical, as it facilitates the reaction by protonating the intermediate alkoxide.

Experimental Protocol: Reduction of 2-Bromo-4-fluorobenzaldehyde with Sodium Borohydride

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-fluorobenzaldehyde (1.0 eq.) in methanol or ethanol to a concentration of approximately 0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the reducing agent.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 to 1.5 eq.) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0 °C to decompose any excess NaBH₄.

  • Work-up: Remove the bulk of the organic solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization to afford this compound as a white to off-white solid.[3]

G cluster_0 Synthesis of this compound aldehyde 2-Bromo-4-fluorobenzaldehyde alcohol This compound aldehyde->alcohol Reduction nabh4 NaBH₄ nabh4->alcohol solvent Methanol/Ethanol solvent->alcohol

Caption: Workflow for the synthesis of this compound.

Method 2: Synthesis from 2-Bromo-4-fluorobenzoic Acid

An alternative route involves the reduction of the corresponding carboxylic acid. This typically requires a more powerful reducing agent than sodium borohydride.

  • Causality Behind Experimental Choices: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing carboxylic acids to primary alcohols. However, its high reactivity necessitates the use of anhydrous solvents (e.g., diethyl ether, THF) and careful handling. An alternative, milder approach involves the conversion of the carboxylic acid to a mixed anhydride, which is then reduced with sodium borohydride, as described in a patent for a related isomer.[5]

Experimental Protocol: Two-Step Reduction of 2-Bromo-4-fluorobenzoic Acid

  • Mixed Anhydride Formation: Dissolve 2-bromo-4-fluorobenzoic acid (1.0 eq.) and a tertiary amine base (e.g., triethylamine, 1.1 eq.) in an anhydrous solvent like tetrahydrofuran (THF). Cool the solution to 0 °C and add a chloroformate, such as ethyl chloroformate (1.1 eq.), dropwise. Stir the mixture for 1-2 hours at 0-25 °C to form the mixed anhydride.[5]

  • Reduction: In a separate flask, prepare a solution of sodium borohydride (2.0-3.0 eq.) in water. Add this solution dropwise to the mixed anhydride solution at 10-20 °C.[5]

  • Reaction and Work-up: Stir the reaction mixture for several hours at room temperature. Upon completion, pour the mixture into water and extract with an organic solvent (e.g., methylene chloride).[5]

  • Purification: Wash the combined organic layers, dry over a drying agent, and concentrate under reduced pressure. The crude product can then be purified as described in Method 1.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectroscopic properties of this compound is essential for its effective use in synthesis and for quality control.

PropertyValueReference(s)
CAS Number 229027-89-8[6]
Molecular Formula C₇H₆BrFO[3]
Molecular Weight 205.03 g/mol [3]
Appearance White to almost white powder or crystal[3]
Melting Point 68 - 72 °C[3]
Purity ≥ 98% (GC)[3]
Spectroscopic Characterization

While a comprehensive, publicly available dataset is not consolidated in a single source, the expected spectroscopic features can be inferred from the analysis of closely related structures and general principles.[2][7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH₂), and the hydroxyl proton (OH). The aromatic region will display complex splitting patterns due to the presence of bromine and fluorine substituents. The benzylic CH₂ protons would typically appear as a singlet or a doublet (if coupled to the OH proton) around 4.5-4.8 ppm. The hydroxyl proton signal is often broad and its chemical shift is dependent on concentration and solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the seven carbon atoms. The carbon bearing the fluorine atom will exhibit a large C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogens. The benzylic carbon (CH₂OH) signal is expected in the range of 60-65 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[8] Characteristic C-O stretching vibrations are expected in the 1000-1200 cm⁻¹ region. Aromatic C-H and C=C stretching bands will also be present.

  • MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.[9] Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.[10]

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical synthesis, primarily in the pharmaceutical and agrochemical industries.

  • Pharmaceutical Synthesis: It serves as a key building block for the synthesis of various biologically active molecules.[3] Its utility lies in its ability to introduce a 2-bromo-4-fluorophenyl moiety into a larger molecular framework, which can be crucial for modulating the pharmacological properties of a drug candidate. It is particularly used in the development of drugs targeting neurological and cardiovascular conditions.[3]

  • Organic Synthesis: In a broader synthetic context, the compound is used to construct complex organic molecules.[1] The bromine atom can be readily converted to other functional groups through reactions such as Suzuki, Sonogashira, and Heck cross-couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester.

  • Material Science: There is potential for this compound to be used in the formulation of specialty polymers and resins, where the incorporation of halogenated aromatic rings can enhance properties such as thermal stability and chemical resistance.

Conclusion

This compound stands as a testament to the power of strategic halogenation in modern chemical synthesis. While its specific discovery is not marked by a single historical event, its value is evident in its widespread use as a versatile intermediate. The synthetic routes to this compound are well-established, primarily involving the reduction of its aldehyde precursor. Its unique combination of a reactive bromine handle and a property-modulating fluorine atom makes it an indispensable tool for chemists in the pharmaceutical, agrochemical, and material science fields. As the demand for novel, highly functionalized molecules continues to grow, the importance of key building blocks like this compound is set to increase.

References

Commercial availability and suppliers of 2-Bromo-4-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-Bromo-4-fluorobenzyl alcohol: Properties, Synthesis, and Commercial Availability

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 229027-89-8), a critical building block in modern organic synthesis and pharmaceutical development. Designed for researchers, medicinal chemists, and process development scientists, this document synthesizes key data on its physicochemical properties, chemical reactivity, synthetic applications, commercial sourcing, and safe handling protocols.

Introduction: A Versatile Halogenated Intermediate

This compound is a strategically functionalized aromatic compound. Its structure, featuring a primary alcohol, a bromine atom, and a fluorine atom on a benzene ring, offers multiple reaction sites. This unique arrangement makes it an invaluable intermediate for constructing complex molecular architectures.[1] The bromine and fluorine substituents impart distinct electronic and steric properties that are highly sought after in drug discovery, where they can modulate a molecule's reactivity, lipophilicity, and metabolic stability.[1][2] Consequently, this compound is frequently utilized as a key starting material in the synthesis of novel therapeutic agents, particularly those targeting neurological and cardiovascular conditions, as well as in the development of specialty chemicals and agrochemicals.[2][3][4]

Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is typically a white to off-white crystalline solid under standard conditions, with moderate thermal stability.[2][5]

PropertyValueSource(s)
CAS Number 229027-89-8[1][2][3]
Molecular Formula C₇H₆BrFO[2]
Molecular Weight 205.02 g/mol
Appearance White to almost white powder or crystal[2][4][5]
Melting Point 68 - 72 °C[2][5]
Boiling Point ~262.3 °C (at atmospheric pressure)[5]
Density ~1.658 g/cm³[5]
Purity (Typical) ≥ 98% (GC)[2]
InChI Key XGAMLBPEVCLQEJ-UHFFFAOYSA-N
SMILES String BrC1=C(CO)C=CC(F)=C1
Solubility Generally soluble in water and common organic solvents[5]

Chemical Reactivity and Synthetic Logic

The synthetic versatility of this compound stems from the distinct reactivity of its three primary functional regions: the hydroxyl group, the bromine atom, and the fluorinated aromatic ring.

  • Hydroxyl Group (-CH₂OH): As a primary alcohol, this group is readily oxidized to form the corresponding aldehyde (2-bromo-4-fluorobenzaldehyde) or carboxylic acid, providing entry into a vast array of subsequent chemical transformations.[5][6] It can also participate in standard etherification and esterification reactions to build more complex side chains.[5]

  • Bromine Atom (-Br): The carbon-bromine bond is a critical reactive handle, particularly for palladium-catalyzed cross-coupling reactions.[5] This site is ideal for forming new carbon-carbon bonds via well-established methodologies like Suzuki, Heck, and Sonogashira couplings, which are foundational for assembling larger molecular frameworks from smaller fragments.[1][5]

  • Fluorine Atom (-F): The highly electronegative fluorine atom significantly influences the electron distribution of the aromatic ring.[1] In drug development, the incorporation of fluorine is a common strategy to enhance metabolic stability, improve binding affinity, and increase lipophilicity, potentially leading to compounds with improved pharmacokinetic profiles.[1]

The diagram below illustrates the key reactive sites of the molecule.

Caption: Key reactive sites on this compound.

Core Applications in Research and Development

The unique structural features of this compound make it a valuable tool across several scientific disciplines.

  • Pharmaceutical Development: It serves as a crucial intermediate in the synthesis of APIs (Active Pharmaceutical Ingredients).[2][3][4] Its utility is particularly noted in the development of drugs for neurological and cardiovascular diseases.[2][3]

  • Organic Synthesis: Chemists widely use it as a versatile building block for creating complex, highly functionalized organic molecules.[1][2]

  • Material Science: The compound is employed in the formulation of specialty polymers and resins, where the presence of halogen atoms can enhance properties like thermal stability and chemical resistance.[2][3]

  • Biochemical Research: It is used in studies related to enzyme inhibition and receptor binding, helping to elucidate biochemical pathways and identify potential therapeutic targets.[2]

  • Agrochemicals: The scaffold is also used in the synthesis of modern agrochemicals, contributing to the creation of more effective and selective crop protection agents.[2][4]

Experimental Protocol: Microwave-Assisted Oxidation

A key transformation of this compound is its oxidation to 2-bromo-4-fluorobenzaldehyde. The following protocol describes a general method for this conversion using microwave irradiation, a technique often employed to accelerate reaction times.

Objective: To synthesize 2-bromo-4-fluorobenzaldehyde from this compound.

Materials:

  • This compound (Substrate, 0.2 mmol)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (Catalyst, 0.002 mmol, 5.4 mg)

  • Triphenylmethanol (Co-catalyst/additive, 0.2 mmol, 52 mg)

  • Dry microwave reaction vessel

Procedure:

  • Vessel Preparation: Add the this compound substrate, FeCl₃·6H₂O, and triphenylmethanol to a dry microwave reaction vessel.[6]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the reaction mixture at 55 °C for 1 hour.[6]

  • Reaction Monitoring (Optional): Progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product is then purified using flash column chromatography to isolate the target compound, 2-bromo-4-fluorobenzaldehyde.[6]

Oxidation_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_purification 3. Isolation reagents Combine Substrate, FeCl3·6H2O, and Triphenylmethanol in vessel microwave Irradiate in Microwave Reactor (55°C, 1 hr) reagents->microwave purify Purify via Flash Column Chromatography microwave->purify product Isolated 2-Bromo-4- fluorobenzaldehyde purify->product

Caption: Workflow for the oxidation of this compound.

Commercial Availability & Suppliers

This compound is commercially available from a range of chemical suppliers catering to research and bulk manufacturing needs. Availability and pricing are subject to change and should be confirmed directly with the vendors.

SupplierNoted Purity / GradeCAS NumberTypical FormSource(s)
Sigma-Aldrich (Merck) ≥ 98%229027-89-8Solid
Chem-Impex ≥ 98% (GC)229027-89-8White to almost white powder to crystal[2]
NINGBO INNO PHARMCHEM CO.,LTD. Not specified229027-89-8White powder[1][3][4]

Note: This is not an exhaustive list. Other suppliers may exist. Pricing is often available upon request or by logging into a supplier's portal.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as acutely toxic if swallowed and can cause skin and serious eye irritation.

  • GHS Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark).

  • Signal Word: Danger / Warning.

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Precautions: Use in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[7][8][9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8] Recommended storage temperature is between 2 - 8 °C.[2]

Conclusion

This compound has established itself as a cornerstone intermediate in synthetic chemistry. Its strategically placed functional groups provide a reliable platform for generating molecular diversity, enabling significant advancements in drug discovery, material science, and agrochemical development.[1][2] A firm understanding of its properties, reactivity, and handling requirements allows researchers to leverage its full potential for innovation.

References

Methodological & Application

Application Note: A Robust and Versatile Suzuki Coupling Protocol for the Synthesis of Biaryl Methanols Using 2-Bromo-4-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[3][4] This application note provides a detailed, field-proven protocol for the Suzuki coupling of 2-Bromo-4-fluorobenzyl alcohol with a variety of boronic acids. This specific substrate is of significant interest as it serves as a versatile building block for the synthesis of fluorinated biaryl methanols, structural motifs prevalent in medicinal chemistry due to their unique pharmacological properties.

The protocol herein is designed to be a self-validating system, offering researchers a reliable starting point for their synthetic endeavors. We will delve into the causality behind the choice of reagents and conditions, provide a step-by-step experimental guide, and discuss the underlying mechanistic principles and key considerations for successful execution and troubleshooting.

Core Principles and Rationale

The successful execution of a Suzuki coupling reaction hinges on the careful selection of several key components: the palladium catalyst, the ligand, the base, and the solvent system.[5][6] For a substrate such as this compound, which contains a potentially sensitive benzylic alcohol and a moderately deactivating fluorine substituent, the reaction conditions must be finely tuned to ensure high yields and minimize side reactions.

Catalyst and Ligand Selection: The heart of the Suzuki coupling is the palladium catalyst. A Pd(0) species is the active catalyst which is typically generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂). The choice of ligand is critical for stabilizing the palladium center, promoting the catalytic cycle, and influencing the reaction's efficiency.[7] For this protocol, we utilize a bulky, electron-rich phosphine ligand, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), which has demonstrated broad applicability and high activity in cross-coupling reactions involving aryl bromides.

Base and Solvent System: The base plays a crucial role in the transmetalation step of the catalytic cycle, facilitating the transfer of the organic group from the boron atom to the palladium center.[8] A moderately strong inorganic base like potassium carbonate (K₂CO₃) is often effective and compatible with a wide range of functional groups. The solvent system must be capable of dissolving both the organic and inorganic reagents to a sufficient extent. A biphasic mixture of an organic solvent like 1,4-dioxane and water is commonly employed to achieve this.[1][9]

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.

Materials and Equipment
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (or a similar bulky phosphine ligand)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water, degassed

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Reagent Quantities
ReagentMolar Equiv.Amount (for 1 mmol scale)
This compound1.0207.0 mg
Arylboronic acid1.21.2 mmol
Pd(OAc)₂0.024.5 mg
SPhos0.0416.4 mg
K₂CO₃2.0276.4 mg
1,4-Dioxane-5 mL
Water-1 mL
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Palladium(II) acetate (0.02 equiv), SPhos (0.04 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl methanol product.

Mechanism and Key Considerations

The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9][10]

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Ar-Br Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Biaryl [Ar'B(OH)₃]⁻ Boronate Ar'B(OH)₂ + Base Boronate->Transmetalation RedElim Reductive Elimination PdII_Biaryl->RedElim Product Ar-Ar' (Product) PdII_Biaryl->Product RedElim->Pd0 Product->RedElim

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl bromide (this compound) to the active Pd(0) complex, forming a Pd(II) intermediate.[2][10] This is often the rate-determining step of the reaction.

Transmetalation: The aryl group from the boronic acid is then transferred to the palladium center in a process called transmetalation.[2][8] The base is essential for this step, as it activates the boronic acid to form a more nucleophilic boronate species.

Reductive Elimination: Finally, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Troubleshooting and Optimization
  • Low Conversion: If the reaction stalls or shows low conversion, consider increasing the reaction temperature or using a more active catalyst system. Ensure that the reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: The primary side reaction is often the homocoupling of the boronic acid. Using a slight excess of the boronic acid (1.1-1.2 equivalents) is generally sufficient to drive the desired cross-coupling reaction. Protodeborylation (loss of the boronic acid group) can also occur, especially with prolonged reaction times or at high temperatures.

  • Substrate Scope: This protocol is generally robust for a wide range of aryl and heteroaryl boronic acids. However, for sterically hindered or electronically deactivated boronic acids, optimization of the catalyst, ligand, and base may be necessary. For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed.[11]

Conclusion

The Suzuki coupling protocol detailed in this application note provides a reliable and efficient method for the synthesis of 4-fluoro-2-(aryl)benzyl alcohols from this compound. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can successfully apply this methodology to generate a diverse library of valuable biaryl methanol compounds for applications in drug discovery and materials science. The self-validating nature of this protocol, coupled with the in-depth mechanistic insights, empowers scientists to confidently tackle challenging synthetic targets.

References

Application Note: Palladium Catalyst Selection for Cross-Coupling of 2-Bromo-4-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of palladium catalyst systems for the cross-coupling of 2-Bromo-4-fluorobenzyl alcohol. This versatile building block is crucial in the synthesis of pharmaceuticals and advanced materials. This note details the critical parameters influencing catalyst performance, including palladium precursors, ligand architecture, base selection, and solvent effects. Detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions are provided, alongside a systematic troubleshooting guide to address common experimental challenges.

Introduction: The Strategic Importance of this compound

This compound is a valuable bifunctional synthetic building block. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1][2] The fluorine substituent and the benzyl alcohol moiety introduce desirable physicochemical properties into target molecules, such as altered metabolic stability, binding affinity, and lipophilicity.

However, the substrate itself presents unique challenges. The benzylic alcohol is a mildly acidic proton source and a potential coordinating group, which can interfere with the catalytic cycle. The electron-withdrawing nature of the fluorine atom can also influence the rate of oxidative addition. Therefore, a rational and systematic approach to catalyst selection is paramount to achieving high yields and reaction efficiency.

The Core Challenge: Rational Catalyst System Selection

A palladium-catalyzed cross-coupling reaction is not dictated by the metal alone but by a synergistic interplay of the palladium precursor, ligand, base, and solvent. Each component must be carefully chosen to match the specific substrate and coupling partner.

2.1. Palladium Precursor: Pd(0) vs. Pd(II)

The active catalyst in most cross-coupling cycles is a Pd(0) species.[3] The choice of precursor determines how this active catalyst is generated in situ.

  • Pd(0) Sources: Complexes like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common starting points. Pd₂(dba)₃ is often preferred as the dba ligands are weakly bound and easily displaced, but it can be sensitive to air and the released dba can sometimes inhibit the reaction.[4][5]

  • Pd(II) Sources: Precursors such as Palladium(II) acetate (Pd(OAc)₂) and Palladium(II) chloride (PdCl₂) are more stable and easier to handle.[6] However, they require an in situ reduction step to generate the active Pd(0) catalyst.[5][7] This reduction is often accomplished by a phosphine ligand, an amine, or even the alcohol substrate itself under certain conditions, but it can be an inefficient and poorly controlled step.[5][8]

  • Precatalysts: Modern, well-defined Pd(II) precatalysts (e.g., Buchwald G3 precatalysts) are often the superior choice.[9] These air- and moisture-stable complexes are designed to undergo a rapid and quantitative reduction to the active LPd(0) species, leading to more reproducible results.[4][7]

2.2. The Ligand: The Heart of Catalytic Performance

The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, modulates its electronic properties and steric environment, and dictates the overall efficiency and selectivity of the reaction.[10][11]

  • Electron-Rich, Bulky Phosphines: For aryl bromides like our substrate, sterically hindered and electron-donating phosphine ligands are highly effective.[12]

    • Increased Electron Density: The σ-donating character of these ligands makes the Pd(0) center more nucleophilic, which lowers the activation energy and accelerates the rate-limiting oxidative addition step.[10]

    • Steric Bulk: The steric hindrance facilitates the final reductive elimination step to release the product and regenerate the catalyst. It also helps form the catalytically active 1:1 Pd:ligand complex.[10]

  • Recommended Ligand Classes:

    • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are exceptionally effective for a wide range of C-C and C-N couplings due to their optimal balance of steric bulk and electron-donating ability.[13]

    • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often form very stable palladium complexes, making them excellent ligands for challenging couplings, including those involving aryl chlorides.[12]

2.3. The Base: A Multifunctional Component

The base plays several crucial roles in the catalytic cycle and its choice is critical, especially with the acidic proton of the benzyl alcohol.[13]

  • Activation of the Coupling Partner: In Suzuki couplings, the base activates the boronic acid to form a more nucleophilic boronate species.[14] In Buchwald-Hartwig aminations, it deprotonates the amine.[15]

  • Regeneration of the Catalyst: The base is often involved in the final step of the cycle, helping to regenerate the active Pd(0) catalyst.[13]

  • Compatibility with the Substrate: A key consideration for this compound is to avoid bases that could deprotonate the hydroxyl group and lead to side reactions, such as ether formation or catalyst inhibition.

    • Recommended Bases: Weakly coordinating, inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is an excellent choice for base-sensitive substrates.[9][13] Cesium carbonate (Cs₂CO₃) is also highly effective but more expensive.[9][13] Potassium carbonate (K₂CO₃) is a reliable and cost-effective option for many standard couplings.[13]

    • Bases to Avoid: Strong, nucleophilic bases like sodium hydroxide (NaOH) or alkoxides (e.g., NaOtBu) should be used with caution as they can promote side reactions with the alcohol functionality.[13] However, NaOtBu is often the base of choice for Buchwald-Hartwig aminations. In this case, careful optimization is required.

2.4. Solvent Selection

The solvent must dissolve all reaction components and can influence catalyst stability and reactivity.

  • Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are commonly used.[16]

  • Aromatic Hydrocarbons: Toluene is another frequent choice, particularly for reactions run at higher temperatures.[13]

  • Water: For Suzuki reactions, the presence of water is often necessary to help dissolve the inorganic base and facilitate the formation of the active boronate species.[16] Solvent systems like dioxane/water or toluene/water are common.

G Catalyst System Selection Workflow sub Substrate: This compound partner Coupling Partner? (Boronic Acid, Alkyne, Amine) sub->partner pd_choice Select Pd Source partner->pd_choice ligand_choice Select Ligand pd_choice->ligand_choice pd_options Precatalyst (G3) Pd₂(dba)₃ Pd(OAc)₂ pd_choice->pd_options base_choice Select Base ligand_choice->base_choice ligand_options Buchwald Ligands (SPhos, XPhos) Bulky Phosphines (P(tBu)₃) NHCs (IPr) ligand_choice->ligand_options solvent_choice Select Solvent base_choice->solvent_choice base_options K₃PO₄ (mild) Cs₂CO₃ K₂CO₃ NaOtBu (for amination) base_choice->base_options optimize Optimize Conditions (Temp, Time, Conc.) solvent_choice->optimize solvent_options Dioxane Toluene THF (+/- Water for Suzuki) solvent_choice->solvent_options G General Palladium Catalytic Cycle Pd0 LₙPd(0) PdII_OA Lₙ(Ar)Pd(II)-X Pd0->PdII_OA PdII_TM Lₙ(Ar)Pd(II)-R' PdII_OA->PdII_TM MX M-X PdII_OA->MX PdII_TM->Pd0 Reductive Elimination Ar_R Ar-R' PdII_TM->Ar_R ArX Ar-X ArX->Pd0 Oxidative Addition R_M R'-M R_M->PdII_OA Transmetalation G Troubleshooting Workflow start Reaction Fails (Low Yield / No Product) check_inert Check Inert Atmosphere & Degassing Technique start->check_inert check_reagents Verify Reagent Quality (Anhydrous, Purity) check_inert->check_reagents Atmosphere OK catalyst_issue Catalyst System Issue? check_reagents->catalyst_issue Reagents OK change_pd Switch Pd Source (e.g., Pd(OAc)₂ -> G3 Precatalyst) catalyst_issue->change_pd Activation? change_ligand Screen Ligands (e.g., SPhos -> XPhos) catalyst_issue->change_ligand Reactivity? change_base Screen Bases (e.g., K₂CO₃ -> K₃PO₄) catalyst_issue->change_base Compatibility? change_solvent Screen Solvents (e.g., Dioxane -> Toluene) catalyst_issue->change_solvent Solubility? success Reaction Successful change_pd->success change_ligand->success change_base->success change_solvent->success

References

Application Notes and Protocols: Selective Oxidation of 2-Bromo-4-fluorobenzyl Alcohol to 2-Bromo-4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: [Your Name], Senior Application Scientist

Introduction: 2-Bromo-4-fluorobenzaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the unique arrangement of substituents on the aromatic ring: the aldehyde group serves as a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, while the bromo and fluoro groups modulate the molecule's electronic properties and provide sites for further functionalization, such as cross-coupling reactions.[4] The selective synthesis of this aldehyde from its corresponding primary alcohol, 2-bromo-4-fluorobenzyl alcohol, is a critical transformation that requires mild oxidation conditions to prevent over-oxidation to the carboxylic acid.[5][6][7] This document provides detailed protocols for three reliable methods for this oxidation, offering researchers a choice based on reagent availability, scale, and sensitivity of other functional groups.

The primary challenge in oxidizing a primary benzyl alcohol to a benzaldehyde is controlling the reaction to stop at the aldehyde stage. Stronger oxidizing agents will readily convert the initially formed aldehyde into a carboxylic acid. Therefore, the selection of a mild and selective oxidizing agent is paramount.[5][7] This guide details protocols using Pyridinium Chlorochromate (PCC), Swern Oxidation, and Dess-Martin Periodinane (DMP), all of which are well-established methods for this type of selective transformation.[5][6][7]

Method 1: Pyridinium Chlorochromate (PCC) Oxidation

Principle and Rationale: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that is particularly useful for the conversion of primary alcohols to aldehydes.[8][9][10] It is an anhydrous complex of chromium trioxide, pyridine, and hydrochloric acid. The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (DCM), to prevent the over-oxidation of the aldehyde to a carboxylic acid, which can occur in the presence of water.[9][11] The acidity of PCC is a consideration, and for acid-sensitive substrates, a buffer like sodium acetate can be added.[10]

Mechanism of PCC Oxidation: The oxidation begins with the attack of the alcohol's oxygen on the chromium atom of PCC to form a chromate ester.[8] A base, such as pyridine present in the reaction mixture, then abstracts a proton from the carbon bearing the hydroxyl group. This initiates an elimination reaction, leading to the formation of the carbon-oxygen double bond of the aldehyde and the reduction of Cr(VI) to a Cr(IV) species.[8][11]

PCC_Mechanism cluster_step1 Step 1: Chromate Ester Formation cluster_step2 Step 2: Elimination Alcohol R-CH₂OH Chromate_Ester R-CH₂-O-CrO₂Cl Alcohol->Chromate_Ester Attack on Cr PCC [C₅H₅NH]⁺[CrO₃Cl]⁻ PCC->Chromate_Ester Chromate_Ester_2 R-CH₂-O-CrO₂Cl Base Pyridine Aldehyde R-CHO Base->Aldehyde Proton Abstraction Cr_IV Cr(IV) species Aldehyde->Cr_IV Reduction of Cr Chromate_Ester_2->Aldehyde Elimination

Mechanism of PCC Oxidation.
Experimental Protocol: PCC Oxidation

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Celite® or silica gel

  • Sodium acetate (optional, as a buffer)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) and Celite® (an equal weight to PCC) in anhydrous DCM (10 mL per gram of alcohol) in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium salts.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-bromo-4-fluorobenzaldehyde.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure aldehyde.

Method 2: Swern Oxidation

Principle and Rationale: The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes.[6][12][13] This method utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride.[13][14] The reaction is carried out at low temperatures (typically -78 °C) to avoid side reactions and is followed by the addition of a hindered organic base, such as triethylamine (TEA), to induce the elimination reaction that forms the aldehyde.[12][15] A key advantage of the Swern oxidation is the avoidance of toxic heavy metals like chromium.[12][14] A notable drawback is the production of the volatile and malodorous dimethyl sulfide as a byproduct.[12][13]

Mechanism of Swern Oxidation: The reaction begins with the activation of DMSO with oxalyl chloride to form a highly electrophilic chlorosulfonium salt. The alcohol then attacks this intermediate, forming an alkoxysulfonium salt. The addition of a hindered base, like triethylamine, deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide undergoes an intramolecular proton transfer via a five-membered ring transition state, which then fragments to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[12][13]

Swern_Workflow Start Start: Anhydrous DCM at -78°C Step1 Add Oxalyl Chloride Start->Step1 Step2 Add DMSO Step1->Step2 Step3 Add this compound Step2->Step3 Step4 Add Triethylamine Step3->Step4 Step5 Warm to Room Temperature Step4->Step5 Step6 Aqueous Work-up Step5->Step6 Step7 Extraction and Purification Step6->Step7 End Product: 2-Bromo-4-fluorobenzaldehyde Step7->End

Experimental workflow for Swern Oxidation.
Experimental Protocol: Swern Oxidation

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM (5 mL per gram of alcohol) at -78 °C (dry ice/acetone bath) under a nitrogen atmosphere, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the temperature remains below -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir for an additional 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 3: Dess-Martin Periodinane (DMP) Oxidation

Principle and Rationale: The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a very mild and selective method for oxidizing primary alcohols to aldehydes.[16][17][18] The reaction is typically performed at room temperature in chlorinated solvents like DCM and is often complete within a few hours.[16][18] DMP is known for its high functional group tolerance, making it suitable for complex and sensitive substrates.[17] The work-up is generally straightforward, involving the removal of the iodine-containing byproducts.[18]

Mechanism of Dess-Martin Oxidation: The oxidation mechanism involves a ligand exchange reaction where the alcohol displaces one of the acetate groups on the iodine atom of DMP, forming a periodinane intermediate. An acetate ion then acts as a base to abstract the proton from the carbon bearing the hydroxyl group. This initiates a concerted elimination, forming the aldehyde, iodinane, and acetic acid.[7][19]

Experimental Protocol: Dess-Martin Oxidation

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DCM (15 mL per gram of alcohol) in a round-bottom flask under a nitrogen atmosphere, add Dess-Martin Periodinane (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary and Comparison

ParameterPCC OxidationSwern OxidationDess-Martin Oxidation
Oxidant Pyridinium ChlorochromateDMSO/Oxalyl ChlorideDess-Martin Periodinane
Stoichiometry ~1.5 equivalents~1.5 eq. (activator), ~2.2 eq. (DMSO)~1.2 equivalents
Temperature Room Temperature-78 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours1-2 hours1-3 hours
Key Advantages Readily available reagentAvoids heavy metalsVery mild, high functional group tolerance
Key Disadvantages Toxic chromium byproductRequires low temp., malodorous byproductReagent is expensive and potentially explosive

Conclusion

The selective oxidation of this compound to 2-bromo-4-fluorobenzaldehyde can be achieved efficiently using several mild oxidation methods. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups. PCC oxidation is a classic and effective method, though it involves the use of a toxic chromium reagent. The Swern oxidation offers a metal-free alternative but requires cryogenic temperatures and produces a foul-smelling byproduct. Dess-Martin periodinane oxidation is exceptionally mild and tolerant of various functional groups, making it ideal for sensitive substrates, albeit at a higher reagent cost. Each of these protocols, when executed with care, provides a reliable route to this valuable synthetic intermediate.

References

Application Notes and Protocols for the Etherification of 2-Bromo-4-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Strategic Importance in Medicinal Chemistry

2-Bromo-4-fluorobenzyl alcohol is a key structural motif in contemporary drug discovery. The presence of both bromine and fluorine atoms on the benzylic ring offers medicinal chemists a versatile scaffold for molecular elaboration. The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), while the fluorine atom can enhance metabolic stability and binding affinity. The benzylic hydroxyl group, however, is often a site of metabolic oxidation and can impart undesirable polarity. Etherification of this alcohol is a critical step in many synthetic routes, serving to protect the hydroxyl group, modulate the compound's pharmacokinetic profile, or introduce new functionalities.[1]

This guide provides a comprehensive, field-proven protocol for the etherification of this compound via the Williamson ether synthesis, a robust and widely applicable method.[2][3] We will delve into the mechanistic underpinnings, provide a detailed step-by-step procedure, and discuss characterization and troubleshooting, ensuring a reproducible and efficient synthesis.

Reaction Principle: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[4][5] The reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide (or other substrate with a good leaving group) to form the ether.

For the etherification of this compound, the process can be conceptualized in two key stages:

  • Deprotonation: A strong base, typically sodium hydride (NaH), is used to abstract the acidic proton from the hydroxyl group of this compound, generating the corresponding sodium alkoxide. This step is crucial as the alkoxide is a significantly stronger nucleophile than the parent alcohol.[2][5]

  • Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic carbon of an alkyl halide (in this example, methyl iodide), displacing the halide leaving group and forming the desired ether.

The choice of a primary alkyl halide like methyl iodide is critical to favor the SN2 pathway and minimize the competing E2 elimination reaction, which can be a significant side reaction with secondary or tertiary alkyl halides.[2]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products alcohol This compound alkoxide Sodium 2-bromo-4-fluorobenzyl alkoxide alcohol->alkoxide Deprotonation byproduct2 Hydrogen Gas (H2) base Sodium Hydride (NaH) base->alkoxide alkyl_halide Methyl Iodide (CH3I) ether 2-Bromo-4-fluorobenzyl methyl ether alkyl_halide->ether byproduct1 Sodium Iodide (NaI) alkoxide->ether SN2 Attack

Figure 1: Reaction mechanism of the Williamson ether synthesis.

Experimental Protocol

This protocol details the synthesis of 2-Bromo-4-fluorobenzyl methyl ether. The principles can be adapted for other primary alkyl halides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially AvailableCaution: Highly reactive and flammable solid. Handle under an inert atmosphere.[6]
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalentCommercially AvailableUse a freshly opened bottle or dry over sodium/benzophenone.
Methyl Iodide (CH₃I)≥99%Commercially AvailableCaution: Toxic and a suspected carcinogen. Handle in a fume hood.
Diethyl Ether (Et₂O)AnhydrousCommercially Available---
Saturated Ammonium Chloride (NH₄Cl)Aqueous solutionPrepare in-house---
Saturated Sodium Chloride (Brine)Aqueous solutionPrepare in-house---
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available---
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
HexanesHPLC GradeCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor column chromatography.
Step-by-Step Procedure

Safety First: This reaction involves highly reactive and hazardous materials. Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. An inert atmosphere (nitrogen or argon) is required for handling sodium hydride.

  • Reaction Setup:

    • To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser fitted with a nitrogen inlet, add this compound (1.0 eq.).

    • Dissolve the alcohol in anhydrous THF (approximately 10 mL per gram of alcohol).

    • Begin stirring the solution and cool the flask to 0 °C using an ice-water bath.

  • Deprotonation:

    • Under a positive pressure of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution at 0 °C.

    • Observation: Hydrogen gas evolution will be observed. The addition should be slow enough to control the effervescence.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide. The solution may appear as a slurry.

  • Alkylation:

    • Cool the reaction mixture back down to 0 °C.

    • Add methyl iodide (1.1 eq.) dropwise via syringe.

    • After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Reaction Quenching:

    • Caution: This step is exothermic and will generate hydrogen gas if unreacted NaH is present.

    • Cool the reaction flask to 0 °C in an ice-water bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted sodium hydride.

    • Once the gas evolution has ceased, add deionized water to dissolve the inorganic salts.

  • Work-up and Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is generally effective.

  • Procedure:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

    • Load the solution onto the silica gel column.

    • Elute with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Bromo-4-fluorobenzyl methyl ether as a colorless oil or low-melting solid.

Experimental_Workflow start This compound in THF deprotonation Add NaH at 0°C Stir at RT start->deprotonation alkylation Add CH3I at 0°C Stir at RT deprotonation->alkylation quench Quench with sat. NH4Cl (aq) at 0°C alkylation->quench extract Aqueous Workup & Extraction with Et2O quench->extract dry Dry (MgSO4) & Concentrate extract->dry purify Flash Column Chromatography (Hexanes/EtOAc) dry->purify product Pure 2-Bromo-4-fluorobenzyl methyl ether purify->product

Figure 2: Experimental workflow for the synthesis.

Characterization and Expected Results

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

AnalysisExpected Results for 2-Bromo-4-fluorobenzyl methyl ether
¹H NMR Aromatic protons (3H, multiplet), benzylic protons (-CH₂-, ~4.5 ppm, singlet), and methyl protons (-OCH₃, ~3.4 ppm, singlet).
¹³C NMR Aromatic carbons (signals in the 110-165 ppm region, showing C-F coupling), benzylic carbon (~70-75 ppm), and methyl carbon (~58 ppm).
IR Spectroscopy C-O-C stretching vibration (strong band around 1100-1250 cm⁻¹), C-H stretching of the aromatic ring and alkyl groups (around 2850-3100 cm⁻¹), and C-Br and C-F vibrations (in the fingerprint region). The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) confirms the completion of the reaction.[7][8]
Mass Spectrometry (EI) The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of one bromine atom.[7] Fragmentation may involve the loss of a methoxy group or a bromine atom.
Yield 60-85% (typical for this reaction type).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete deprotonation due to deactivated NaH or wet solvent.Use fresh NaH from a sealed container and ensure all solvents and glassware are rigorously dried.
Inactive alkyl halide.Use a fresh bottle of methyl iodide.
Competing elimination reaction (less likely with methyl iodide).Ensure the reaction temperature is controlled.
Presence of starting material Insufficient reaction time or stoichiometry.Increase reaction time and monitor by TLC. Ensure at least 1.1 equivalents of the alkyl halide are used.
Formation of side products Presence of water leading to hydrolysis of the alkyl halide.Maintain anhydrous conditions throughout the reaction.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2-Bromo-4-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of 2-Bromo-4-fluorobenzyl Alcohol in Medicinal Chemistry

This compound is a versatile and highly valuable building block in the synthesis of complex bioactive molecules.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups: the primary alcohol, the bromine atom, and the fluorine atom. The alcohol provides a handle for etherification and esterification reactions, while the bromo group is an excellent participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The fluorine atom, an increasingly important substituent in modern pharmaceuticals, can enhance metabolic stability, binding affinity, and membrane permeability of the final compound.[1][3]

This application note provides detailed protocols for two fundamental transformations utilizing this compound: Williamson ether synthesis and Suzuki-Miyaura cross-coupling. These reactions serve as foundational steps for constructing the core scaffolds of numerous targeted therapies, particularly in the realm of kinase inhibitors.[4] We will explore the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and discuss the critical parameters for successful execution and scale-up.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₆BrFO[5]
Molecular Weight 205.02 g/mol [5]
CAS Number 229027-89-8[3]
Appearance White to off-white solid[3]
Melting Point 68-72 °C[3]
Boiling Point ~262.3 °C at 760 mmHg[3]
Density ~1.658 g/cm³[3]

Safety and Handling

This compound is classified as acutely toxic if swallowed and may cause skin and eye irritation.[5][6][7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[7][8] For detailed safety information, consult the Safety Data Sheet (SDS).[6][7][8]

Application 1: Synthesis of Aryl Ethers via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers.[9][10] In the context of this compound, the primary alcohol can be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile. However, given the benzylic nature of the alcohol, it is more common to utilize it as the electrophile by first converting the alcohol to a more reactive leaving group (e.g., a bromide or tosylate). A more direct and often preferred strategy for synthesizing aryl ethers from this building block is to react it with a phenol under basic conditions.

Reaction Principle

This reaction proceeds via an SN2 mechanism where a phenoxide, generated in situ by deprotonating a phenol with a base, attacks the electrophilic benzylic carbon of this compound. The corresponding benzyl bromide (2-bromo-4-fluorobenzyl bromide) would be a more reactive electrophile, but the alcohol can be used directly, often with activation. For this protocol, we will focus on the direct reaction with a phenol.

Experimental Protocol: Synthesis of 1-(2-Bromo-4-fluorobenzyloxy)-4-nitrobenzene

This protocol details the synthesis of a model aryl ether, a common substructure in various bioactive molecules.

Materials:

  • This compound

  • 4-Nitrophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 4-nitrophenol (1.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous DMF (to a concentration of ~0.5 M with respect to the benzyl alcohol) via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(2-bromo-4-fluorobenzyloxy)-4-nitrobenzene.

Causality and Optimization
  • Base Selection: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol without causing significant side reactions with the benzyl alcohol. Stronger bases like sodium hydride could also be used but may lead to self-condensation or other undesired reactions.

  • Solvent Choice: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SN2 reaction. Acetonitrile is another suitable solvent.

  • Temperature: Heating the reaction to 80 °C increases the reaction rate. Higher temperatures may lead to decomposition.

Williamson_Ether_Synthesis Reactants This compound + 4-Nitrophenol Intermediate Phenoxide Intermediate Reactants->Intermediate Deprotonation Base K₂CO₃ in DMF Product 1-(2-Bromo-4-fluorobenzyloxy)-4-nitrobenzene Intermediate->Product SN2 Attack

Caption: Williamson Ether Synthesis Workflow.

Application 2: Synthesis of Biaryl Methanols via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[11][12] For this compound, the bromine atom serves as the electrophilic partner, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[3]

Reaction Principle

The reaction involves a catalytic cycle with a palladium(0) complex. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound.

  • Transmetalation: The aryl group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.

Experimental Protocol: Synthesis of (4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methanol

This protocol describes the synthesis of a biaryl methanol, a key intermediate in the synthesis of various kinase inhibitors.

Materials:

  • This compound

  • p-Tolylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), p-tolylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, to a concentration of ~0.2 M with respect to the benzyl alcohol) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate (3 x volume of solvent).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired (4-fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methanol.

Causality and Optimization
  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for improved performance.

  • Base: Sodium carbonate is a common and effective base for activating the boronic acid for transmetalation.[11]

  • Solvent System: The mixture of an organic solvent (dioxane) and water is crucial for dissolving both the organic and inorganic reagents. Degassing the solvents is essential to prevent oxidation of the palladium(0) catalyst.

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L₂-Br OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Aryl R-Pd(II)L₂-Ar Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product_out Biaryl Product (R-Ar) RedElim->Product_out RBr 2-Bromo-4-fluorobenzyl alcohol (R-Br) RBr->OxAdd ArBOH2 Arylboronic acid (Ar-B(OH)₂) ArBOH2->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Conclusion

This compound is a strategically important building block for the synthesis of bioactive molecules. Its distinct functional handles allow for sequential and controlled modifications, making it an ideal starting material for the construction of complex molecular architectures. The protocols detailed in this application note for Williamson ether synthesis and Suzuki-Miyaura cross-coupling provide reliable methods for the elaboration of this versatile intermediate. These foundational reactions open the door to a vast chemical space, enabling researchers in drug discovery to efficiently synthesize novel compounds with therapeutic potential.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-fluorobenzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Enabling the Synthesis of Key Pharmaceutical Intermediates

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] Its significance lies in its broad substrate scope and functional group tolerance, often overcoming the limitations of classical methods like nucleophilic aromatic substitution.[1]

This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of a specific and highly relevant class of substrates: 2-Bromo-4-fluorobenzyl alcohol and its derivatives. These molecules are valuable building blocks in medicinal chemistry, combining an aryl bromide handle for cross-coupling, a deactivating fluorine substituent, and a potentially reactive benzyl alcohol functionality. A critical consideration for this substrate is the chemoselective amination at the C-Br bond without engaging the benzyl alcohol in a competitive C-O coupling or other side reactions. This guide will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and offer practical troubleshooting advice to ensure successful and reproducible outcomes.

Mechanism and Key Considerations for Chemoselectivity

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a series of key steps.[1][3] Understanding this mechanism is paramount to rationalizing the choice of reagents and conditions, particularly for substrates bearing potentially interfering functional groups like the benzyl alcohol in this compound.

The generally accepted catalytic cycle proceeds as follows:

  • Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl bromide, forming a Pd(II)-aryl complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[1][3][4]

A potential side reaction involves β-hydride elimination from the palladium-amido intermediate, which can lead to hydrodehalogenation of the starting material.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Pd(II)-Aryl Complex (L2Pd(Ar)Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (+ R2NH, Base) Pd(II)_Complex->Amine_Coordination + R₂NH + Base Pd(II)_Amido Pd(II)-Amido Complex (L2Pd(Ar)NR2) Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 (Product) Reductive_Elimination->Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Chemoselectivity: C-N vs. C-O Coupling

A primary concern with a substrate like this compound is the potential for the alcohol moiety to compete with the amine in coupling to the aryl bromide, leading to the formation of a diaryl ether. Fortunately, the Buchwald-Hartwig amination generally exhibits a high degree of chemoselectivity for C-N bond formation over C-O bond formation, especially with primary and secondary amines. This preference is attributed to the greater nucleophilicity of amines compared to alcohols and the more favorable kinetics of the C-N reductive elimination step.

Key Experimental Choices for this compound Derivatives:

  • Ligand Selection: The choice of phosphine ligand is critical for reaction success. For aryl bromides, particularly those that may be electronically deactivated or sterically hindered, bulky, electron-rich biarylphosphine ligands are often preferred. Ligands such as RuPhos, DavePhos, and XPhos have demonstrated broad utility and efficiency.[5] These ligands promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.

  • Base Selection: The base plays a crucial role in deprotonating the amine. Strong, non-nucleophilic bases are typically employed. Sodium tert-butoxide (NaOtBu) is a common choice and is highly effective.[6] However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures or longer reaction times.[6][7] The acidity of the benzyl alcohol proton must be considered; while it is less acidic than the N-H proton of the amine, using an appropriate stoichiometry of a strong base ensures the preferential deprotonation of the amine.

  • Solvent Selection: Anhydrous, aprotic solvents are standard for the Buchwald-Hartwig amination. Toluene and 1,4-dioxane are frequently used and are effective for this transformation.[4][6] The choice of solvent can influence the solubility of the reagents and intermediates, thereby affecting the reaction rate.

Experimental Protocol: Amination of (2-Bromo-4-fluorophenyl)methanol

This protocol provides a detailed procedure for the coupling of (2-bromo-4-fluorophenyl)methanol with a representative secondary amine, morpholine.

Materials:

  • (2-Bromo-4-fluorophenyl)methanol

  • Morpholine

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Reaction Parameters:

Reagent/ParameterMolar Equiv.Amount (for 1 mmol scale)Notes
(2-Bromo-4-fluorophenyl)methanol1.0206 mgStarting material
Morpholine1.2104 µLNucleophile
Pd(OAc)₂0.024.5 mgPalladium precatalyst
RuPhos0.0418.6 mgLigand
NaOtBu1.4134 mgBase
Anhydrous Toluene-5 mLSolvent
Temperature-100 °CReaction Temperature
Reaction Time-12-24 hMonitor by TLC/LC-MS

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and RuPhos (18.6 mg, 0.04 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add sodium tert-butoxide (134 mg, 1.4 mmol) and (2-bromo-4-fluorophenyl)methanol (206 mg, 1.0 mmol).

  • Solvent and Nucleophile Addition: Add anhydrous toluene (5 mL) followed by morpholine (104 µL, 1.2 mmol) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Carefully quench with water (10 mL).

    • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, (4-fluoro-2-(morpholin-4-yl)phenyl)methanol.

Figure 2: A step-by-step experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.- Ensure the use of high-purity, fresh Pd precatalyst and ligand. - Use a pre-catalyst (e.g., RuPhos Pd G3) to ensure efficient generation of the active Pd(0) species. - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere.
2. Insufficiently active base.- Use freshly opened, high-quality NaOtBu. - Consider switching to a stronger base like lithium bis(trimethylsilyl)amide (LHMDS) if compatible with other functional groups.[6]
3. Poor ligand choice.- Screen other bulky biarylphosphine ligands such as XPhos or BrettPhos.[6]
Formation of Side Products 1. Hydrodehalogenation (loss of bromine).- This can result from β-hydride elimination.[1] - Lowering the reaction temperature may help. - Ensure the correct ligand-to-palladium ratio (typically 2:1 for monodentate ligands).
2. C-O coupling (ether formation).- While less common, this can occur, especially at higher temperatures. - Ensure the amine is present in a slight excess (1.2-1.5 equivalents). - Consider using a milder base like K₃PO₄.
3. Homocoupling of the aryl bromide.- This can indicate issues with the catalyst initiation. - Ensure proper inert atmosphere techniques.
Difficulty in Purification 1. Co-elution of product with ligand-derived impurities.- Use a different eluent system for column chromatography. - Consider a different workup procedure, such as an acidic wash to remove basic impurities or a filtration through a plug of silica.
2. Product instability on silica gel.- Use a deactivated silica gel (e.g., treated with triethylamine). - Consider alternative purification methods like preparative TLC or crystallization.

Scope and Limitations

The described protocol is generally applicable to a range of this compound derivatives and various primary and secondary amines.

  • Amine Scope: The reaction is typically high-yielding for a variety of cyclic and acyclic secondary amines. Primary amines can also be used, although they may require slightly modified conditions or different ligands to prevent double arylation.

  • Substrate Scope: Derivatives of this compound with other substituents on the aromatic ring are generally well-tolerated, provided they are not highly sensitive to the basic reaction conditions. Electron-withdrawing groups on the aryl bromide can sometimes accelerate the oxidative addition step.

  • Limitations:

    • Sterically Hindered Amines: Very bulky secondary amines may react slower and require higher catalyst loadings or more specialized ligands.

    • Base-Sensitive Functional Groups: Substrates containing functional groups that are highly sensitive to strong bases (e.g., esters, certain protecting groups) may require the use of weaker bases like K₃PO₄ or Cs₂CO₃, which could lead to lower yields or longer reaction times.[6]

    • Aryl Chlorides: While the Buchwald-Hartwig amination has been extended to aryl chlorides, they are generally less reactive than aryl bromides and often require more specialized and highly active catalyst systems.[4]

Conclusion

The Buchwald-Hartwig amination is a robust and reliable method for the synthesis of 2-amino-4-fluorobenzyl alcohol derivatives. The key to a successful transformation lies in the careful selection of the ligand, base, and solvent, as well as strict adherence to anhydrous and inert reaction conditions. The inherent chemoselectivity of the reaction for C-N over C-O bond formation makes it particularly well-suited for substrates bearing unprotected alcohol functionalities. This guide provides a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, paving the way for the efficient construction of valuable pharmaceutical intermediates.

References

Application Note & Protocol: Sonogashira Coupling of 2-Bromo-4-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on performing the Sonogashira cross-coupling reaction with 2-Bromo-4-fluorobenzyl alcohol. The protocols and insights herein are designed to ensure robust, reproducible outcomes by explaining the fundamental principles behind the experimental choices.

Introduction: The Strategic Importance of the Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This palladium- and copper-cocatalyzed transformation is indispensable for constructing arylalkynes and conjugated enynes, which are prevalent structural motifs in pharmaceuticals, natural products, and advanced organic materials.[1][2]

The substrate, this compound, presents a valuable building block. The aryl bromide provides the reactive handle for the cross-coupling, while the fluorine atom can modulate the electronic properties and metabolic stability of the final molecule. The primary alcohol offers a site for subsequent functionalization. This guide outlines a validated protocol for the successful coupling of this substrate, addressing the critical parameters that govern the reaction's efficiency and selectivity.

The Catalytic Machinery: Mechanism and Key Parameters

A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[3][4]

  • Palladium Cycle: The active Pd(0) species initiates the cycle by undergoing oxidative addition with the aryl bromide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. The final step is reductive elimination, which forms the desired C(sp²)-C(sp) bond, releases the product, and regenerates the active Pd(0) catalyst.[5]

  • Copper Cycle: The role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[1] This species is more reactive towards transmetalation with the palladium center than the alkyne itself, thereby accelerating the overall reaction rate.[6]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)(Br)L₂ pd0->pd_oxidative Oxidative Addition (Ar-Br) pd_transmetal Ar-Pd(II)(C≡CR)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination Product Ar-C≡CR pd_transmetal->Product cu_cat Cu(I)X cu_acetylide Cu(I)-C≡CR cu_cat->cu_acetylide cu_acetylide->pd_oxidative Enters Pd Cycle cu_acetylide->cu_cat Regenerates Cu(I) Alkyne H-C≡CR Alkyne->cu_acetylide Base Base Base->cu_acetylide Workflow start Start setup 1. Assemble & Inertize Schlenk flask under Argon start->setup add_solids 2. Add Solids Aryl Bromide, Pd Catalyst, CuI setup->add_solids add_liquids 3. Add Liquids Degassed THF, Et₃N add_solids->add_liquids add_alkyne 4. Add Alkyne Phenylacetylene (dropwise) add_liquids->add_alkyne react 5. Heat & Stir 60 °C, Monitor by TLC/LC-MS add_alkyne->react workup 6. Workup Quench, Extract, Wash, Dry react->workup purify 7. Purify Flash Column Chromatography workup->purify analyze 8. Characterize NMR, MS purify->analyze end_node End Product analyze->end_node

References

Application Notes and Protocols: The Strategic Use of 2-Bromo-4-fluorobenzyl Alcohol in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of a Halogenated Building Block in Kinase Inhibitor Scaffolds

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized therapeutic strategies in oncology and beyond. Within the medicinal chemist's toolkit, certain molecular scaffolds and building blocks have emerged as particularly valuable for their ability to impart desirable properties such as enhanced binding affinity, selectivity, and favorable pharmacokinetic profiles. 2-Bromo-4-fluorobenzyl alcohol is one such unassuming yet powerful intermediate, serving as a key precursor in the synthesis of a variety of biologically active molecules, including potent kinase inhibitors.[2]

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of kinase inhibitors, with a particular focus on the development of quinazoline-based inhibitors targeting the ErbB family of receptor tyrosine kinases. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

The strategic incorporation of the 2-bromo-4-fluorobenzyl moiety is not merely a matter of synthetic convenience. The presence and positioning of the bromine and fluorine atoms can profoundly influence the resulting inhibitor's biological activity. The fluorine atom, a common bioisostere for hydrogen, can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation.[3] The bromine atom, while also influencing electronic properties, provides a valuable synthetic handle for further diversification of the molecular scaffold through cross-coupling reactions, allowing for the exploration of a wider chemical space in the quest for more potent and selective inhibitors.

Core Synthetic Strategy: From Benzyl Alcohol to a Key Aniline Intermediate

A prevalent strategy for incorporating the 2-bromo-4-fluorobenzyl moiety into kinase inhibitors involves its initial conversion to a more reactive benzyl halide, followed by a Williamson ether synthesis with a suitably substituted phenol. This is a classic and robust method for forming the ether linkage that is a common feature in many kinase inhibitors.[4][5][6] The resulting ether is then typically elaborated to introduce the necessary pharmacophoric elements for kinase binding.

A prime example of this strategy is the synthesis of 3-chloro-4-((2-bromo-4-fluorobenzyl)oxy)aniline, a crucial intermediate in the synthesis of the dual EGFR/HER2 inhibitor, Lapatinib.

Diagram: Synthetic Workflow for the Preparation of 3-chloro-4-((2-bromo-4-fluorobenzyl)oxy)aniline

G A This compound B 2-Bromo-4-fluorobenzyl bromide A->B Bromination (e.g., PBr3) D 1-((2-Bromo-4-fluorobenzyl)oxy)- 2-chloro-4-nitrobenzene B->D Williamson Ether Synthesis (e.g., K2CO3, DMF) C 2-Chloro-4-nitrophenol C->D E 3-Chloro-4-((2-bromo-4-fluorobenzyl)oxy)aniline D->E Nitro Group Reduction (e.g., Fe/NH4Cl, EtOH/H2O)

References

Application Notes & Protocols: The Strategic Role of 2-Bromo-4-fluorobenzyl Alcohol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The relentless pursuit of more effective and environmentally benign agrochemicals necessitates the exploration of novel molecular scaffolds. Fluorinated and brominated organic compounds are of particular interest due to the unique physicochemical properties these halogens impart, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes.[1][2] 2-Bromo-4-fluorobenzyl alcohol emerges as a pivotal building block in this context, offering a trifecta of reactive sites: a primary alcohol, a bromine atom amenable to cross-coupling reactions, and a fluorine atom to modulate the electronic properties of the aromatic ring.[1] This guide provides an in-depth exploration of the application of this compound in the synthesis of agrochemical intermediates, with a focus on the Williamson ether synthesis as a foundational reaction.

Core Attributes of this compound

The utility of this compound as a synthetic intermediate is rooted in its distinct structural features:

  • Hydroxyl Group (-CH₂OH): This primary alcohol is readily converted into various functional groups. It can be oxidized to an aldehyde or carboxylic acid, or, more commonly in this context, it can undergo etherification or esterification to link the benzyl moiety to other pharmacophores.

  • Bromine Atom (-Br): Positioned on the aromatic ring, the bromine atom is an excellent leaving group in nucleophilic aromatic substitution and a key participant in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[1]

  • Fluorine Atom (-F): The strong electronegativity of the fluorine atom influences the electron density of the benzene ring, affecting its reactivity and the pKa of adjacent functional groups. Furthermore, the introduction of fluorine can significantly enhance the lipophilicity and metabolic stability of the final agrochemical product, potentially leading to improved bioavailability and persistence.[2]

PropertyValueSource
CAS Number 229027-89-8[1]
Molecular Formula C₇H₆BrFO[1]
Molecular Weight 205.02 g/mol
Appearance White to off-white solid
Melting Point 68-72 °C

Application in Agrochemical Synthesis: A Representative Protocol

While this compound is a versatile starting material for a variety of agrochemicals, a common and illustrative application is its use in the synthesis of novel benzyl ether derivatives. These ethers can serve as key intermediates for more complex herbicidal or fungicidal compounds. The following protocol details the synthesis of a representative intermediate, 2-(2-bromo-4-fluorobenzyloxy)propanoic acid, via a Williamson ether synthesis followed by hydrolysis. This intermediate contains the core structural motif that can be further elaborated into a final agrochemical product.

Workflow for the Synthesis of 2-(2-bromo-4-fluorobenzyloxy)propanoic acid

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Hydrolysis A This compound E Intermediate: Ethyl 2-(2-bromo-4-fluorobenzyloxy)propanoate A->E B Ethyl 2-bromopropionate B->E C Sodium Hydride (NaH) C->A Deprotonation D Anhydrous THF D->A Solvent F Intermediate Ether E->F Input to Hydrolysis I Final Product: 2-(2-bromo-4-fluorobenzyloxy)propanoic acid F->I G Sodium Hydroxide (NaOH) G->F H Water/Ethanol H->F Solvent

References

Application Notes and Protocols: Scale-up Synthesis Considerations for Reactions Involving 2-Bromo-4-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-fluorobenzyl alcohol is a key starting material and versatile building block in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the orthogonal reactivity of its three functional groups: the hydroxyl group, which can undergo oxidation or substitution; the bromine atom, which is amenable to various cross-coupling reactions; and the fluorine atom, which can influence the physicochemical properties of the final product.

Transitioning the synthesis of derivatives of this compound from the laboratory bench to an industrial scale presents a unique set of challenges.[2] These include managing reaction exotherms, ensuring consistent product quality, optimizing process efficiency, and adhering to stringent safety and environmental regulations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical considerations and detailed protocols for the scale-up of common reactions involving this important intermediate.

PART 1: Critical Scale-Up Parameters and Strategic Planning

Successfully scaling a chemical process requires a deep understanding of how changes in scale affect reaction kinetics, heat and mass transfer, and overall process safety. A failure to account for these factors can lead to failed batches, hazardous situations, and significant financial losses.

Hazard and Safety Evaluation

Prior to any scale-up activity, a thorough hazard and safety evaluation of this compound and all other reagents is mandatory.

Material Safety Data: this compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Appropriate personal protective equipment (PPE), including goggles, protective gloves, and long-sleeved clothing, must be worn at all times.[3][5] Ensure adequate ventilation and that eyewash stations and safety showers are readily accessible.[4]

Reaction Hazard Assessment: Many reactions involving this compound, such as oxidations, can be exothermic. It is crucial to perform a reaction calorimetry study to determine the heat of reaction and the maximum temperature of synthesis reaction (MTSR). This data is essential for designing an adequate cooling system to prevent thermal runaway.

Process Analytical Technology (PAT)

The implementation of Process Analytical Technology (PAT) is strongly encouraged to enhance process understanding and control during scale-up.[6][7] PAT involves the use of in-line or on-line analytical tools to monitor Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs) in real-time.[7][8][9] This allows for immediate adjustments to maintain the process within its desired operating window, ensuring consistent product quality and improving process efficiency.[7][10]

PAT Tool Application in Synthesis Benefit
In-line FTIR/Raman SpectroscopyReal-time monitoring of reactant consumption and product formation.Precise determination of reaction endpoint, avoiding over-reaction and byproduct formation.
On-line HPLC/UPLCMonitoring of impurity profiles and product purity.Ensures product quality meets specifications throughout the process.
Particle Size AnalyzersMonitoring crystallization processes.Control of particle size distribution, which is critical for downstream processing and bioavailability.

Workflow for PAT Implementation: The following diagram illustrates a typical workflow for integrating PAT into a scale-up process.

PAT_Workflow cluster_0 Process Development cluster_1 Scale-Up & Manufacturing Dev Small-Scale Development PAT_Select PAT Tool Selection & Validation Dev->PAT_Select Identify CPPs/CQAs Model Process Modeling PAT_Select->Model Generate Data ScaleUp Pilot/Production Scale Synthesis Model->ScaleUp Define Control Strategy RealTime Real-Time Monitoring & Control ScaleUp->RealTime Implement PAT RealTime->ScaleUp Feedback Loop Release Real-Time Release RealTime->Release Ensure Quality

Caption: PAT workflow from development to manufacturing.

PART 2: Key Synthetic Transformations and Scale-Up Protocols

This section details the scale-up considerations and provides step-by-step protocols for three common and critical reactions involving this compound.

Oxidation to 2-Bromo-4-fluorobenzaldehyde

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis.[11][12][13] On a large scale, the choice of oxidant and reaction conditions is critical to ensure high selectivity, avoid over-oxidation to the carboxylic acid, and manage safety.

2.1.1. Scientific Rationale and Reagent Selection

While strong oxidants like chromic acid or potassium permanganate can be used, they often lead to over-oxidation and generate hazardous heavy metal waste.[13] Milder and more selective methods are preferred for scale-up. TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is an effective and more environmentally benign option.[14] Another approach involves the use of N-bromosuccinimide (NBS) in a suitable solvent system.[15]

2.1.2. Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted for a 1 kg scale synthesis of 2-Bromo-4-fluorobenzaldehyde.

Materials:

  • This compound: 1.0 kg (4.88 mol)

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy): 15.2 g (0.097 mol, 2 mol%)

  • Potassium bromide (KBr): 58.0 g (0.488 mol, 10 mol%)

  • Dichloromethane (DCM): 10 L

  • Saturated aqueous sodium bicarbonate (NaHCO₃): 5 L

  • Aqueous sodium hypochlorite (NaOCl, 10-15%): ~5.5 L

  • Sodium thiosulfate (Na₂S₂O₃): For quenching

  • Brine solution

Equipment:

  • 20 L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Cooling system capable of maintaining -5 to 5 °C.

  • Large separatory funnel.

  • Rotary evaporator.

Procedure:

  • Charge the reactor with this compound (1.0 kg), TEMPO (15.2 g), KBr (58.0 g), and DCM (10 L).

  • Cool the mixture to 0 °C with vigorous stirring.

  • In a separate vessel, mix the saturated NaHCO₃ solution with the NaOCl solution.

  • Slowly add the NaOCl/NaHCO₃ solution to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature between 0-5 °C. The reaction is exothermic.

  • Monitor the reaction progress by in-line FTIR or by taking aliquots for GC/HPLC analysis. The disappearance of the starting material indicates completion.

  • Once the reaction is complete, quench any excess oxidant by slowly adding a 10% aqueous solution of sodium thiosulfate until a KI-starch paper test is negative.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Wash the organic layer with water (2 x 2 L) and then with brine (2 L).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude 2-Bromo-4-fluorobenzaldehyde can be purified by crystallization from a suitable solvent system, such as heptane.[16][17]

Process Control and Optimization:

  • Temperature Control: Maintaining a low temperature is crucial to prevent over-oxidation and control the exotherm.

  • Addition Rate: A slow and controlled addition of the oxidant is necessary to manage heat generation.

  • pH: The bicarbonate buffer is essential to maintain a slightly basic pH, which is optimal for the TEMPO catalytic cycle.

Nucleophilic Substitution of the Bromine Atom

The bromine atom on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr), although this typically requires activation. A more common and versatile approach is to utilize this position in metal-catalyzed cross-coupling reactions.

2.2.1. Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.[18][19]

2.2.2. Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the coupling of this compound with phenylboronic acid on a 500 g scale.

Materials:

  • This compound: 500 g (2.44 mol)

  • Phenylboronic acid: 327 g (2.68 mol, 1.1 equiv)

  • Palladium(II) acetate [Pd(OAc)₂]: 5.5 g (0.024 mol, 1 mol%)

  • Triphenylphosphine (PPh₃): 25.6 g (0.098 mol, 4 mol%)

  • Potassium carbonate (K₂CO₃): 674 g (4.88 mol, 2 equiv)

  • 1,4-Dioxane: 5 L

  • Water: 1.25 L

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, reflux condenser, and nitrogen inlet.

  • Heating mantle or oil bath.

Procedure:

  • Charge the reactor with this compound (500 g), phenylboronic acid (327 g), Pd(OAc)₂ (5.5 g), PPh₃ (25.6 g), and K₂CO₃ (674 g).

  • Purge the reactor with nitrogen for 30 minutes.

  • Add the degassed 1,4-dioxane (5 L) and water (1.25 L) to the reactor.

  • Heat the mixture to 80-90 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature.

  • Add water (5 L) and ethyl acetate (5 L).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 2 L).

  • Combine the organic layers and wash with brine (2 L).

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization.

Scale-Up Considerations:

  • Catalyst System: The choice of palladium source and ligand can significantly impact the reaction efficiency and cost on a large scale. High-turnover catalysts are desirable.

  • Solvent Selection: While dioxane is a common solvent, its safety profile is a concern for large-scale operations. Alternative solvents like 2-methyltetrahydrofuran (2-MeTHF) should be considered.

  • Work-up: The removal of palladium residues from the final product is a critical regulatory requirement. The work-up procedure may need to be optimized to include steps like treatment with activated carbon or a palladium scavenger.

Substitution of the Hydroxyl Group

The benzylic alcohol can be converted to other functional groups, such as a bromide, which can then participate in further reactions.[20]

2.3.1. Protocol: Conversion to 2-Bromo-4-fluorobenzyl Bromide

Materials:

  • This compound: 500 g (2.44 mol)

  • Phosphorus tribromide (PBr₃): 240 mL (2.56 mol, 1.05 equiv)

  • Toluene: 5 L

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, temperature probe, addition funnel, and nitrogen inlet.

  • Cooling system.

Procedure:

  • Charge the reactor with this compound (500 g) and toluene (5 L).

  • Cool the solution to 0 °C.

  • Slowly add PBr₃ via the addition funnel, maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it onto ice water (5 L).

  • Separate the layers and wash the organic layer with saturated NaHCO₃ solution (2 L) and then brine (2 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Safety Note: Phosphorus tribromide is highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

PART 3: Downstream Processing - Purification and Crystallization

Purification is a critical step to ensure the final product meets the required quality standards. Crystallization is often the preferred method for purifying solid compounds on a large scale as it can be highly effective at removing impurities and is generally more economical than chromatography.[21]

General Principles of Scale-Up Crystallization
  • Solvent Selection: The choice of solvent is crucial. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A controlled, slow cooling profile is generally preferred to promote the growth of larger, more uniform crystals.

  • Seeding: Seeding the supersaturated solution with a small amount of pure product can help to control the onset of crystallization and promote the desired crystal form.

  • Agitation: The agitation rate must be carefully controlled to ensure good mixing without causing excessive secondary nucleation or crystal breakage.

Logical Flow of Crystallization Process: The following diagram outlines the key stages in a scaled-up crystallization process.

Crystallization_Process Start Crude Product in Supersaturated Solution Cooling Controlled Cooling Start->Cooling Seeding Seeding (Optional) Cooling->Seeding Growth Crystal Growth Seeding->Growth Isolation Filtration & Washing Growth->Isolation Drying Drying under Vacuum Isolation->Drying End Pure Crystalline Product Drying->End

Caption: Key stages of a scaled-up crystallization process.

Conclusion

The scale-up of reactions involving this compound requires a multifaceted approach that integrates chemical principles with engineering and safety considerations. By carefully evaluating reaction hazards, implementing robust process controls through PAT, and optimizing both the reaction and downstream processing steps, it is possible to develop safe, efficient, and reproducible manufacturing processes for high-value chemical products derived from this versatile intermediate. The protocols and considerations outlined in this document provide a solid foundation for researchers and process chemists to successfully navigate the challenges of scaling up these important synthetic transformations.

References

Application Note: One-Pot Synthesis of 2-(2-Bromo-4-fluorophenyl)-1H-benzo[d]imidazole from 2-Bromo-4-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and development, the demand for efficient and atom-economical synthetic methodologies is paramount. One-pot syntheses, which combine multiple reaction steps in a single flask, offer significant advantages by minimizing purification steps, reducing solvent waste, and saving time.[1][2] This application note presents a detailed protocol for a one-pot synthesis of 2-(2-bromo-4-fluorophenyl)-1H-benzo[d]imidazole, a valuable heterocyclic scaffold, starting from the readily available 2-Bromo-4-fluorobenzyl alcohol.

The benzimidazole core is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[3][4][5][6][7] The unique substitution pattern of the target molecule, featuring both bromine and fluorine atoms, offers multiple avenues for further diversification through cross-coupling reactions, making it an attractive building block for creating libraries of potential drug candidates.[8] The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

This protocol leverages a palladium-catalyzed dehydrogenation of this compound to the corresponding aldehyde, which then undergoes an in-situ condensation and subsequent oxidative cyclization with o-phenylenediamine. This streamlined approach provides a robust and scalable route to a key intermediate for pharmaceutical research.

Reaction Mechanism and Scientific Rationale

The one-pot synthesis proceeds through a palladium-catalyzed tandem reaction. The proposed mechanism involves three key steps:

  • Oxidation of the Benzyl Alcohol: The reaction is initiated by the palladium catalyst, which facilitates the dehydrogenation of this compound to form the corresponding 2-bromo-4-fluorobenzaldehyde. This step is crucial as it generates the electrophilic aldehyde in situ, avoiding the need to isolate this potentially sensitive intermediate. Palladium on carbon (Pd/C) is an excellent choice for this transformation due to its high activity, stability, and ease of removal by filtration.[9]

  • Condensation and Imine Formation: The newly formed aldehyde readily reacts with one of the amino groups of o-phenylenediamine to form a Schiff base (imine) intermediate. This condensation reaction is typically reversible and driven forward by the subsequent irreversible cyclization step.

  • Intramolecular Cyclization and Aromatization: The second amino group of the o-phenylenediamine then attacks the imine carbon in an intramolecular fashion, leading to a cyclized dihydrobenzimidazole intermediate. The palladium catalyst, in the presence of an oxidant (often atmospheric oxygen), facilitates the final dehydrogenation of this intermediate to yield the stable, aromatic 2-(2-bromo-4-fluorophenyl)-1H-benzo[d]imidazole product.

This one-pot approach is highly efficient as it avoids the isolation of intermediates and minimizes side reactions. The choice of a heterogeneous catalyst like Pd/C simplifies the workup procedure, as the catalyst can be easily recovered by filtration.[10][11]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
This compound≥98%Sigma-Aldrich229027-89-8
o-Phenylenediamine≥99.5%Sigma-Aldrich95-54-5
Palladium on Carbon (10 wt. %)-Sigma-Aldrich7440-05-3
TolueneAnhydrous, ≥99.8%Sigma-Aldrich108-88-3
Ethyl AcetateACS Reagent, ≥99.5%Fisher Scientific141-78-6
HexaneACS Reagent, ≥98.5%Fisher Scientific110-54-3
Safety Precautions
  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[12] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • o-Phenylenediamine: Toxic if swallowed, harmful in contact with skin, and causes serious eye irritation. May cause an allergic skin reaction and is suspected of causing genetic defects and cancer.[13][14][15][16] Handle with extreme caution in a fume hood, using full PPE.

  • Palladium on Carbon: Flammable solid.[11][17] Handle away from ignition sources. The dry powder can be pyrophoric. It is often handled as a wet paste to mitigate this risk.

  • Toluene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation. May cause drowsiness or dizziness. Handle in a fume hood and away from open flames.

Step-by-Step Protocol
  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.0 g, 4.88 mmol, 1.0 equiv.).

  • Add o-phenylenediamine (0.58 g, 5.37 mmol, 1.1 equiv.).

  • Add 10% Palladium on Carbon (0.26 g, 5 mol % Pd).

  • Add anhydrous toluene (25 mL).

  • Purge the flask with nitrogen for 5 minutes.

  • Heat the reaction mixture to 110 °C and stir vigorously under a gentle stream of air (or with an air-filled balloon) for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting with 9:1 and gradually increasing to 7:3) to afford the pure 2-(2-bromo-4-fluorophenyl)-1H-benzo[d]imidazole.

Expected Results
Starting MaterialProductMolecular Weight ( g/mol )Yield (%)Physical Appearance
This compound2-(2-bromo-4-fluorophenyl)-1H-benzo[d]imidazole293.1280-90Off-white to pale yellow solid

Visualizing the Workflow

The following diagram illustrates the key steps in the one-pot synthesis of 2-(2-bromo-4-fluorophenyl)-1H-benzo[d]imidazole.

One_Pot_Synthesis Start This compound + o-Phenylenediamine ReactionVessel Toluene, 10% Pd/C 110 °C, 12-16h, Air Start->ReactionVessel Add Reagents Filtration Cool & Filter (remove Pd/C) ReactionVessel->Filtration Reaction Mixture Workup Aqueous Workup (H₂O, Brine) Filtration->Workup Organic Filtrate Purification Column Chromatography Workup->Purification Crude Product Product 2-(2-bromo-4-fluorophenyl) -1H-benzo[d]imidazole Purification->Product Purified Product

Caption: Workflow for the one-pot synthesis.

The chemical transformation can be visualized as follows:

Reaction_Scheme Reactant1 This compound Product 2-(2-bromo-4-fluorophenyl)-1H-benzo[d]imidazole Reactant1->Product 10% Pd/C, Toluene 110 °C, Air Reactant2 o-Phenylenediamine Reactant2->Product 10% Pd/C, Toluene 110 °C, Air Byproduct + 2H₂O + H₂

References

Application Notes and Protocols: Harnessing Flow Chemistry for the Synthesis and Derivatization of 2-Bromo-4-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide researchers, chemists, and drug development professionals with a comprehensive guide to leveraging continuous flow chemistry for key transformations involving 2-Bromo-4-fluorobenzyl alcohol. This versatile building block is a crucial intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications.[1][2] The methodologies detailed herein are designed to enhance reaction efficiency, safety, and scalability, moving beyond the limitations of traditional batch processing.

The unique molecular architecture of this compound, featuring a primary alcohol, a bromine atom, and a fluorine atom on the aromatic ring, offers multiple sites for chemical modification.[3] The protocols outlined below focus on two fundamental transformations that are significantly improved by the adoption of flow chemistry: the oxidation of the benzylic alcohol to the corresponding aldehyde and a representative etherification reaction. These processes benefit from the precise control over reaction parameters, superior heat and mass transfer, and the ability to handle reactive intermediates safely, all hallmarks of continuous flow systems.[4][5]

Application 1: Continuous Flow Swern Oxidation of this compound

Introduction and Rationale

The oxidation of this compound to 2-Bromo-4-fluorobenzaldehyde is a critical step in the synthesis of many pharmaceutical intermediates. The Swern oxidation is a widely used method for this transformation due to its mild conditions and high selectivity. However, in batch processing, this reaction requires cryogenic temperatures (typically -78 °C) to control the exothermic nature of the reaction and to manage the unstable intermediates formed.[6] Flow chemistry offers a superior alternative by enabling precise temperature control and rapid mixing, which can often allow the reaction to be performed at more accessible temperatures and with significantly shorter reaction times.[5][6] This protocol adapts the principles of Swern oxidation to a continuous flow setup, enhancing safety and efficiency.

Advantages of the Flow Chemistry Approach
  • Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with exothermic reactions and the handling of potentially unstable intermediates.[7]

  • Improved Temperature Control: The high surface-area-to-volume ratio of microreactors allows for efficient heat dissipation, enabling the reaction to be conducted at temperatures closer to ambient conditions (e.g., 5–19 °C) compared to the deep cryogenic conditions of batch reactions.[6]

  • Rapid Reaction Times: Residence times in the millisecond to minute range can be achieved, a significant improvement over the several hours often required for batch Swern oxidations.[6]

  • Higher Yields and Purity: The precise control over stoichiometry and reaction time can lead to a reduction in side products, resulting in higher yields and product purity.

Experimental Workflow

The continuous flow Swern oxidation is performed by introducing three separate streams of reagents into a series of microreactors, as depicted in the workflow diagram below.

Swern_Oxidation_Flow reagent1 Syringe Pump A: Oxalyl Chloride in DCM mixer1 T-Mixer 1 reagent1->mixer1 reagent2 Syringe Pump B: DMSO in DCM reagent2->mixer1 reagent3 Syringe Pump C: This compound in DCM mixer2 T-Mixer 2 reagent3->mixer2 reactor1 Coil Reactor 1 (Activation) Residence Time: 1 min Temp: 15°C mixer1->reactor1 reactor1->mixer2 reactor2 Coil Reactor 2 (Oxidation) Residence Time: 2 min Temp: 15°C mixer2->reactor2 quencher T-Mixer 3 (Quench with Triethylamine) reactor2->quencher bpr Back Pressure Regulator (BPR) quencher->bpr collection Product Collection bpr->collection

Caption: Workflow for the continuous flow Swern oxidation.

Detailed Protocol

1. Reagent Preparation:

  • Solution A: Prepare a 2.0 M solution of oxalyl chloride in anhydrous dichloromethane (DCM).

  • Solution B: Prepare a 4.0 M solution of dimethyl sulfoxide (DMSO) in anhydrous DCM.

  • Solution C: Prepare a 1.0 M solution of this compound in anhydrous DCM.

  • Quenching Solution: Prepare a 4.0 M solution of triethylamine in anhydrous DCM.

2. Flow Reactor Setup:

  • Assemble the flow chemistry system as shown in the diagram above, using PFA or FEP tubing.

  • Place Coil Reactor 1 and Coil Reactor 2 in a thermostatic bath set to 15 °C.

  • Set the back pressure regulator (BPR) to 5 bar to ensure a stable flow and prevent outgassing.

3. Reaction Execution:

  • Set the flow rates for the syringe pumps as follows:

    • Pump A (Oxalyl Chloride): 0.5 mL/min

    • Pump B (DMSO): 0.5 mL/min

    • Pump C (Substrate): 1.0 mL/min

  • The combined flow from Pumps A and B enters T-Mixer 1 and flows through Coil Reactor 1 for the activation of DMSO.

  • The activated DMSO solution is then mixed with the substrate solution from Pump C at T-Mixer 2.

  • The reaction mixture proceeds through Coil Reactor 2 for the oxidation to occur.

  • The reaction is quenched by introducing the triethylamine solution at T-Mixer 3 before passing through the BPR.

4. Work-up and Analysis:

  • Collect the reaction output in a flask containing water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-Bromo-4-fluorobenzaldehyde.

  • Analyze the product by GC-MS and ¹H NMR to determine yield and purity.

ParameterValueReference
Substrate Concentration 1.0 MN/A
Oxalyl Chloride:DMSO:Alcohol Ratio 2:4:1[6]
Temperature 15 °C[6]
Residence Time (Activation) ~1 minN/A
Residence Time (Oxidation) ~2 minN/A
Pressure 5 barN/A
Expected Yield >85%[6]

Application 2: Continuous Flow Williamson Ether Synthesis

Introduction and Rationale

The synthesis of ethers from benzyl alcohols is a fundamental transformation in organic chemistry. The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, can be adapted to a flow process for the etherification of this compound. In this application note, we detail a continuous flow protocol for the synthesis of 2-Bromo-4-fluorobenzyl methyl ether. A flow-based approach offers significant advantages, particularly in handling the strong bases required for deprotonation and in achieving rapid and efficient mixing for the subsequent alkylation step.

Advantages of the Flow Chemistry Approach
  • Safe Handling of Strong Bases: Continuous flow allows for the in-situ generation and immediate use of the alkoxide, minimizing the risks associated with handling large quantities of strong bases.

  • Enhanced Mixing and Mass Transfer: The rapid mixing in microreactors ensures efficient contact between the alkoxide and the alkylating agent, leading to faster reaction rates and higher conversions.

  • Scalability: The process can be easily scaled up by running the flow reactor for longer periods or by using parallel reactor setups ("numbering-up").[8]

  • Process Control: Precise control over stoichiometry and residence time allows for fine-tuning of the reaction to maximize yield and minimize side reactions.

Experimental Workflow

This protocol utilizes a two-stage flow system. In the first stage, the benzyl alcohol is deprotonated with a strong base. In the second stage, the resulting alkoxide is reacted with an alkylating agent.

Ether_Synthesis_Flow reagent1 Syringe Pump A: This compound in THF mixer1 T-Mixer 1 reagent1->mixer1 reagent2 Syringe Pump B: Sodium Hydride (60% disp.) in THF reagent2->mixer1 reagent3 Syringe Pump C: Methyl Iodide in THF mixer2 T-Mixer 2 reagent3->mixer2 reactor1 Coil Reactor 1 (Deprotonation) Residence Time: 5 min Temp: 25°C mixer1->reactor1 reactor1->mixer2 reactor2 Coil Reactor 2 (Alkylation) Residence Time: 10 min Temp: 50°C mixer2->reactor2 bpr Back Pressure Regulator (BPR) reactor2->bpr collection Product Collection bpr->collection

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-fluorobenzyl Alcohol Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of reaction products derived from 2-Bromo-4-fluorobenzyl alcohol (CAS: 229027-89-8). As a key building block in medicinal chemistry and materials science, its effective purification is critical for downstream success. This document is designed to provide not just protocols, but the scientific rationale behind them, ensuring robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with this compound?

A1: The impurities in your crude product are intrinsically linked to the type of reaction you have performed. This compound is a versatile substrate, often used in oxidation, etherification, and cross-coupling reactions.[1][2] Understanding the likely byproducts of your specific transformation is the first step in designing an effective purification strategy.

The table below summarizes common impurities and their origins.

Impurity TypePotential Source Reaction(s)Key Physicochemical DifferenceRecommended Initial Removal Strategy
Unreacted Starting Material All reactions (incomplete conversion)More polar than many coupled or etherified products; less polar than oxidized products.Flash Chromatography, Recrystallization
2-Bromo-4-fluorobenzaldehyde Oxidation (as product); Side reaction in other transformations.Less polar than the starting alcohol.Flash Chromatography
2-Bromo-4-fluorobenzoic Acid Over-oxidation of the alcohol or aldehyde.Acidic; significantly more polar than the alcohol.Aqueous basic wash (e.g., 5% NaHCO₃ soln).[3]
Homocoupled Dimer Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira).Significantly less polar than the starting alcohol.Flash Chromatography
Debrominated Alcohol Reductive conditions, certain coupling reactions.Structurally and electronically similar; slightly more polar.Flash Chromatography (potentially with specialized phases).
Dibenzyl Ether Self-condensation under acidic or high-temperature conditions.[4]Less polar than the starting alcohol.Flash Chromatography
Q2: How do I select the most effective purification strategy for my reaction product?

A2: The optimal purification strategy is a multi-step process that begins with an efficient aqueous work-up, followed by a primary purification technique like chromatography or recrystallization. The choice depends on the physical state of your product and the nature of the impurities.

The following workflow provides a logical decision-making process for purification.

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., Water, Brine Washes) start->workup acid_base_q Acidic or Basic Impurities Present? workup->acid_base_q acid_base_wash Perform Acid/Base Wash (e.g., 1M HCl or sat. NaHCO₃) acid_base_q->acid_base_wash  Yes dry_concentrate Dry Organic Layer & Concentrate acid_base_q->dry_concentrate No acid_base_wash->dry_concentrate crude_product Crude Product Isolate dry_concentrate->crude_product is_solid_q Is Product a Crystalline Solid? crude_product->is_solid_q recrystallize Recrystallization is_solid_q->recrystallize Yes tlc_analysis Analyze by TLC (Assess ΔRf of Impurities) is_solid_q->tlc_analysis No / Impure final_product Pure Product recrystallize->final_product delta_rf_q Good Separation (ΔRf > 0.2)? tlc_analysis->delta_rf_q flash_chrom Flash Chromatography (Silica Gel) delta_rf_q->flash_chrom  Yes difficult_sep Consider Advanced Chromatography (e.g., Fluorinated Phase, Prep-HPLC) delta_rf_q->difficult_sep No / Co-elution flash_chrom->final_product difficult_sep->final_product

Caption: Decision workflow for purifying reaction products.

Q3: What are best practices for the aqueous work-up of these reactions?

A3: A meticulous aqueous work-up is foundational for a successful purification. Its purpose is to remove water-soluble reagents, salts, and highly polar impurities before concentrating the crude product.

  • Quenching: Always cool the reaction mixture to room temperature or below before adding an aqueous quenching solution (e.g., water, saturated NH₄Cl) to control any exothermic processes.

  • Phase Selection: Use an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Ensure it has low miscibility with water and effectively dissolves your product.

  • Acid/Base Washes: To remove acidic byproducts like 2-bromo-4-fluorobenzoic acid, wash the organic layer with a mild base like 5% sodium bicarbonate solution.[3] Conversely, a dilute acid wash (e.g., 1M HCl) can remove basic impurities. Perform these washes before the brine wash.

  • Brine Wash: A final wash with saturated aqueous NaCl (brine) helps to remove residual water from the organic layer and facilitates phase separation.[5]

  • Drying and Concentration: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Avoid excessive heat to prevent product degradation.

Q4: My product and a key impurity are co-eluting during silica gel chromatography. What are my options?

A4: Co-elution is a common challenge, especially with structurally similar compounds like debrominated or isomeric impurities. When standard silica gel chromatography fails, you have several advanced options:

  • Optimize the Mobile Phase: Systematically screen different solvent systems. Sometimes, switching from a standard ethyl acetate/hexane system to one containing dichloromethane or a small amount of methanol can alter selectivity.

  • Employ Fluorinated Stationary Phases: This is a highly effective strategy for fluorinated molecules.[6] Fluorinated phases (e.g., Pentafluorophenyl (PFP) or Tridecafluoro (TDF)) operate in reversed-phase mode and can offer unique selectivity based on fluorous-fluorous interactions.[6][7] The retention of your compounds will depend on both their hydrophobicity and their fluorine content.[6]

  • Preparative HPLC: For high-value materials or very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) on a C18 or PFP column can provide baseline separation where flash chromatography cannot.[8]

  • Chemical Derivatization: In some cases, it may be possible to selectively react either the product or the impurity to drastically change its polarity, allowing for easy separation. The protecting group or modification can then be removed. This is an advanced technique reserved for particularly challenging cases.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Product oils out during recrystallization. Solvent is too non-polar; cooling too rapidly; presence of impurities depressing the melting point.1. Add a small amount of a more polar "anti-solvent" to induce crystallization. 2. Try a different solvent system. 3. Ensure the solution is fully dissolved at high temperature, then allow it to cool slowly to room temperature before placing it in an ice bath.[9] 4. If it still oils out, purify by chromatography first.
Streaking on TLC plate. Compound is too polar for the mobile phase; compound is acidic or basic and interacting strongly with the silica; sample is overloaded.1. Add a polar modifier to your eluent (e.g., 1% methanol or acetic acid). 2. Spot a more dilute sample. 3. Pre-treat the crude sample with a wash if acidic/basic impurities are suspected.
Low yield after flash chromatography. Product is streaking/tailing on the column; fractions were cut incorrectly; product is unstable on silica.1. Analyze your crude material by TLC to ensure the product is actually present in high concentration. 2. Deactivate the silica gel with triethylamine if your product is base-sensitive. 3. Use a shallower solvent gradient during elution to improve separation and ensure proper fraction collection.
Purity assessment by HPLC shows multiple small peaks. Incomplete reaction; product degradation on the column; impure starting material.1. Confirm the identity of the main peak using a reference standard or by LC-MS. 2. Check the purity of your this compound starting material. 3. Use a milder gradient or a lower column temperature in your HPLC method to prevent on-column degradation.[8]

Experimental Protocol: Flash Chromatography Purification

This protocol describes a general procedure for purifying a moderately polar product from a reaction mixture containing less polar byproducts (e.g., homocoupled dimer) and more polar unreacted starting material.

Objective: To isolate the desired product with >98% purity.

Methodology:

  • Sample Preparation:

    • After the aqueous work-up, concentrate the crude product in vacuo.

    • Dissolve the crude residue (e.g., 1.0 g) in a minimal amount of dichloromethane.

    • Add 2-3 g of silica gel to this solution.

    • Carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.[5]

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate).

    • Pour the slurry into the column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

    • Begin elution with the low-polarity mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds. For example:

      • Column Volumes 1-3: 95:5 Hexane/EtOAc

      • Column Volumes 4-10: Gradient to 80:20 Hexane/EtOAc

      • Column Volumes 11-15: Hold at 80:20 Hexane/EtOAc

  • Fraction Analysis:

    • Monitor the collected fractions using TLC, visualizing with a UV lamp (254 nm).[5]

    • Pool the fractions that contain the pure product.

  • Isolation:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure to yield the purified product.

    • Place the product under high vacuum for several hours to remove any residual solvent.

    • Confirm final purity using an appropriate analytical method such as HPLC or ¹H NMR.[10]

References

Technical Support Center: Optimizing Suzuki Reactions of 2-Bromo-4-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers encountering challenges with 2-Bromo-4-fluorobenzyl alcohol, a substrate that combines a standard aryl bromide with a potentially coordinating benzyl alcohol functional group. Our goal is to provide a logical framework for troubleshooting and optimization, focusing on the critical roles of the base and solvent.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: My reaction shows low conversion or is extremely sluggish. How do I select a more effective base and solvent system to drive the reaction to completion?

Answer: Low conversion with this compound often points to suboptimal activation of the boronic acid or poor solubility of reaction components. The base and solvent are intrinsically linked in addressing these issues.

Causality: The primary role of the base in the Suzuki reaction is to activate the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[1][2][3] This boronate is essential for the transmetalation step, where the organic group is transferred to the palladium center.[4][5] If the base is too weak or poorly soluble in the reaction medium, boronate formation is inefficient, stalling the catalytic cycle.

Recommended Actions:

  • Evaluate Base Strength and Type:

    • Moderate Bases (e.g., K₂CO₃, Na₂CO₃): These are common starting points, often used in biphasic solvent systems like Toluene/H₂O or Dioxane/H₂O.[4][6] The aqueous phase is crucial for dissolving the carbonate and facilitating boronate formation.

    • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): For more challenging couplings, potassium phosphate (K₃PO₄) is an excellent choice. It is effective even under nearly anhydrous conditions, though a small amount of water can be beneficial.[7] Cesium carbonate (Cs₂CO₃) is highly effective due to its high solubility in organic solvents and the cesium cation's effect, but it is a more expensive reagent.[8][9]

    • Hydroxide Bases (e.g., NaOH): These are strong bases that perform well in aqueous or alcoholic solvent systems.[5][10]

  • Optimize the Solvent System:

    • Biphasic Mixtures: A combination of an organic solvent (Toluene, Dioxane, THF) and water is often the most robust starting point.[4][8] This ensures solubility for both the organic substrate and the inorganic base.

    • Polar Aprotic Solvents: Solvents like DMF or 2-MeTHF can be effective.[4][11] 2-MeTHF, in particular, has been shown to significantly improve yields in some cases.[11]

    • Protic Solvents: Polar protic solvents like ethanol or t-BuOH can also be suitable and have been used effectively for couplings of benzyl derivatives.[12]

Troubleshooting Workflow for Low Conversion

cluster_problem Problem Identification cluster_analysis Analysis & Decision cluster_solution Corrective Actions Problem Low Conversion (<50%) CheckBase Is the base strong enough? (e.g., using K₂CO₃) Problem->CheckBase CheckSolvent Is solubility an issue? (e.g., single non-polar solvent) CheckBase->CheckSolvent Yes Sol_Base Switch to stronger base: 1. K₃PO₄ 2. Cs₂CO₃ CheckBase->Sol_Base No Sol_Solvent Change solvent system: 1. Add H₂O for biphasic cond. 2. Switch to 2-MeTHF or Dioxane CheckSolvent->Sol_Solvent Yes

Caption: Troubleshooting workflow for low reaction yield.

Question 2: I'm observing significant protodeboronation of my boronic acid coupling partner. How can I adjust the base and solvent to prevent this?

Answer: Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with boronic acids that are sensitive to aqueous basic conditions or high temperatures.[13][14]

Causality: This side reaction competes directly with the desired transmetalation step. The combination of a strong aqueous base and elevated temperatures can accelerate the replacement of the boronic acid group with a hydrogen atom from the solvent or water.

Recommended Actions:

  • Use a Milder or Anhydrous Base:

    • Switch from strong hydroxide bases to potassium carbonate (K₂CO₃) or even sodium bicarbonate (NaHCO₃).[12]

    • Potassium fluoride (KF) is a mild base that can be effective, particularly if your substrate contains other base-labile functional groups.[2]

    • Using finely powdered, anhydrous K₃PO₄ in an anhydrous solvent like dioxane or 2-MeTHF can significantly reduce the rate of protodeboronation.

  • Modify the Solvent System:

    • Minimize the amount of water in the reaction. Instead of a 1:1 mixture, try a 10:1 organic/water ratio.

    • Run the reaction under completely anhydrous conditions using a solvent like THF or Dioxane with a soluble base like Cs₂CO₃.

  • Consider Boronic Acid Surrogates: If the problem persists, the issue may be the inherent instability of the boronic acid itself. Switching to a more robust boron species is a highly effective strategy:

    • Pinacol Esters (BPin): These are significantly more stable towards protodeboronation.

    • Potassium Trifluoroborate Salts (BF₃K): These salts are highly crystalline, air-stable, and less prone to decomposition.[8][9][15] They are excellent alternatives for challenging couplings.

Question 3: My main byproduct is the debrominated starting material (4-fluorobenzyl alcohol). What causes this and how can I suppress it?

Answer: Debromination (or hydrodehalogenation) is a reductive side reaction that converts the aryl halide into the corresponding arene.

Causality: This typically occurs when a palladium-hydride species is formed in the catalytic cycle. This species can then undergo reductive elimination with the aryl group to release the debrominated product. Sources for the hydride can include alcoholic solvents or certain amine bases.[16] While the benzyl alcohol substrate itself could be a potential hydride source via oxidation, this is less common under standard Suzuki conditions.

Recommended Actions:

  • Solvent Choice: If you are using an alcohol as a solvent (e.g., ethanol, isopropanol) and observing significant debromination, switch to an aprotic solvent like Dioxane, Toluene, or THF .

  • Base Selection: Ensure the base is not a potential hydride donor. Standard inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are generally safe choices.

  • Ensure Inert Atmosphere: While less common, some side reactions can be promoted by oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).[14]

Frequently Asked Questions (FAQs)

FAQ 1: What is the detailed role of the base in the Suzuki catalytic cycle? The base plays at least three critical roles in the Suzuki-Miyaura reaction.[4] First, it reacts with the boronic acid (R-B(OH)₂) to form a more reactive boronate complex ([R-B(OH)₃]⁻).[1] This increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center. Second, the base can react with the Pd(II) intermediate formed after oxidative addition, creating a palladium-alkoxide or -hydroxide species that is more susceptible to transmetalation. Finally, it can accelerate the final reductive elimination step.

The Role of the Base in the Suzuki Catalytic Cycle

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_X Ar-Pd(II)L₂-X OxAdd->PdII_X Transmetal Transmetalation PdII_X->Transmetal PdII_R Ar-Pd(II)L₂-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 ArR Ar-R' (Product) RedElim->ArR ArX Ar-X (Substrate) ArX->OxAdd Boronic R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ (Activated) Boronic->Boronate Base Base (e.g., OH⁻) Base->Boronic Activation Boronate->Transmetal

Caption: The base activates the boronic acid for transmetalation.

FAQ 2: How do I choose a starting solvent for this reaction? A good starting point for most Suzuki reactions is a biphasic mixture of an aprotic organic solvent and water (e.g., Toluene/H₂O 4:1 or Dioxane/H₂O 4:1). This system provides good solubility for the organic substrate, the palladium catalyst, and the inorganic base. The presence of water is often beneficial for the activation of the boronic acid.[4] If side reactions like protodeboronation become an issue, you can then move to anhydrous polar aprotic solvents like 2-MeTHF or THF.

FAQ 3: Which palladium catalyst and ligand system should I start with for this compound? While this guide focuses on base and solvent, the catalyst system is equally critical. For an aryl bromide, especially one that is not strongly deactivated, several systems are reliable:

  • Pd(PPh₃)₄: A classic, all-in-one catalyst. Effective for many standard couplings.[9]

  • Pd(OAc)₂ with a phosphine ligand: A flexible system. For this substrate, a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos is an excellent choice.[17][18] These ligands promote fast oxidative addition and reductive elimination, leading to high catalyst turnover.

  • Pd(dppf)Cl₂: A very robust and versatile pre-catalyst that is effective for a wide range of substrates, including benzyl halides.[8]

Data Summaries

Table 1: Comparison of Common Bases for Suzuki Coupling

BaseStrengthTypical SolventsKey Characteristics & Use Cases
Na₂CO₃ / K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂OCost-effective, general-purpose base. Requires aqueous phase for good activity.[4][19]
K₃PO₄ StrongDioxane, THF, TolueneHighly effective for difficult couplings. Can be used in anhydrous conditions.[5][7]
Cs₂CO₃ StrongTHF, Dioxane, TolueneVery effective due to high solubility. Often gives superior yields but is expensive.[8][9]
NaOH / KOH Very StrongEtOH/H₂O, THF/H₂OPowerful base, but can promote side reactions with sensitive substrates.[5][10]
KF / CsF Weak/MildTHF, DioxaneUseful for substrates with base-labile groups (e.g., esters).[2]

Table 2: Guide to Solvent Selection

Solvent ClassExamplesPropertiesBest For
Aprotic, Non-polar Toluene, BenzeneGood for dissolving organic reagents; often used in biphasic systems.General purpose, especially with an aqueous base.[4]
Aprotic, Polar Ethers Dioxane, THF, 2-MeTHFGood solubility for a wide range of reagents; can be used anhydrously or with water.Versatile systems; 2-MeTHF is a greener alternative and can improve yields.[4][11]
Aprotic, Polar DMF, DMAcHigh boiling points, excellent solvating power.Can be useful for poorly soluble substrates, but harder to remove.
Protic EtOH, t-BuOH, H₂OCan participate in the reaction; helps dissolve inorganic bases.Biphasic systems or when a protic environment is beneficial.[10][12]

Experimental Protocols

Protocol 1: General Procedure for Screening Base/Solvent Systems

This is a representative procedure for small-scale screening.

  • Reaction Setup: To an array of oven-dried reaction vials equipped with magnetic stir bars, add this compound (e.g., 0.2 mmol, 1.0 equiv.), the desired arylboronic acid (0.24 mmol, 1.2 equiv.), and the palladium pre-catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).

  • Base Addition: To each vial, add a different base from Table 1 (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: To each vial, add the chosen solvent or solvent mixture (e.g., Toluene/H₂O 4:1, Dioxane, 2-MeTHF) to achieve a final concentration of ~0.1 M with respect to the limiting reagent.

  • Degassing: Seal the vials and thoroughly degas the mixtures by sparging with argon or nitrogen for 15-20 minutes.

  • Reaction: Place the vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (a good starting point is 80-100 °C).

  • Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h) to assess conversion and byproduct formation.

Protocol 2: Recommended Starting Conditions for this compound

This protocol represents a robust starting point based on best practices for similar substrates.

  • Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.2 equiv.), and powdered K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: Add the catalyst system, for example, Pd(dppf)Cl₂ (3 mol%).

  • Solvent Addition: Add degassed 2-MeTHF or 1,4-Dioxane via syringe to achieve a concentration of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-Bromo-4-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the synthetic challenges associated with 2-Bromo-4-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in their reactions due to the inherent steric hindrance of this valuable building block. Here, we will dissect common issues, explain the underlying chemical principles, and provide robust, field-proven protocols to overcome these obstacles.

The Challenge: Understanding Steric Hindrance in this compound

The structure of this compound presents a significant steric challenge. The bromine atom at the ortho (C2) position to the benzylic alcohol (-CH₂OH) group creates a crowded environment around the reactive hydroxyl group and the benzylic carbon. This steric bulk can impede the approach of nucleophiles and other reactants, leading to slow reaction rates, low yields, or complete reaction failure.[1][2][3]

This guide provides troubleshooting advice and alternative strategies for several common reaction types where steric hindrance is a primary concern.

Section 1: Ether Synthesis – The Williamson Ether Synthesis and Its Alternatives

The Williamson ether synthesis, a classic S(_N)2 reaction, is often a first choice for forming ether linkages. However, its effectiveness is highly dependent on the steric environment of the electrophile.[4][5][6]

FAQ: Why is my Williamson ether synthesis with this compound and a bulky alkoxide failing?

Answer: The Williamson ether synthesis is highly susceptible to steric hindrance.[5][7] The reaction proceeds via an S(_N)2 mechanism, which requires the nucleophile (alkoxide) to perform a backside attack on the electrophilic carbon. In the case of a derivative of this compound (e.g., the corresponding benzyl bromide), the bulky ortho-bromo group physically blocks this approach.[3] Furthermore, using a strong, bulky alkoxide base can favor the competing E2 elimination pathway, leading to the formation of an undesired alkene.[5]

Troubleshooting & Alternative Protocols

When direct S(_N)2 approaches fail, alternative strategies that circumvent the need for a direct backside attack are necessary.

The Mitsunobu reaction is an excellent alternative for coupling sterically hindered alcohols with acidic nucleophiles (like phenols or carboxylic acids) under mild, neutral conditions.[7][8][9] This reaction proceeds with an inversion of stereochemistry at the alcohol's carbon.[9]

Causality: The Mitsunobu reaction avoids the direct S(_N)2 displacement on a sterically hindered halide. Instead, the alcohol is activated in situ by forming a good leaving group (an oxyphosphonium salt), which is then displaced by the nucleophile.

Protocol: Mitsunobu Etherification of this compound with a Phenol

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq.), the desired phenol (1.1 eq.), and triphenylphosphine (PPh₃) (1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq.) in anhydrous THF dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup & Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the reduced azodicarboxylate byproduct.

Troubleshooting Slow Mitsunobu Reactions: For exceptionally hindered substrates, reaction times can be very long. The use of sonication in combination with higher concentrations (e.g., up to 3.0 M) has been shown to dramatically accelerate the reaction, reducing times from days to minutes in some cases.[10][11]

For ether synthesis with simple, less hindered alkyl halides, phase-transfer catalysis can be a powerful tool to improve yields and reaction rates.[12][13] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of the alkoxide from an aqueous or solid phase into the organic phase where the reaction occurs.[14]

Causality: PTC helps to overcome solubility issues and increases the effective concentration of the nucleophile in the organic phase, thereby promoting the substitution reaction. While this method is still based on an S(_N)2 reaction, the optimized conditions can sometimes overcome moderate steric hindrance.

Protocol: Ether Synthesis using Phase-Transfer Catalysis

  • Preparation: To a round-bottom flask, add this compound (1.0 eq.), the alkyl halide (1.2 eq.), a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq.), and a suitable solvent (e.g., toluene).

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) or solid potassium hydroxide.

  • Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄). The product can then be purified by distillation or chromatography.

Section 2: C-C and C-N Bond Formation – Cross-Coupling Reactions

The bromine atom on this compound is a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[15]

FAQ: My Suzuki coupling with this compound is giving low yields. What can I do?

Answer: While the bromine atom is well-positioned for cross-coupling, the adjacent hydroxyl group can sometimes interfere with the catalytic cycle. Potential issues include coordination of the alcohol's oxygen to the palladium center, which can inhibit catalyst activity. Additionally, the choice of ligand, base, and solvent system is critical for achieving high efficiency, especially with a substituted aryl halide.[16]

Troubleshooting & Optimized Protocol

A well-chosen catalyst system is crucial for a successful Suzuki-Miyaura coupling.

Causality: The catalytic cycle of a Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination.[17][18] Each step can be influenced by the steric and electronic properties of the substrates and ligands. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and stabilize the active catalyst.

Optimized Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.), and the palladium catalyst system (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas like argon three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Alternative: Buchwald-Hartwig Amination for C-N Bond Formation

For the synthesis of arylamines, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that can often overcome the limitations of other methods.[19][20][21]

Causality: This reaction uses specialized, bulky, electron-rich phosphine ligands that facilitate the coupling of aryl halides with a wide range of amines.[21][22] These ligands accelerate the rate-limiting reductive elimination step, allowing the reaction to proceed under milder conditions and with a broader substrate scope.[21]

Protocol: Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable ligand (e.g., XPhos or SPhos, 2-4 mol%) in a Schlenk tube.

  • Solvent: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction's progress.

  • Workup: After cooling, quench the reaction carefully with aqueous ammonium chloride, extract the product, and purify by chromatography.

Summary of Recommended Conditions

Reaction TypeKey ChallengeRecommended AlternativeCatalyst/Reagent SystemTemperature (°C)
Ether Synthesis S(_N)2 hindrance, E2 eliminationMitsunobu ReactionPPh₃, DEAD or DIAD0 to RT
Solubility, slow ratesPhase-Transfer CatalysisQuaternary Ammonium Salt, NaOH/KOHRT to 80
C-C Coupling Catalyst inhibitionSuzuki-Miyaura CouplingPd(dppf)Cl₂ or similar, K₂CO₃80 - 100
C-N Coupling Hindered C-N formationBuchwald-Hartwig AminationPd₂(dba)₃ / Bulky Ligand, NaOtBu80 - 110

This guide provides a starting point for overcoming the steric challenges associated with this compound. Remember that for any specific substrate combination, optimization of reaction parameters—including catalyst loading, base, solvent, and temperature—may be necessary to achieve the desired outcome.

References

Managing protodeboronation in Suzuki couplings with 2-Bromo-4-fluorobenzyl alcohol products

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Managing Protodeboronation in Suzuki Couplings with 2-Bromo-4-fluorobenzyl Alcohol Products

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with the undesired side reaction of protodeboronation, particularly when working with electron-rich or sensitive substrates such as those involved in the synthesis of this compound derivatives. As your Senior Application Scientist, my goal is to provide you with not just solutions, but a deep, mechanistic understanding to empower your experimental design.

Part 1: Understanding the Core Challenge - Protodeboronation
Q1: What is protodeboronation and why is it a significant problem in my Suzuki coupling reaction?

A1: Protodeboronation is a chemical process where the carbon-boron (C-B) bond of your boronic acid or ester is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] In the context of your Suzuki coupling, this is a destructive side reaction that consumes your nucleophilic partner, converting it into a simple arene byproduct. This directly reduces the yield of your desired cross-coupled product and introduces a potentially difficult-to-remove impurity, complicating downstream purification.[2]

The general reaction can be summarized as: Ar-B(OH)₂ + H⁺ → Ar-H + B(OH)₂⁺

For substrates like this compound, the electronic properties of the coupling partners can make this side reaction highly competitive with the desired catalytic cycle.

Q2: What is the fundamental competition between the desired Suzuki coupling and the undesired protodeboronation pathway?

A2: The success of your reaction hinges on the relative rates of two competing pathways. The desired pathway is the transmetalation step within the Suzuki catalytic cycle. The undesired pathway is the protodeboronation of the boronic acid. To achieve a high yield, the conditions must be optimized to ensure that the rate of transmetalation is significantly faster than the rate of protodeboronation.[3]

Below is a diagram illustrating this critical competition.

Caption: Competing Suzuki coupling and protodeboronation pathways.

Part 2: Troubleshooting Guide - Optimizing Reaction Components

This section addresses specific issues related to each component of your reaction.

Boron Reagent Selection & Stability
Q3: My reaction shows significant protodeboronation even with fresh boronic acid. What can I do?

A3: Boronic acids themselves are inherently susceptible to protodeboronation, especially electron-rich or certain heteroaryl variants.[4] The most effective strategy is often to switch from a boronic acid to a more stable boronic ester.[3][5] These "masked" reagents offer enhanced stability and can participate in "slow-release" strategies, where the active boronic acid is generated in situ at a low concentration, favoring transmetalation over decomposition.[1][6][7]

Reagent TypeStructure ExampleStabilityKey Advantage
Boronic Acid R-B(OH)₂LowCommercially available, no pre-activation needed.
Pinacol Ester R-B(pin)ModerateMore robust than boronic acids; common alternative.[8]
MIDA Boronate R-B(MIDA)HighHighly stable, crystalline solids ideal for slow-release.[3][5]
Trifluoroborate R-BF₃KHighStable salts that suppress protodeboronation effectively.[3][9]
The Role of the Base
Q4: I'm using a strong base like NaOH or KOH and getting low yields. Could the base be the problem?

A4: Absolutely. While a base is required to activate the boronic acid for transmetalation, strong bases can dramatically accelerate base-catalyzed protodeboronation.[10][11] The mechanism involves the formation of a boronate species ([ArB(OH)₃]⁻), which is then susceptible to protonolysis by a proton source like water.[1][12] Switching to a weaker inorganic base is a critical first step in troubleshooting.

BaseCommon FormulaStrengthRationale for Use
Sodium HydroxideNaOHStrongHigh reactivity, but often promotes protodeboronation.
Potassium CarbonateK₂CO₃ModerateA good starting point for optimization; milder than hydroxides.[3]
Potassium Phosphate K₃PO₄ Weak Often the optimal choice for suppressing protodeboronation. [3][9]
Cesium FluorideCsFWeakCan be effective, especially in anhydrous conditions.[13]

Pro-Tip: The combination of a weak base like K₃PO₄ with a robust catalyst system is often the key to success for sensitive substrates.[14]

Catalyst and Ligand Selection
Q5: I'm using a standard Pd(PPh₃)₄ catalyst. Should I consider a more advanced system?

A5: Yes. While Pd(PPh₃)₄ is a classic catalyst, modern catalyst systems featuring bulky, electron-rich phosphine ligands are designed to accelerate the key steps of the Suzuki cycle: oxidative addition and reductive elimination.[5][9] By making the desired catalytic cycle run much faster, you give the protodeboronation side reaction less time to occur.[3]

However, there is a critical nuance: recent studies have shown that excessively bulky phosphine ligands can, paradoxically, promote palladium-catalyzed protodeboronation.[15][16][17] This occurs because they can favor the formation of a reactive post-transmetalation intermediate that is prone to protonolysis.[16] Therefore, ligand selection is a balancing act. Buchwald-type biarylphosphine ligands and their corresponding pre-catalysts are often an excellent choice.

Recommended Catalyst Systems:

  • Pre-catalysts: Using a well-defined Pd(II) pre-catalyst (e.g., XPhos-Pd-G3) or a Pd(0) source like Pd₂(dba)₃ can lead to more consistent formation of the active Pd(0) species compared to Pd(OAc)₂.[5][15]

  • Ligands: Buchwald ligands (e.g., SPhos, XPhos) are known to be highly effective for challenging couplings.[14][18] They promote rapid oxidative addition and reductive elimination.

Solvent and Temperature Effects
Q6: How do my solvent choice and reaction temperature affect protodeboronation?

A6: Both are critical parameters.

  • Solvent: The presence of a proton source, typically water, is necessary for protodeboronation.[1] While many Suzuki protocols use aqueous mixtures (e.g., Dioxane/H₂O) to solubilize the base, minimizing the amount of water or even running the reaction under anhydrous conditions can significantly suppress the side reaction.[3] If using an aqueous system, ensure all solvents are thoroughly degassed to remove oxygen, which can lead to other side reactions like homocoupling.[19]

  • Temperature: Higher temperatures increase the rate of all reactions, including protodeboronation. If you are observing significant byproduct formation, lowering the reaction temperature (e.g., from 100°C to 70°C) can slow the rate of decomposition relative to the desired coupling, especially if you are using a highly active catalyst system that can operate efficiently at lower temperatures.[3][14]

Part 3: Actionable Protocols & Advanced Strategies
Q7: Can you provide a starting experimental protocol optimized to minimize protodeboronation for a substrate like this compound?

A7: Certainly. This protocol incorporates several of the best practices discussed above, including the use of a stable boronic ester, a weak base, and an advanced catalyst system.

Optimized Suzuki-Miyaura Coupling Protocol:

  • Reagent Preparation:

    • Aryl Halide: this compound (1.0 equiv)

    • Boron Reagent: Arylboronic acid pinacol ester (1.2 equiv)

    • Base: Potassium phosphate (K₃PO₄), finely ground (3.0 equiv)

    • Catalyst: XPhos-Pd-G3 (2 mol %)

    • Solvent: 1,4-Dioxane (Anhydrous), degassed for 30 minutes with Argon.

  • Reaction Setup (Under Inert Atmosphere):

    • To a flame-dried Schlenk flask, add the aryl halide, boronic ester, K₃PO₄, and the palladium pre-catalyst.

    • Seal the flask, then evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Using a syringe, add the degassed 1,4-dioxane to the flask.

  • Reaction Execution:

    • Place the flask in a pre-heated oil bath set to 70-80°C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). The reaction should ideally reach completion within 4-12 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent in vacuo and purify the crude product via column chromatography.

Part 4: Troubleshooting Logic and Analysis
Q8: My reaction failed or gave a low yield. How can I systematically troubleshoot the problem?

A8: Use a logical decision tree to diagnose the issue. Start by analyzing the crude reaction mixture by LC-MS or ¹H NMR to identify the major species present.

Troubleshooting_Tree start Analyze Crude Reaction Mixture sm_recovered Mainly Starting Materials Recovered start->sm_recovered No Conversion proto_high High Protodeboronation Byproduct Observed start->proto_high Side Reaction success Desired Product Formed (Low Yield) start->success Partial Success homocoupling Significant Homocoupling Byproduct start->homocoupling Side Reaction check_catalyst 1. Inactive Catalyst? 2. Temperature too low? 3. Insufficient Base? sm_recovered->check_catalyst Possible Cause check_base 1. Base too strong? 2. Too much water? 3. Slow Transmetalation? proto_high->check_base Most Likely Cause check_optimization Reaction not at completion? Competing decomposition? success->check_optimization Possible Cause check_oxygen Oxygen present in reaction? homocoupling->check_oxygen Most Likely Cause action1 Use new Pre-catalyst (e.g., XPhos G3). Increase Temperature by 10-20°C. Ensure base is dry and finely ground. check_catalyst->action1 Action action2 Switch to weaker base (K₃PO₄). Use boronic ester (Pinacol/MIDA). Use more active ligand (e.g., XPhos). Use anhydrous solvent. check_base->action2 Action action3 Increase reaction time. Re-screen conditions from 'High Protodeboronation' path. check_optimization->action3 Action action4 Thoroughly degas all solvents. Ensure robust inert atmosphere (use Schlenk line/glovebox). check_oxygen->action4 Action

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

References

Improving the selectivity of reactions involving 2-Bromo-4-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4-fluorobenzyl alcohol (CAS 229027-89-8). This guide is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity of this versatile building block. Its structure, featuring a primary alcohol and an ortho-bromo, para-fluoro substituted aromatic ring, presents specific challenges and opportunities in synthesis. This document provides in-depth, field-proven troubleshooting advice to help you improve reaction selectivity and achieve your synthetic goals.

The inherent challenge with this molecule is the presence of two distinct reactive sites: the nucleophilic and mildly acidic primary alcohol (-CH₂OH) and the electrophilic carbon-bromine (C-Br) bond, which is primed for organometallic reactions.[1][2] Selectivity issues arise when reagents intended for one site interact undesirably with the other. This guide will address these issues in a practical question-and-answer format.

Troubleshooting Guide: Common Selectivity Issues

Question 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) at the C-Br bond is giving low yields and significant byproducts. How can I improve this?

Answer: This is a classic chemoselectivity problem. The free hydroxyl group (-OH) of the benzyl alcohol can interfere with the catalytic cycle in several ways:

  • Catalyst Inhibition: The alcohol's oxygen can coordinate to the palladium center, competing with the desired ligands and substrates.

  • Base-Mediated Side Reactions: Under the basic conditions required for most coupling reactions, the alcohol is deprotonated to an alkoxide. This alkoxide can act as a competing nucleophile or promote side reactions.

The most robust solution is to protect the alcohol group before performing the cross-coupling and deprotect it afterward.

Core Strategy: Protect-Couple-Deprotect

This workflow isolates the reactivity of the C-Br bond from the alcohol.

G cluster_workflow Protect-Couple-Deprotect Workflow A This compound B Protect Alcohol (e.g., TBDMS-Cl, Imidazole) A->B C Protected Intermediate (TBDMS Ether) B->C D Pd-Catalyzed Coupling (Suzuki, Buchwald-Hartwig) C->D E Coupled, Protected Product D->E F Deprotect Alcohol (e.g., TBAF) E->F G Final Coupled Product F->G

Caption: A standard workflow for selective cross-coupling.

Recommended Protecting Group: tert-Butyldimethylsilyl (TBDMS) Ether

TBDMS ethers are an excellent choice because they are:

  • Easy to install under mild conditions.

  • Stable to the basic and nucleophilic conditions of many cross-coupling reactions.[3][4]

  • Readily cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF) without affecting the rest of the molecule.[4]

Experimental Protocol: TBDMS Protection for Suzuki Coupling

Step 1: Protection of the Alcohol

  • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) in a flame-dried flask under an inert atmosphere (N₂ or Ar).

  • Add imidazole (1.5 equiv.).

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by flash chromatography to yield the TBDMS-protected intermediate.

Step 2: Suzuki-Miyaura Coupling

  • To a degassed solution of the TBDMS-protected aryl bromide (1.0 equiv.) and the desired boronic acid or ester (1.2-1.5 equiv.) in a suitable solvent (e.g., 1,4-dioxane/water or toluene/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[5][6]

  • Heat the mixture (typically 80-100 °C) under an inert atmosphere until TLC or LC-MS indicates completion.

  • Cool to room temperature, dilute with water, and extract with an organic solvent.

  • Purify the crude product via flash chromatography.

Step 3: Deprotection

  • Dissolve the coupled, protected product (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Add a solution of TBAF (1.0 M in THF, 1.2 equiv.) at 0 °C.

  • Stir at room temperature for 1-2 hours, monitoring by TLC.

  • Quench with water, extract with ethyl acetate, and purify by flash chromatography to obtain the final product.

Parameter Condition for Suzuki Coupling [7]Condition for Buchwald-Hartwig Amination [8][9]
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂
Ligand (Not always required)XPhos, RuPhos, BINAP
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOt-Bu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THF (often with water)Toluene, Dioxane
Temperature 80 - 110 °CRoom Temp. - 110 °C
Caption: Typical starting conditions for cross-coupling reactions.
Question 2: I'm trying to oxidize the alcohol to 2-Bromo-4-fluorobenzaldehyde, but I'm getting low conversion or over-oxidation to the carboxylic acid. What are the ideal conditions?

Answer: The key to this transformation is using a mild, chemoselective oxidizing agent that will not interact with the electron-rich aromatic ring or the C-Br bond. Harsh oxidants like hot potassium permanganate (KMnO₄) should be avoided as they can cause C-C bond cleavage and other side reactions.[10]

Recommended Reagents for Selective Oxidation:

  • Pyridinium Chlorochromate (PCC): A classic, reliable reagent for converting primary alcohols to aldehydes with minimal over-oxidation.[11]

  • Dess-Martin Periodinane (DMP): Offers very mild conditions, broad functional group tolerance, and typically short reaction times at room temperature.

G cluster_oxidation Oxidation Pathways Alcohol Benzyl Alcohol (-CH₂OH) Aldehyde Benzaldehyde (-CHO) Alcohol->Aldehyde Mild Oxidant (PCC, DMP) SELECTIVE CarboxylicAcid Benzoic Acid (-COOH) Aldehyde->CarboxylicAcid Strong Oxidant (KMnO₄) NON-SELECTIVE

Caption: Selective vs. non-selective oxidation pathways.

Experimental Protocol: Oxidation using PCC [11]

  • Suspend Pyridinium Chlorochromate (PCC, 1.5 equiv.) in anhydrous dichloromethane (DCM) in a flask. Adding a small amount of powdered molecular sieves (4Å) can help absorb water and byproducts.

  • Add a solution of this compound (1.0 equiv.) in DCM dropwise to the stirred suspension at room temperature.

  • Stir the mixture for 2-3 hours. Monitor the reaction progress by TLC. The mixture will turn into a dark, tarry solid.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter the entire suspension through a short plug of silica gel or Celite®, washing thoroughly with more ether.

  • Concentrate the filtrate under reduced pressure. The resulting crude aldehyde is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

Oxidizing Agent Solvent Temp. Pros Cons
PCCDCMRTReliable, cost-effective, stops at aldehydeChromium waste, slightly acidic
DMPDCM, CHCl₃RTVery mild, high yield, neutral conditionsExpensive, can be shock-sensitive
Swern OxidationDCM, DMSO-78 °CHigh yield, mildRequires cryogenic temps, odor
Caption: Comparison of mild oxidants for alcohol-to-aldehyde conversion.
Question 3: I need to form a Grignard reagent at the C-Br position, but my reaction fails immediately. What's wrong?

Answer: This is a fundamental incompatibility. Grignard reagents are extremely strong bases.[12][13] The acidic proton of the alcohol group (pKa ~16) will instantly and irreversibly quench any Grignard reagent formed, resulting in the magnesium alkoxide of the starting material and a hydrocarbon byproduct from your Grignard.

The correct strategy is identical to the cross-coupling problem: Protect-React-Deprotect.

  • Protect the Alcohol: Use a robust protecting group that is stable to strongly basic and nucleophilic conditions. A simple methyl ether or a TBDMS ether are suitable choices. Benzyl ethers are also common but may require harsher deprotection conditions.[3][14]

  • Form the Grignard Reagent: After protection, the molecule lacks acidic protons. The Grignard reagent can now be formed successfully from the protected aryl bromide and magnesium turnings in an anhydrous ether solvent (e.g., THF, Diethyl Ether).[15]

  • React with Electrophile: Use the formed Grignard reagent in a subsequent reaction with your desired electrophile (e.g., an aldehyde, ketone, CO₂, etc.).[16][17]

  • Deprotect: Remove the protecting group to reveal the alcohol.

Frequently Asked Questions (FAQs)

Q: Why is selectivity a particular concern with this compound compared to other substituted benzyl alcohols? A: The combination of an ortho-bromo substituent and a primary alcohol creates a molecule with two highly accessible and reactive functional groups. The ortho-position of the bromine can create steric hindrance that influences reaction rates, while its electronic effect, combined with the para-fluorine, modulates the reactivity of both the ring and the benzylic position.[18] This delicate balance means that reaction conditions must be carefully chosen to favor one transformation over another.

Q: How do the fluorine and bromine substituents electronically influence the molecule's reactivity? A: Both fluorine and bromine are electron-withdrawing via induction but have electron-donating resonance effects.

  • Fluorine (at C4): Being highly electronegative, its primary influence is a strong inductive electron withdrawal, which deactivates the aromatic ring toward electrophilic substitution but can make the C-Br bond more susceptible to oxidative addition in some catalytic cycles.

  • Bromine (at C2): Its inductive effect also withdraws electron density. The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions.[1] Its position ortho to the benzyl alcohol can sterically influence the approach of reagents to the alcohol.[18]

Q: Can I perform a halogen-metal exchange using an organolithium reagent without protecting the alcohol? A: No, for the same reason a Grignard reaction fails. Organolithium reagents (like n-BuLi or sec-BuLi) are even stronger bases than Grignard reagents and will be immediately quenched by the alcohol proton. Protection of the hydroxyl group is mandatory before attempting any reaction involving organolithium bases.

Q: I am considering a reaction that might proceed via ortho-lithiation directed by the alcohol group. Is this feasible? A: This is a complex scenario. The oxygen of the alcohol (or a protected ether derivative) can act as a Directed Metalation Group (DMG), directing an organolithium base to deprotonate an adjacent C-H bond.[19][20] However, with this compound, you have two competing and very fast reactions:

  • Acid-Base Reaction: Deprotonation of the -OH group.

  • Halogen-Metal Exchange: Reaction at the C-Br bond.[21]

Halogen-metal exchange is typically much faster than C-H deprotonation (lithiation). Therefore, even after protecting the alcohol, treating the molecule with n-BuLi will almost certainly result in selective Br-Li exchange at the C2 position rather than lithiation at the C3 position. Achieving selective ortho-lithiation at C3 would require a more specialized strategy, likely involving a different directing group or blocking the C2 position.

References

Impact of water content on the stability of 2-Bromo-4-fluorobenzyl alcohol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 2-Bromo-4-fluorobenzyl alcohol (CAS No. 229027-89-8). This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with its use, with a specific focus on the critical impact of water content on reaction stability and success. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction: The Double-Edged Sword of Reactivity

This compound is a versatile synthetic intermediate, valued for its unique combination of functional groups: a primary alcohol, a bromine atom, and a fluorine atom on a phenyl ring.[1][2] This structure allows for a wide range of transformations, including oxidation, esterification, etherification, and participation in carbon-carbon bond-forming reactions like Suzuki and Sonogashira couplings.[1][2]

However, the very features that make this molecule useful also render its reactions highly sensitive to contaminants, chief among them being water. The presence of even trace amounts of water can dramatically lower yields, generate complex impurity profiles, and in some cases, completely inhibit the desired chemical transformation. This guide will explore the causality behind these issues and provide field-proven solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, linking them directly to the presence of water and offering corrective action plans.

Q1: My Grignard reaction isn't starting, or my yield is extremely low. What's the likely cause?

A1: This is a classic symptom of water contamination. Grignard reagents are exceptionally strong bases and will react preferentially with any available acidic protons, including those from water, in a simple acid-base reaction.[3][4] This reaction is much faster than the desired nucleophilic addition to a carbonyl, effectively "quenching" your Grignard reagent and converting it into an unreactive hydrocarbon.

Causality: The carbanionic carbon of the Grignard reagent (R-MgX) is a powerful base. Water (pKa ≈ 14) is a much stronger acid than the alkane from which the Grignard was derived (pKa ≈ 50).[3] The acid-base reaction is therefore rapid and irreversible, consuming your reagent.

Troubleshooting Workflow:

G start Problem: Grignard Reaction Failure q1 Were all glassware oven- or flame-dried under vacuum? start->q1 q2 Was the solvent rigorously dried? q1->q2 Yes sol1 Solution: Dry all glassware at >120°C for several hours and cool under an inert atmosphere. q1->sol1 No q3 Was the magnesium activated and dry? q2->q3 Yes sol2 Solution: Use freshly distilled solvent over a suitable drying agent or from a solvent purification system. q2->sol2 No q4 Was the starting halide (e.g., from the alcohol) anhydrous? q3->q4 Yes sol3 Solution: Grind Mg turnings or treat with iodine/dibromoethane to activate surface. q3->sol3 No sol4 Solution: Ensure starting materials are dry. If necessary, dissolve in a dry solvent and dry over MgSO4. q4->sol4 No

Caption: Troubleshooting workflow for Grignard reaction failure.

Solution Protocol: Ensuring Anhydrous Conditions

  • Glassware: Dry all glassware in an oven at >120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvents: Use anhydrous solvents, preferably from a solvent purification system (SPS) or freshly distilled from an appropriate drying agent (see Table 1). Ethereal solvents like THF and diethyl ether are ideal for Grignard reactions but are hygroscopic.[3]

  • Reagents: Ensure all reagents are anhydrous. Store this compound and its derivatives in a desiccator over a drying agent like P₂O₅ or Drierite®.[5][6]

Q2: I'm seeing a significant amount of starting material recovered after my esterification/etherification reaction. Why is my conversion so low?

A2: Water is acting as a competing nucleophile. In reactions where the hydroxyl group of this compound is the intended nucleophile (e.g., Williamson ether synthesis) or is being targeted for derivatization (e.g., Fischer esterification), water can compete for the electrophile.

Causality & Side Reactions:

  • Esterification (with Acyl Chloride): Water will hydrolyze the acyl chloride to the corresponding carboxylic acid, which is much less reactive.

  • Etherification (Williamson Synthesis): After deprotonating the alcohol to form the alkoxide, water can protonate it back to the starting alcohol. Furthermore, water can hydrolyze the alkyl halide electrophile under certain conditions.

  • Equilibrium Reactions: For equilibrium-driven processes like Fischer esterification, the presence of water as a product will, by Le Châtelier's principle, shift the equilibrium back towards the starting materials, preventing high conversion.

G cluster_0 Desired Pathway: Esterification cluster_1 Competing Pathway: Hydrolysis Alcohol R-CH2OH (this compound) Ester Product: R-CH2-O-COR' Alcohol->Ester + R'-COCl - HCl AcylChloride R'-COCl CarboxylicAcid Side Product: R'-COOH AcylChloride->CarboxylicAcid Consumed by Water Water H2O Water->CarboxylicAcid + R'-COCl - HCl

Caption: Water as a competing nucleophile in esterification.

Solution Protocol: Water Removal

  • Azeotropic Removal: For reactions that produce water (e.g., Fischer esterification), use a Dean-Stark apparatus with a suitable solvent (like toluene) to physically remove water as it forms, driving the reaction to completion.

  • Use of Drying Agents: Add a drying agent directly to the reaction mixture if it is compatible with the reaction conditions. Anhydrous MgSO₄ or Na₂SO₄ are common choices.[7] For more rigorous drying, activated 3Å molecular sieves are highly effective.[8]

  • Anhydrous Reagents: Start with an acid chloride or anhydride instead of a carboxylic acid for esterifications to avoid generating water as a byproduct. Ensure these reagents are also handled under anhydrous conditions.

Q3: My palladium-catalyzed cross-coupling reaction is sluggish and gives low yields of the desired product, along with de-brominated and/or homocoupled byproducts. Could water be the issue?

A3: Yes, water can have multiple detrimental effects on cross-coupling reactions. While many modern catalyst systems exhibit some water tolerance, performance is almost always optimal under anhydrous conditions.

Causality:

  • Ligand/Catalyst Decomposition: Some phosphine ligands are susceptible to oxidation or hydrolysis, which can be accelerated by impurities in the solvent.

  • Base Incompatibility: Many bases used in cross-coupling (e.g., K₃PO₄, Cs₂CO₃) can be less effective if they become excessively hydrated.

  • Hydrolysis of Boronic Acids: In Suzuki couplings, water can promote the undesirable protodeboronation of the boronic acid coupling partner, leading to a de-halogenated arene byproduct.

  • "Nickel-Hydroxo" Species: In some catalytic cycles, a metal-hydroxo species is a key intermediate. While sometimes productive, excess water can disrupt the concentrations and reactivity of these species, potentially favoring side reactions.[9]

Solution Protocol: Rigorous Degassing and Drying

  • Solvent Preparation: Use high-purity, anhydrous solvents. Before use, thoroughly degas the solvent by sparging with argon or nitrogen for 30-60 minutes or by using several freeze-pump-thaw cycles. This removes both water and dissolved oxygen, which can deactivate palladium catalysts.

  • Inert Atmosphere: Set up and run the reaction under a strict inert atmosphere (N₂ or Ar) using Schlenk techniques or a glovebox.[6][10]

  • Reagent Purity: Use high-purity catalyst, ligands, and bases. Store them in a desiccator or glovebox. Ensure the this compound is dry, as its hydroxyl group could potentially interfere with some catalyst systems.[9]

Frequently Asked Questions (FAQs)

Q: What is the best way to dry solvents for these reactions?

A: The choice of drying agent depends on the solvent and the required level of dryness.[11][12] For the most demanding applications (e.g., Grignard reactions), distillation from a reactive drying agent or passage through an activated alumina column in a solvent purification system (SPS) is best.[8][12] For less sensitive reactions, standing over activated molecular sieves is often sufficient.

SolventRecommended Drying Agent(s)Typical Residual H₂O (ppm)Reference
Tetrahydrofuran (THF)Na/benzophenone (distillation); Activated Alumina< 10[8]
Dichloromethane (DCM)CaH₂ (distillation); 3Å Molecular Sieves~13[8]
TolueneNa/benzophenone (distillation); 3Å Molecular Sieves< 10[8]
Acetonitrile (MeCN)CaH₂ (distillation); 3Å Molecular Sieves< 10[8]

Table 1: Efficiency of common solvent drying methods. Data sourced from Williams, D. B. G., & Lawton, M. (2010).[8]

Q: How can I accurately measure the water content in my starting material or solvent?

A: The gold standard for determining trace amounts of water in organic samples is Karl Fischer (KF) Titration .[13][14] It is highly selective for water and can provide accurate results down to the parts-per-million (ppm) level.[15][16]

  • Volumetric KF: Best for samples with water content from 100 ppm to 100%.

  • Coulometric KF: More sensitive and ideal for samples with very low water content, from 1 ppm to 5%.[16]

For labs without a KF titrator, a less precise but practical test for ethereal solvents is the sodium/benzophenone ketyl radical indicator. A persistent deep blue/purple color indicates the solvent is anhydrous.

Q: How should I store this compound?

A: this compound is a solid that should be stored in a cool, dry place away from incompatible materials.[17] To maintain its integrity for water-sensitive reactions, follow these best practices:

  • Primary Container: Keep it in its original, tightly sealed container.

  • Secondary Containment: Place the primary container inside a desiccator containing an active desiccant (e.g., Drierite®, silica gel, or P₂O₅).[5]

  • Inert Atmosphere: For maximum protection, store the material under an inert atmosphere (e.g., in a nitrogen-filled glovebox).[6]

References

Column chromatography techniques for purifying 2-Bromo-4-fluorobenzyl alcohol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand the unique challenges researchers face when purifying halogenated benzyl alcohol derivatives. These molecules, while crucial building blocks in medicinal chemistry and materials science, possess a delicate balance of polarity and reactivity that can complicate standard chromatographic separations. The presence of the electron-withdrawing bromine and fluorine atoms, combined with the reactive benzyl alcohol moiety, demands a nuanced and informed approach.

This guide is structured to move from immediate troubleshooting to proactive method development. It is designed not just to provide answers, but to explain the underlying chemical principles, empowering you to make informed decisions in your own work. We will address common pitfalls—from poor separation to on-column degradation—and provide validated protocols to ensure the integrity and purity of your final compound.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent and critical problems encountered during the column chromatography of 2-Bromo-4-fluorobenzyl alcohol and its derivatives.

Problem 1: Poor Separation (Co-elution of Product and Impurities)

Question: "My target this compound derivative is co-eluting with a closely-related impurity, likely the starting material or a non-polar byproduct. How can I improve the resolution?"

Answer: This is a classic selectivity problem. The goal is to modify the chromatographic conditions to exploit subtle differences in polarity between your target compound and the impurity.

Causality & Solution:

  • Re-evaluate Your Solvent System with TLC: The most critical step is rigorous methods development using Thin Layer Chromatography (TLC).[1] The ideal solvent system should place your target compound at an Rf (retention factor) of 0.25 to 0.35 .[1] This range provides the optimal balance for separation on a column.[1]

    • Action: Systematically test various binary solvent systems. A common starting point for compounds of this type is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[2][3]

    • Pro-Tip: If binary systems fail, a three-component system can fine-tune selectivity. Adding a small amount of a third solvent (e.g., 1-2% methanol in a dichloromethane/hexane mixture) can sometimes drastically alter the relative separation of structurally similar compounds.[4]

  • Switch from Isocratic to Gradient Elution: If your product and impurity have significantly different polarities, a single-solvent mixture (isocratic elution) may not be efficient.

    • Action: Start with a low-polarity mobile phase to allow the non-polar impurity to elute first. Then, gradually increase the percentage of the polar solvent to elute your more polar benzyl alcohol derivative. This sharpens peaks and improves resolution for well-separated compounds.[5]

  • Consider the Stationary Phase: While silica gel is the default, it's not always the best choice.

    • Action: If dealing with very non-polar impurities, consider using alumina. For certain structures, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile) can offer a completely different and often superior separation profile.[6]

G start Poor Separation (Rf close on TLC) check_rf Is target Rf between 0.25-0.35? start->check_rf adjust_solvent Adjust Solvent Polarity (e.g., change Hex/EtOAc ratio) check_rf->adjust_solvent No good_rf Good Rf Separation Proceed to Column check_rf->good_rf Yes try_ternary Try Ternary System (e.g., add 1% MeOH to DCM) adjust_solvent->try_ternary Still poor separation alt_phase Consider Alternative Stationary Phase (e.g., Alumina, C18) try_ternary->alt_phase Still poor separation gradient Consider Gradient Elution good_rf->gradient If spots are far apart

Caption: Workflow for Troubleshooting Poor Separation.
Problem 2: Product Degradation on the Column

Question: "I'm observing new spots on my TLC analysis of collected fractions, and my yield is low. I suspect my this compound derivative is degrading on the silica gel."

Answer: This is a highly probable issue. Standard silica gel is inherently acidic (pKa ≈ 4.5) due to the presence of surface silanol (Si-OH) groups.[7] Benzyl alcohols are notoriously susceptible to acid-catalyzed dehydration to form ethers or polymerization, especially with prolonged contact time.[8]

Causality & Solution:

  • Neutralize the Stationary Phase: The most direct solution is to deactivate the acidic sites on the silica gel.

    • Action: This can be achieved in two ways:

      • Mobile Phase Modifier: Add a small amount of a volatile base, typically 1-2% triethylamine (TEA) , to your eluent system.[5][9][10] The TEA will preferentially bind to the acidic silanol groups, effectively creating a neutral surface for your compound to travel through.

      • Pre-treatment of Silica: You can create a slurry of the silica gel in your starting eluent containing 1-2% TEA, pack the column, and then flush with one to two column volumes of the modified eluent before loading your sample. This ensures the entire stationary phase is neutralized before the sample is introduced.[10]

  • Minimize Residence Time: The longer your compound is on the column, the more time it has to degrade.

    • Action: Use flash chromatography (applying pressure) rather than gravity chromatography to speed up the elution. Ensure your solvent system provides a reasonable Rf (0.25-0.35) so you are not running excessive volumes of solvent.

  • Use an Alternative Stationary Phase:

    • Action: If base-lability is also a concern, or if TEA interferes with your analysis, consider using neutral alumina as your stationary phase.[11] It has different selectivity but lacks the strong acidity of silica.

Problem 3: Band Broadening and Tailing Peaks

Question: "My product is eluting from the column as a broad, smeared-out band with significant tailing. This is causing my fractions to be cross-contaminated."

Answer: Band broadening and tailing reduce the efficiency of the separation and lead to lower purity.[12][13] This phenomenon is often caused by a combination of physical and chemical factors.[14][15]

Causality & Solution:

  • Improper Sample Loading: This is the most common cause. Loading the sample in a solvent that is too strong (too polar) or using too large a volume will cause the initial band to be wide before the separation even begins.[16]

    • Action: Always dissolve your sample in the minimum possible volume of solvent.[16] Ideally, use the mobile phase itself. If your compound is poorly soluble in the mobile phase, dissolve it in a stronger, volatile solvent (like DCM or acetone), adsorb it onto a small amount of fresh silica gel, evaporate the solvent to get a dry, free-flowing powder, and load this powder directly onto the top of your packed column. This technique is known as dry loading and provides the sharpest possible starting band.[16][17][18]

  • Column Overloading: There is a finite capacity for how much sample the stationary phase can effectively separate.[19] Exceeding this leads to distorted, broad peaks.[20][21]

    • Action: Follow established guidelines for sample loading relative to the amount of silica gel used.

    Silica Gel Mass (g)Typical Crude Sample Load (mg)Column Diameter (cm)
    1240 - 12002
    25100 - 25002.5
    40160 - 40003
    80320 - 80004
    120480 - 120005
    Table 1: General guidelines for sample loading capacity on silica gel columns. Actual capacity depends on separation difficulty.
  • Poorly Packed Column: Air bubbles, cracks, or an uneven surface in the silica bed create channels where the solvent flows unevenly, leading to significant band broadening.[12][17]

    • Action: Pack your column carefully using a slurry method to ensure a homogenous, tightly packed bed.[22] After packing, gently tap the column to dislodge any trapped air bubbles. Always add a protective layer of sand on top of the silica to prevent the bed from being disturbed when adding solvent.[22]

G start Band Broadening or Tailing Observed check_loading How was the sample loaded? start->check_loading wet_load Wet Loading check_loading->wet_load dry_load Dry Loading check_loading->dry_load check_solvent Was loading solvent stronger than eluent? wet_load->check_solvent check_overload Was column overloaded? dry_load->check_overload use_dry_load Solution: Use Dry Loading for sharpest band check_solvent->use_dry_load Yes check_solvent->check_overload No reduce_load Solution: Reduce sample load (See Table 1) check_overload->reduce_load Yes check_packing Was column packed properly? check_overload->check_packing No repack Solution: Repack column carefully using slurry method check_packing->repack No

Caption: Troubleshooting Flowchart for Band Broadening.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for a novel this compound derivative?

A1: There is no single "best" system, but a logical starting point is Ethyl Acetate/Hexanes .[2] This system offers a wide polarity range and is effective for many moderately polar compounds. Begin by running TLC plates with 10%, 20%, and 30% Ethyl Acetate in Hexanes. Based on the results, you can quickly narrow down the ideal ratio to achieve an Rf of 0.25-0.35. For more polar derivatives, a Dichloromethane/Methanol system may be more appropriate.[2]

Q2: Should I use dry loading or wet (liquid) loading for my sample?

A2: Dry loading is almost always superior for achieving high resolution. [23] Wet loading, where the sample is dissolved and pipetted directly onto the column, is only recommended when your crude material dissolves easily in a small volume of the weak starting eluent.[17][24] If you must use a stronger solvent (like pure DCM or ethyl acetate) to dissolve your sample for wet loading, you will inevitably cause band broadening.[16] Dry loading bypasses this issue entirely, making it the preferred method for difficult separations.[18]

Q3: How do I choose between normal-phase (silica/alumina) and reverse-phase (C18) chromatography for these compounds?

A3: The choice depends on the overall polarity of your derivative and the impurities you need to remove.

  • Normal-Phase (Silica): This is the standard and most cost-effective method. It works well when your target compound is moderately polar and the impurities are either significantly more polar or less polar. It is the first method to try for most applications.

  • Reverse-Phase (C18): This is an excellent alternative when normal-phase fails, especially for more polar derivatives or when impurities are structurally very similar to the product. In reverse-phase, the elution order is inverted: non-polar compounds are retained longer, while polar compounds elute first. This orthogonal separation mechanism can often resolve impurities that co-elute on silica.[6]

Key Experimental Protocols

Protocol 1: Step-by-Step Guide to Packing a High-Performance Flash Column

Objective: To create a homogenous, well-packed silica gel column bed free of cracks or air bubbles, which is essential for optimal separation.

Materials:

  • Glass chromatography column with stopcock

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Non-polar solvent (e.g., Hexane or the initial eluent)

  • Clean, dry sand

  • Beaker or Erlenmeyer flask

  • Long glass rod or pipette

  • Cotton or glass wool plug

Methodology:

  • Prepare the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom to support the stationary phase.[22] Add a ~1 cm layer of sand on top of the plug to create a flat base.[22]

  • Create the Slurry: In a beaker, measure the required amount of silica gel. Add the non-polar solvent to the silica gel (approximately 1.5 times the volume of the silica) and swirl to create a uniform slurry with no dry clumps.[22]

  • Pack the Column: Fill the column about one-third full with the non-polar solvent.[22] With the stopcock open and a flask underneath to collect the solvent, carefully and quickly pour the silica slurry into the column.

  • Settle the Bed: While the slurry is being added, continuously tap the side of the column gently with a piece of rubber tubing or your hand. This action helps the silica pack evenly and dislodges any trapped air bubbles.[22]

  • Finalize the Packing: Once all the silica has settled, allow the excess solvent to drain until the solvent level is just at the top of the silica bed. Crucially, do not let the silica run dry.

  • Add Protective Layer: Carefully add a final ~1-2 cm layer of sand on top of the silica bed. This prevents the surface from being disturbed when you add your sample or more solvent.[22] The column is now ready for sample loading.

Protocol 2: Neutralizing Silica Gel for Acid-Sensitive Compounds

Objective: To deactivate the acidic silanol sites on the silica gel surface to prevent the degradation of acid-labile compounds like benzyl alcohols.

Materials:

  • Packed silica gel column (from Protocol 1)

  • Mobile phase (eluent)

  • Triethylamine (TEA)

Methodology:

  • Prepare Modified Eluent: Create a solvent mixture identical to your starting mobile phase, but with the addition of 1-2% triethylamine by volume. For example, for 500 mL of 10% EtOAc/Hexane, you would add 5-10 mL of TEA.

  • Equilibrate the Column: Pass 1 to 2 full column volumes (CV) of this TEA-containing eluent through your freshly packed column.[10] The column volume is the volume of the packed silica bed. This step "coats" the acidic sites.

  • Flush (Optional but Recommended): After neutralization, you can flush the column with 1-2 CV of the regular mobile phase (without TEA) to remove excess base before loading your sample.[10]

  • Run the Chromatography: Proceed with loading your sample and running the column using your standard mobile phase (without TEA). The stationary phase will remain sufficiently deactivated for the duration of the purification.

References

Identifying byproducts in 2-Bromo-4-fluorobenzyl alcohol reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Bromo-4-fluorobenzyl alcohol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and identify common byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy. Our goal is to move beyond simple peak identification to a deeper mechanistic understanding of why these byproducts form and how to mitigate their presence.

Frequently Asked Questions (FAQs): General NMR Troubleshooting

This section addresses common issues encountered when analyzing crude reaction mixtures by NMR.

Question: My crude ¹H NMR spectrum looks messy and uninterpretable. Where do I start?

Answer: A complex crude NMR spectrum is a common challenge. Before focusing on specific byproducts, it's crucial to systematically simplify the problem. A chaotic spectrum can arise from multiple factors, including reagent peaks dwarfing product peaks or the presence of multiple minor impurities.[1]

A logical first step is to compare the crude spectrum to the NMR of your starting material, this compound. Identify the characteristic peaks of the starting material to gauge conversion.

  • Benzylic protons (-CH₂OH): Singlet around δ 4.7 ppm.

  • Aromatic protons: Complex multiplet region between δ 7.0-7.6 ppm.

  • Hydroxyl proton (-OH): Broad, variable singlet (δ 2-5 ppm) that will exchange with D₂O.

Use a systematic approach to diagnose the remaining signals.

Troubleshooting_Workflow cluster_analysis Byproduct Analysis start Crude NMR Spectrum Acquired check_sm Identify Starting Material (SM) Peaks start->check_sm check_solvent Identify Residual Solvent & Reagent Peaks check_sm->check_solvent is_conversion Assess SM Conversion check_solvent->is_conversion high_conversion High Conversion is_conversion->high_conversion >95% low_conversion Low Conversion/ Incomplete Reaction is_conversion->low_conversion <95% analyze_unknown Analyze Unknown Signals q_ppm What is the chemical shift (ppm)? analyze_unknown->q_ppm high_conversion->analyze_unknown q_integration What is the integration? q_ppm->q_integration q_multiplicity What is the multiplicity? q_integration->q_multiplicity compare Compare to Known Byproduct Signatures q_multiplicity->compare

Caption: General workflow for troubleshooting a complex crude NMR spectrum.

Question: I see a broad peak in my spectrum that varies in position. How can I confirm if it's my alcohol's -OH group?

Answer: Hydroxyl (-OH) and amine (-NH) protons are exchangeable and their chemical shifts are highly dependent on concentration, temperature, and solvent.[2] The definitive method to identify an -OH or -NH peak is a D₂O shake .

Experimental Protocol: D₂O Shake

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the tube.

  • Cap the tube and shake vigorously for several minutes to ensure mixing.[1]

  • Re-acquire the ¹H NMR spectrum.

  • Result: The peak corresponding to the -OH proton will disappear or be significantly diminished, as the proton exchanges with deuterium (H-O-R + D₂O ⇌ D-O-R + HOD). A new, less broad peak for HOD may appear around δ 4.8 ppm in CDCl₃.

Troubleshooting Guide 1: Oxidation Byproducts

Oxidation of the primary alcohol is one of the most common side reactions, especially if the reaction is exposed to air or oxidative reagents. This can lead to the formation of 2-Bromo-4-fluorobenzaldehyde and, subsequently, 2-Bromo-4-fluorobenzoic acid.[3][4][5]

Oxidation_Pathway cluster_main Oxidation Pathway SM 2-Bromo-4-fluorobenzyl Alcohol Aldehyde 2-Bromo-4-fluorobenzaldehyde (Byproduct 1) SM->Aldehyde [O] Mild Oxidation Acid 2-Bromo-4-fluorobenzoic Acid (Byproduct 2) Aldehyde->Acid [O] Further Oxidation

Caption: Common oxidation pathway for this compound.

Question: My ¹H NMR shows a new, sharp singlet far downfield around δ 10 ppm. What is this byproduct?

Answer: This is a classic indicator of oxidation to the aldehyde . The proton attached to the carbonyl carbon of an aldehyde (the aldehydic proton) is strongly deshielded and typically appears in the δ 9.5-10.5 ppm region.

  • Causality: The formation of the C=O double bond removes the benzylic (-CH₂) protons and introduces the aldehydic (CHO) proton. The electronegative oxygen and the magnetic anisotropy of the carbonyl group cause the significant downfield shift of this proton.

  • Prevention: To avoid unwanted oxidation, ensure your reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). If your reagents are the source of oxidation, consider purification or switching to a non-oxidizing alternative. Many "green" oxidation methods using molecular oxygen as the oxidant have been developed, highlighting the ease of this transformation.[4][5]

Question: My aldehyde peak is present, but I also see a very broad singlet above δ 10 ppm. What does this signify?

Answer: A very broad singlet appearing downfield (often δ 10-13 ppm) is characteristic of a carboxylic acid proton (-COOH) . This indicates that the initially formed aldehyde has undergone further oxidation.

  • Causality: Carboxylic acid protons are highly deshielded and engage in strong hydrogen bonding, which leads to significant peak broadening and a variable, far downfield chemical shift.

  • Confirmation: In the ¹³C NMR spectrum, the appearance of a carbonyl carbon signal in the δ 165-185 ppm range would support the presence of a carboxylic acid, while the aldehyde carbonyl appears further downfield around δ 190-200 ppm.

Data Summary: Oxidation Byproducts

CompoundKey ¹H NMR Signal (CDCl₃)Key ¹³C NMR Signal (CDCl₃)
Starting Alcohol δ ~4.7 (s, 2H, -CH₂)δ ~63 (-CH₂OH)
Aldehyde Byproduct δ ~10.1 (s, 1H, -CHO)δ ~190 (-CHO)
Carboxylic Acid Byproduct δ >10 (br s, 1H, -COOH)δ ~170 (-COOH)

Troubleshooting Guide 2: Ether Byproducts

Under certain conditions (particularly acidic or high temperature), benzyl alcohols can undergo self-condensation to form a dibenzyl ether.[6][7]

Question: My reaction shows good conversion of the starting alcohol, but my main product yield is low. The NMR shows a new singlet around δ 4.5 ppm, and the -OH peak is gone. What happened?

Answer: This pattern strongly suggests the formation of bis(2-bromo-4-fluorobenzyl) ether .

  • Mechanism: This byproduct forms via the dehydration or self-condensation of two molecules of the starting alcohol. The hydroxyl group of one molecule is protonated (under acidic conditions) or activated, turning it into a good leaving group (water). The oxygen of a second alcohol molecule then acts as a nucleophile, attacking the benzylic carbon to form the ether linkage.

Etherification_Pathway mol1 2-Bromo-4-fluorobenzyl Alcohol (Molecule 1) ether bis(2-bromo-4-fluorobenzyl) ether (Dimer Byproduct) mol1->ether Nucleophile mol2 2-Bromo-4-fluorobenzyl Alcohol (Molecule 2) mol2->ether Electrophile (after -OH activation) water H₂O

Caption: Self-condensation of the starting material to form a dibenzyl ether.

  • NMR Fingerprint:

    • The disappearance of the broad -OH singlet.

    • The appearance of a new singlet for the benzylic protons (-CH₂-O-CH₂-) around δ 4.5-4.6 ppm. This shift is slightly different from the starting alcohol's benzylic protons (δ ~4.7 ppm).

    • The integration ratio of aromatic protons to benzylic protons will remain the same as the starting material (3H : 2H), which can make this byproduct difficult to spot if the chemical shift difference is small.

Data Summary: Ether Byproduct

CompoundKey ¹H NMR Signal (CDCl₃)Distinguishing Feature
Starting Alcohol δ ~4.7 (s, 2H, -CH₂); δ 2-5 (br s, 1H, -OH)Presence of broad -OH peak.
Dibenzyl Ether Byproduct δ ~4.55 (s, 4H, -CH₂-O-CH₂-)Absence of -OH peak; single benzylic environment.

Troubleshooting Guide 3: Dehalogenation

The Carbon-Bromine bond is significantly weaker than the Carbon-Fluorine bond and can be cleaved under reductive conditions, leading to hydrodehalogenation.[8]

Question: My NMR shows a simplified aromatic region, with signals that look like two clean doublets or triplets, which doesn't match the complex pattern of my starting material. What is this species?

Answer: This is a strong indication of dehalogenation , where the bromine atom has been replaced by a hydrogen, forming 4-fluorobenzyl alcohol .

  • Causality: The removal of the bromine atom at the 2-position simplifies the aromatic ring's substitution pattern to a 1,4-disubstitution. This higher symmetry results in a much simpler splitting pattern in the ¹H NMR spectrum. This side reaction is common in reactions involving certain bases, catalysts (like Palladium with a hydrogen source), or reducing agents.[8]

  • NMR Fingerprint: The aromatic region of 4-fluorobenzyl alcohol is distinctly different from the starting material. It typically shows two signals, each integrating to 2H.

    • A triplet (or doublet of doublets) around δ 7.3 ppm (protons ortho to the -CH₂OH group).

    • A triplet (or doublet of doublets) around δ 7.0 ppm (protons ortho to the fluorine atom).

    • The benzylic (-CH₂) and hydroxyl (-OH) protons will still be present, with slight shifts compared to the starting material.

Data Summary: Dehalogenation Byproduct

CompoundAromatic ¹H NMR Pattern (CDCl₃)Key Identifier
Starting Alcohol Complex multiplet (δ 7.0-7.6)Asymmetric, complex splitting.
4-fluorobenzyl alcohol Two symmetric multiplets (e.g., two triplets or dd)Symmetrical 1,4-disubstituted pattern.[9][10]

References

Technical Support Center: Strategies to Increase Reaction Rates of 2-Bromo-4-fluorobenzyl Alcohol Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to enhance the reaction rates and overall success of coupling reactions involving 2-Bromo-4-fluorobenzyl alcohol. Our approach is grounded in mechanistic principles and field-proven insights to empower you to overcome common experimental challenges.

Introduction: Understanding the Substrate

This compound is a versatile building block, but its successful application in cross-coupling reactions requires careful consideration of its structural features. The interplay between the reactive C-Br bond, the electron-withdrawing fluorine atom, and the potentially coordinating benzyl alcohol moiety presents unique challenges and opportunities for optimization. This guide will dissect these factors and provide actionable solutions.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > OTf ≈ Br > Cl.[1] This places our substrate, an aryl bromide, in a favorable position for reactivity. However, the rate-determining step in many of these reactions is the oxidative addition of the aryl halide to the palladium(0) catalyst.[1][2] The electronic properties of the aryl halide can significantly influence this step, with electron-withdrawing groups generally accelerating the reaction.[1] The fluorine atom at the 4-position of our substrate, therefore, is expected to have a beneficial effect on the rate of oxidative addition.

Despite this, the presence of the benzyl alcohol group can introduce complexities. The hydroxyl group can potentially coordinate to the metal center, interfering with the catalytic cycle. Furthermore, it can act as a proton source, which may affect the stability and activity of certain catalysts and reagents.

This guide will address these nuances and provide strategies to mitigate potential issues, ensuring efficient and high-yielding coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is sluggish or failing. What are the most likely causes?

A1: Low yields or reaction failure in Suzuki-Miyaura couplings with this substrate often stem from a few key areas:

  • Catalyst Inactivation: The palladium catalyst is susceptible to deactivation, particularly by oxygen. Ensure rigorous degassing of all solvents and reagents.[3] The benzylic alcohol can also interact with the catalyst.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the catalyst and promoting the catalytic cycle. For substrates with coordinating groups like alcohols, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often more effective.[3]

  • Ineffective Base/Solvent System: The base is critical for the transmetalation step. Its solubility and strength are paramount. A common issue is the use of a base that is not soluble in the reaction solvent.[3]

  • Poor Reagent Quality: Degradation of the boronic acid or the presence of impurities can inhibit the reaction.

Q2: Can the fluorine atom on the aromatic ring negatively impact the reaction?

A2: Generally, the electron-withdrawing nature of the fluorine atom should increase the rate of oxidative addition, which is often the rate-limiting step.[1] However, in some contexts, such as nucleophilic aromatic substitution (SNAr) type mechanisms, which can be a competing pathway, fluorine's high electronegativity can stabilize the intermediate Meisenheimer complex.[4] For palladium-catalyzed couplings, its effect is largely considered beneficial for the initial activation of the C-Br bond.

Q3: I am observing significant amounts of starting material even after prolonged reaction times. What can I do to drive the reaction to completion?

A3: To improve conversion, consider the following:

  • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can be effective.

  • Elevate the Temperature: Higher temperatures often increase reaction rates, but be mindful of potential side reactions or decomposition of sensitive substrates.

  • Screen Different Ligands and Bases: A systematic screening of these components is one of the most powerful ways to optimize a sluggish reaction.

  • Ensure an Inert Atmosphere: Oxygen can be detrimental to the active Pd(0) catalyst. Maintain a strict inert atmosphere of argon or nitrogen throughout the reaction.[3]

Troubleshooting Guides for Specific Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for C-C bond formation. However, challenges can arise with functionalized substrates like this compound.

Common Problem: Low to No Product Formation

Potential Cause Explanation Recommended Solution
Inactive Catalyst The Pd(0) active species is oxidized by atmospheric oxygen. The benzylic -OH may also coordinate to the palladium center, inhibiting catalysis.Thoroughly degas all solvents and reagents. Use a fresh, high-quality palladium precatalyst. Consider using a pre-catalyst that is more resistant to air and moisture.[3]
Suboptimal Ligand The ligand may not be providing sufficient stabilization to the palladium center or may not be promoting the reductive elimination step effectively.Screen bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos.[3][5] These are known to be effective for challenging substrates.
Poorly Soluble Base The base is crucial for activating the boronic acid. If the base is not soluble in the reaction medium, the reaction will be slow or may not proceed at all.Use a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) to improve the solubility of inorganic bases like K₂CO₃ or K₃PO₄.[3][6] Alternatively, use a soluble organic base, though this may require further optimization.
Boronic Acid Decomposition Boronic acids can undergo protodeboronation or form unreactive boroxines, especially at elevated temperatures.Use a slight excess of the boronic acid (1.1-1.2 equivalents). Ensure the boronic acid is of high purity and stored correctly.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and the ligand (if not using a pre-formed complex).

  • Add the degassed solvent system (e.g., a 4:1 mixture of MeCN/H₂O or Dioxane/H₂O).[6]

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Common Problem: Homocoupling of the Alkyne (Glaser Coupling)

Potential Cause Explanation Recommended Solution
Excessive Copper(I) High concentrations of the copper co-catalyst can promote the oxidative homocoupling of the terminal alkyne.Reduce the amount of the copper(I) salt (e.g., CuI) to 2-5 mol%. In some cases, a copper-free Sonogashira protocol may be beneficial.[7]
Presence of Oxygen Oxygen can facilitate the Glaser coupling pathway.Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents and reagents.[7]
Inappropriate Base The choice of base can influence the relative rates of the desired cross-coupling and the undesired homocoupling.Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used.[8] Screening different amines may be necessary.

Experimental Protocol: Sonogashira Coupling of this compound

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (3 mol%).

  • Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0 equiv).[8]

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat as required (typically 40-60 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of aryl amines. The choice of ligand and base is particularly critical for success.[9]

Common Problem: Slow Reaction or Incomplete Conversion

Potential Cause Explanation Recommended Solution
Sterically Hindered Amine If the amine coupling partner is sterically demanding, the reaction may be slow.Use a ligand specifically designed for hindered substrates, such as BrettPhos.[5][10]
Weak Base A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.Strong bases like NaOtBu or LHMDS are often effective.[11] For base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be used, often requiring higher temperatures.[12]
Catalyst Poisoning Certain functional groups on the amine or aryl halide can act as catalyst poisons.While this compound is unlikely to be a poison, be mindful of the amine coupling partner. If catalyst poisoning is suspected, a higher catalyst loading or a more robust catalyst system may be needed.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

  • In a glovebox, charge a vial with this compound (1.0 equiv), the palladium pre-catalyst (e.g., BrettPhos Pd G4, 2-5 mol%), the corresponding ligand (if necessary), and the base (e.g., K₃PO₄, 1.4 equiv).[10]

  • Add the amine (1.2 equiv) and the anhydrous solvent (e.g., t-BuOH or toluene).[10]

  • Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, partition the reaction mixture between an organic solvent (e.g., DCM or EtOAc) and water.

  • Separate the layers, and wash the organic layer with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L_n B->C D Transmetalation (with Nu-M) C->D E Ar-Pd(II)(Nu)L_n D->E F Reductive Elimination E->F F->A Regenerates Catalyst G Ar-Nu F->G

Caption: Generalized catalytic cycle for cross-coupling reactions.[2]

Conclusion

Optimizing the coupling reactions of this compound requires a systematic approach that considers the interplay of the catalyst, ligand, base, and solvent. By understanding the underlying mechanistic principles and proactively addressing potential pitfalls, researchers can significantly increase reaction rates and achieve higher yields. This guide serves as a starting point for troubleshooting and optimization, and further screening of reaction parameters may be necessary to achieve the desired outcome for a specific transformation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-4-fluorobenzyl Alcohol and 2-Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and ultimate success of a synthetic route. Halogenated benzyl alcohols are foundational building blocks, prized for their dual functionality which allows for sequential, orthogonal transformations. This guide provides an in-depth comparative analysis of two such vital reagents: 2-Bromo-4-fluorobenzyl alcohol and its close analog, 2-bromobenzyl alcohol.

While structurally similar, the presence of a single fluorine atom at the para-position in this compound introduces profound changes to the molecule's electronic properties.[1][2] These electronic perturbations, though subtle, have significant consequences for the reactivity of both the benzylic alcohol and the carbon-bromine bond. This guide will dissect these differences, offering field-proven insights and experimental frameworks to enable researchers, scientists, and drug development professionals to leverage the unique chemical personalities of these molecules for optimal synthetic design. We will explore their comparative reactivity in three cornerstone transformations: oxidation of the alcohol, nucleophilic substitution at the benzylic carbon, and palladium-catalyzed cross-coupling at the C-Br bond.

The Decisive Influence of the Para-Fluoro Substituent: An Electronic Analysis

The reactivity differences between our two subject molecules are fundamentally rooted in the electronic effects exerted by the fluorine atom on the aromatic ring. Unlike the hydrogen atom at the para-position of 2-bromobenzyl alcohol, which serves as a neutral electronic baseline, fluorine possesses a dualistic nature.[3][4]

  • Inductive Effect (-I): Due to its supreme electronegativity, fluorine exerts a powerful electron-withdrawing effect through the sigma (σ) bond framework. This effect polarizes the C-F bond and pulls electron density from the aromatic ring towards the fluorine atom.[3]

  • Resonance Effect (+R): Conversely, the lone pair electrons on the fluorine atom can be delocalized into the pi (π) system of the aromatic ring. This donation of electron density partially counteracts the inductive withdrawal.[4]

However, for fluorine, the inductive effect (-I) strongly outweighs the resonance effect (+R). The net result is that the fluorine atom acts as an electron-withdrawing group, deactivating the ring towards electrophilic attack but, more importantly for our purposes, lowering the electron density across the entire molecule compared to its non-fluorinated counterpart. This is quantitatively expressed by the Hammett substituent constant (σₚ), which is +0.06 for fluorine, indicating its net electron-withdrawing character at the para position.[5][6]

This net withdrawal of electron density by the para-fluoro group in this compound has two primary consequences relevant to its reactivity:

  • It makes the carbon atom of the C-Br bond more electron-deficient (more electrophilic).

  • It slightly destabilizes any developing positive charge at the benzylic carbon.

Caption: Inductive (-I) and Resonance (+R) effects of the fluorine atom.

Comparative Reactivity in Key Synthetic Transformations

A. Oxidation of the Benzylic Alcohol

The oxidation of a primary benzylic alcohol to its corresponding aldehyde is a fundamental transformation. Many mechanisms, particularly those involving hydride abstraction or the formation of a chromate ester, are sensitive to the electronic nature of the benzylic carbon.

Reactivity Analysis: Electron-withdrawing groups on the aromatic ring generally decrease the rate of oxidation.[7] These groups destabilize the transition state, which often involves the development of a partial positive charge on the benzylic carbon as the C-H bond is broken. Consequently, the electron-withdrawing fluorine atom in This compound is expected to slow the rate of oxidation relative to 2-bromobenzyl alcohol .

Data Summary: Oxidation to Aldehyde

CompoundReagentsTypical ConditionsRelative RateExpected Yield
2-Bromobenzyl Alcohol MnO₂, DCMRoom Temp, 12-24 hFasterHigh
This compound MnO₂, DCMRoom Temp, 18-36 hSlowerHigh

Experimental Protocol: Oxidation with Activated Manganese Dioxide (MnO₂)

This protocol is a self-validating system as the reaction progress can be easily monitored by Thin Layer Chromatography (TLC), and the mild conditions prevent over-oxidation to the carboxylic acid.

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add the respective benzyl alcohol (1.0 eq).

  • Solvent: Dissolve the alcohol in dichloromethane (DCM, approx. 0.1 M concentration).

  • Reagent Addition: Add activated manganese dioxide (MnO₂, 10.0 eq by weight) portion-wise to the stirred solution at room temperature. Causality Note: A large excess of high-reactivity MnO₂ is used to drive the heterogeneous reaction to completion.

  • Reaction: Vigorously stir the resulting black suspension at room temperature.

  • Monitoring: Monitor the reaction by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent) until the starting material spot is consumed.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the Celite® pad thoroughly with additional DCM.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude benzaldehyde, which can be purified by column chromatography if necessary.

Caption: Experimental workflow for MnO₂ oxidation.

B. Nucleophilic Substitution (SN2)

The conversion of the alcohol to other functional groups via nucleophilic substitution requires activation of the hydroxyl group, which is an inherently poor leaving group. A common strategy involves converting it to a tosylate, which is an excellent leaving group.

Reactivity Analysis: The bimolecular nucleophilic substitution (SN2) reaction involves a backside attack by a nucleophile on the electrophilic benzylic carbon. The reaction proceeds through a five-coordinate transition state. Electron-withdrawing groups on the aromatic ring can slightly destabilize this transition state, which has some developing positive charge character on the carbon atom.[8] Therefore, 2-Bromo-4-fluorobenzyl tosylate is predicted to undergo nucleophilic substitution at a slightly slower rate than 2-bromobenzyl tosylate . An SN1-type mechanism would be significantly disfavored for the fluorinated compound due to severe destabilization of the requisite benzylic carbocation.

Data Summary: Two-Step Nucleophilic Substitution (via Tosylate)

Substrate AlcoholStep 1: Tosylation (TsCl, Pyridine)Step 2: Substitution (NaN₃, DMF)Relative Overall Rate
2-Bromobenzyl Alcohol High YieldFaster1.0
This compound High YieldSlower< 1.0

Experimental Protocol: Tosylation and Azide Substitution

This two-step protocol provides a reliable method for comparing reactivity, as the tosylation step typically proceeds to completion for both substrates, isolating the kinetic comparison to the substitution step.

  • Part 1: Tosylation

    • Setup: Dissolve the benzyl alcohol (1.0 eq) in anhydrous DCM in a flask under an inert nitrogen atmosphere. Cool the solution to 0°C in an ice bath.

    • Base: Add pyridine (2.0 eq) to the stirred solution.

    • Activation: Slowly add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0°C. Causality Note: Pyridine acts as both a base to neutralize the HCl byproduct and a nucleophilic catalyst.

    • Reaction: Stir at 0°C for 2-4 hours, monitoring by TLC.

    • Workup: Quench with cold 1 M HCl, extract with DCM, wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the crude benzyl tosylate, which is used directly in the next step.

  • Part 2: Azide Substitution (SN2)

    • Setup: Dissolve the crude benzyl tosylate (1.0 eq) in dimethylformamide (DMF).

    • Nucleophile: Add sodium azide (NaN₃, 1.5 eq).

    • Reaction: Heat the mixture to 60°C and stir, monitoring by TLC for the disappearance of the tosylate.

    • Workup: After completion, cool the reaction, pour it into water, and extract the product with diethyl ether.

    • Isolation: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the benzyl azide.

Caption: Two-step nucleophilic substitution pathway.

C. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide. The reactivity of the halide is paramount to the success of the reaction.

Reactivity Analysis: The catalytic cycle for the Suzuki coupling begins with the oxidative addition of the aryl halide to the Pd(0) catalyst.[9] This step is the rate-determining step for many aryl bromides. The reaction is facilitated by a more electrophilic (electron-poor) carbon at the site of halogenation. As established, the para-fluoro group in This compound withdraws electron density from the ring, making the C-Br bond more polarized and the ipso-carbon more electrophilic. This significantly accelerates the oxidative addition step.[1] Therefore, This compound is expected to be substantially more reactive than 2-bromobenzyl alcohol in Suzuki-Miyaura cross-coupling reactions. This enhanced reactivity may allow for milder reaction conditions, lower catalyst loadings, or shorter reaction times.

Data Summary: Suzuki-Miyaura Cross-Coupling

CompoundCoupling PartnerCatalyst/BaseConditionsRelative Reactivity
2-Bromobenzyl Alcohol Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O, 90°CLower
This compound Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃Toluene/H₂O, 70-80°CHigher

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol uses standard, well-established conditions, making it a robust system for comparing the intrinsic reactivity of the two aryl bromides.

  • Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).

  • Degassing: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. Causality Note: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent/Catalyst Addition: Add a degassed mixture of Toluene and Water (e.g., 4:1 ratio) via syringe, followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80-90°C) and maintain until TLC analysis indicates complete consumption of the aryl bromide.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.

Suzuki_Cycle Pd(0)L₂ Pd(0)L₂ OA Oxidative Addition Pd(0)L₂->OA Ar-Br Ar-Pd(II)-Br(L)₂ Ar-Pd(II)-Br(L)₂ OA->Ar-Pd(II)-Br(L)₂ TM Transmetalation Ar-Pd(II)-Br(L)₂->TM Ar'-B(OH)₂ (Base) Ar-Pd(II)-Ar'(L)₂ Ar-Pd(II)-Ar'(L)₂ TM->Ar-Pd(II)-Ar'(L)₂ RE Reductive Elimination Ar-Pd(II)-Ar'(L)₂->RE RE->Pd(0)L₂ Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Summary and Strategic Recommendations

The para-fluoro substituent in this compound is a powerful modulator of its chemical reactivity when compared to the non-fluorinated 2-bromobenzyl alcohol. The choice between these two reagents should be a deliberate, strategy-driven decision based on the intended transformation.

Reaction TypeFunctionality InvolvedInfluence of para-Fluoro GroupMore Reactive SubstrateSynthetic Implication
Oxidation Benzylic Alcohol (-CH₂OH)Electron-withdrawing; destabilizes positive character in transition state.2-Bromobenzyl Alcohol Expect slightly longer reaction times for the fluorinated analog.
Nucleophilic Substitution Benzylic Carbon (-CH₂-LG)Electron-withdrawing; destabilizes SN2 transition state and SN1 carbocation.2-Bromobenzyl Alcohol The fluorinated substrate is slightly less reactive towards substitution.
Suzuki Cross-Coupling Aryl Bromide (C-Br)Electron-withdrawing; accelerates rate-limiting oxidative addition.This compound The fluorinated substrate is superior, enabling milder conditions.

For synthetic routes prioritizing transformations at the benzylic alcohol center, such as oxidation or nucleophilic substitution, 2-bromobenzyl alcohol will generally exhibit slightly higher reactivity. Conversely, when the critical bond-forming event involves the carbon-bromine bond, as in palladium-catalyzed cross-coupling reactions, This compound is the superior substrate. Its electron-deficient aromatic system is pre-activated for the crucial oxidative addition step, often leading to higher efficiency and allowing for more benign reaction conditions. Understanding this dichotomy is key to unlocking the full synthetic potential of these versatile building blocks.

References

A Comparative Guide to Suzuki Coupling: 2-Bromo-4-fluorobenzyl Alcohol vs. 2-Chloro-4-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The choice of reactants, especially the organohalide, is a critical parameter that dictates reaction efficiency, catalyst selection, and overall yield.

This guide provides an in-depth comparison of two common substrates in Suzuki coupling: 2-bromo-4-fluorobenzyl alcohol and 2-chloro-4-fluorobenzyl alcohol. We will explore the fundamental principles governing their reactivity, present comparative experimental data, and offer a detailed protocol to illustrate the practical considerations for researchers in the field.

The Decisive Step: Understanding Halide Reactivity

The generally accepted mechanism for the Suzuki coupling reaction, a catalytic cycle involving a palladium catalyst, is initiated by the oxidative addition of the organohalide to the Pd(0) complex. The success and rate of this initial step are heavily dependent on the carbon-halogen (C-X) bond strength. The bond dissociation energies follow the trend C-Cl > C-Br > C-I. Consequently, the reactivity of the organohalide in the oxidative addition step follows the reverse order: I > Br > Cl.

This fundamental difference in reactivity is the primary reason why aryl bromides have historically been favored over aryl chlorides. Aryl bromides, such as this compound, represent a well-balanced substrate, offering good reactivity under a variety of standard Suzuki conditions without the high cost associated with aryl iodides.

Conversely, the stronger C-Cl bond in 2-chloro-4-fluorobenzyl alcohol makes oxidative addition to the palladium catalyst more challenging. This sluggishness historically translated to lower yields, harsher reaction conditions (e.g., higher temperatures), and the need for more specialized and often more expensive and air-sensitive catalysts. However, significant advancements in ligand design have led to the development of highly active palladium catalysts capable of efficiently activating aryl chlorides, narrowing the gap in performance.

Visualizing the Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAd Ar-Pd(II)-X(L_n) Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)-R(L_n) OxAd->Trans Transmetalation RedEl Trans->RedEl Reductive Elimination RedEl->Pd0 ArR Ar-R (Coupled Product) RedEl->ArR  Product Formation ArX Ar-X (Organohalide) ArX->OxAd Boronic R-B(OR')_2 (Boronic Acid/Ester) Boronic->Trans Base Base (e.g., K2CO3) Base->Trans caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Performance Comparison: Yields and Conditions

To provide a clear comparison, let's consider a typical Suzuki coupling reaction between the respective benzyl alcohols and phenylboronic acid. The data presented below is a synthesis of typical results found in the literature for similar substrates, illustrating the general performance trends.

ParameterThis compound2-Chloro-4-fluorobenzyl alcohol
Typical Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ with SPhos or XPhos
Typical Base K₂CO₃, Cs₂CO₃K₃PO₄, K₂CO₃
Typical Solvent Toluene/H₂O, Dioxane/H₂OToluene/H₂O, Dioxane/H₂O
Reaction Temperature 80-100 °C100-120 °C
Reaction Time 2-12 hours12-24 hours
Reported Yield 85-95% 75-90% (with optimized catalyst)

As the table illustrates, the bromo-substituted starting material generally provides higher yields under milder conditions and with more conventional, less expensive palladium catalysts. The chloro-substituted alcohol can achieve comparable, albeit often slightly lower, yields but typically requires more specialized and electron-rich phosphine ligands (like SPhos or XPhos) and higher temperatures to facilitate the challenging oxidative addition step.

Experimental Protocol: A Representative Procedure

This section provides a detailed, step-by-step methodology for the Suzuki coupling of this compound with phenylboronic acid. This protocol serves as a self-validating system, with each step and component choice explained to ensure reproducibility and understanding.

Workflow Diagram

Suzuki_Protocol_Workflow start Start setup Assemble & Purge Reaction Vessel start->setup reagents Charge Reagents: Aryl Halide, Boronic Acid, Base, Solvent setup->reagents degas Degas Mixture (e.g., N2 sparging) reagents->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat to Reaction Temperature catalyst->heat monitor Monitor Reaction (TLC, GC/MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify end Characterize Product purify->end

Caption: Figure 2. Experimental workflow for a typical Suzuki coupling reaction.

Step-by-Step Methodology

Objective: To synthesize 4-fluoro-2-phenylbenzyl alcohol via Suzuki coupling.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Toluene (5 mL per mmol of aryl halide)

  • Water (1 mL per mmol of aryl halide)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and phenylboronic acid.

    • Rationale: Flame-drying removes adsorbed water from the glassware, which can interfere with the reaction. An inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Reagent Addition: Add potassium carbonate, followed by the toluene and water.

    • Rationale: The base (K₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. A biphasic solvent system like toluene/water is common and effective for many Suzuki couplings.

  • Degassing: Seal the flask with a septum and sparge the reaction mixture with a gentle stream of nitrogen for 15-20 minutes.

    • Rationale: This step is critical to remove dissolved oxygen from the solvent and headspace, protecting the Pd(0) catalyst from oxidation to an inactive Pd(II) state.

  • Catalyst Introduction: Under a positive pressure of nitrogen, quickly add the Pd(PPh₃)₄ catalyst to the flask.

    • Rationale: The catalyst is added last to the deoxygenated mixture to minimize its exposure to air.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

    • Rationale: Heating provides the necessary activation energy for the catalytic cycle. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Rationale: The aqueous workup removes the inorganic base and boronic acid byproducts.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 4-fluoro-2-phenylbenzyl alcohol.

    • Rationale: Chromatography is a standard method to isolate the desired product from any remaining starting materials, catalyst residues, or side products.

Conclusion and Outlook

For routine synthetic applications where cost-effectiveness and mild conditions are paramount, This compound remains the superior choice , consistently delivering high yields with standard, readily available palladium catalysts.

However, the choice of 2-chloro-4-fluorobenzyl alcohol is becoming increasingly viable and attractive , particularly in large-scale industrial processes where the lower cost of the starting material can offset the higher cost of the specialized catalyst system. The continuous evolution of catalyst technology is steadily closing the reactivity gap, making aryl chlorides powerful substrates in the modern synthetic chemist's toolbox. The decision between these two substrates ultimately hinges on a careful evaluation of project-specific priorities, including cost, scale, available catalyst systems, and desired reaction efficiency.

The Fluorine Advantage: A Comparative Guide to Enhanced Cross-Coupling of 2-Bromobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of biaryl methanols is a critical step in the creation of novel therapeutics and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for this transformation. This guide provides an in-depth technical comparison of the performance of fluorine-substituted 2-bromobenzyl alcohols against their non-fluorinated counterparts in this pivotal reaction. We will explore the mechanistic underpinnings of fluorine's influence, present comparative data, and provide a detailed experimental protocol.

The Strategic Introduction of Fluorine

The substitution of hydrogen with fluorine in organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and binding affinity. In the context of cross-coupling reactions, the effects of fluorine are just as profound, influencing reaction kinetics, yields, and substrate scope. The strong electron-withdrawing inductive effect of fluorine, coupled with its ability to participate in hydrogen bonding, alters the electronic properties of the 2-bromobenzyl alcohol substrate, leading to significant advantages in palladium-catalyzed cross-coupling reactions.[1][2]

Comparative Performance: Fluorinated vs. Non-Fluorinated 2-Bromobenzyl Alcohols

While direct side-by-side comparative studies for a broad range of fluorinated 2-bromobenzyl alcohols are not extensively documented in single literature sources, we can infer the expected outcomes based on the well-established electronic effects of fluorine on the key steps of the Suzuki-Miyaura catalytic cycle. The electron-withdrawing nature of fluorine is anticipated to accelerate the rate-determining oxidative addition step and potentially influence the reductive elimination step.

The following table summarizes the expected performance of 2-bromobenzyl alcohol and its fluorinated analogs in a typical Suzuki-Miyaura coupling with phenylboronic acid. These expected yields are based on the principle that the electron-withdrawing fluorine atom enhances the electrophilicity of the carbon-bromine bond, making it more susceptible to oxidative addition by the palladium(0) catalyst.

SubstrateFluorine PositionExpected Yield (%)Expected Reaction TimeKey Advantages of Fluorination
2-Bromobenzyl alcoholN/AGood (Baseline)StandardStandard reactivity.
2-Bromo-4-fluorobenzyl alcoholpara to BromineExcellentShorterStrong inductive effect enhances oxidative addition.
2-Bromo-5-fluorobenzyl alcoholmeta to BromineVery GoodShorterInductive effect still significant, leading to faster reaction.

Note: The data in this table represents expected outcomes based on established mechanistic principles of the Suzuki-Miyaura reaction and the electronic effects of fluorine. Actual yields may vary depending on specific reaction conditions.

Mechanistic Insights: The Role of Fluorine

The advantages of fluorine substitution can be understood by examining its influence on the key steps of the Suzuki-Miyaura catalytic cycle. The generally accepted mechanism involves three main stages: oxidative addition, transmetalation, and reductive elimination.[3][4][5][6]

The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oa->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)L₂(R) transmetalation->pd2_aryl_complex base Base (e.g., K₂CO₃) boronic_acid R-B(OH)₂ base->boronic_acid boronate [R-B(OH)₃]⁻ boronic_acid->boronate Activation boronate->transmetalation re Reductive Elimination pd2_aryl_complex->re re->pd0 Regeneration of Catalyst product Ar-R re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: This is often the rate-limiting step. The palladium(0) catalyst inserts into the carbon-bromine bond of the 2-bromobenzyl alcohol. The strong inductive electron-withdrawing effect (-I) of the fluorine atom decreases the electron density at the carbon atom bonded to bromine. This increased electrophilicity makes the C-Br bond more susceptible to attack by the electron-rich Pd(0) catalyst, thus accelerating the oxidative addition step.

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) complex. This step is generally less affected by substituents on the aryl halide.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the final biaryl product, regenerating the palladium(0) catalyst. While electronic effects on this step are complex, an electron-deficient aryl group (due to fluorine) can sometimes facilitate this step.

Experimental Protocols

The following is a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of 2-bromobenzyl alcohol with phenylboronic acid. This protocol can be adapted for fluorinated analogs.

General Protocol for Suzuki-Miyaura Cross-Coupling

start Start setup Reaction Setup: - Add 2-bromobenzyl alcohol, phenylboronic acid, and base to a Schlenk flask. start->setup inert Inert Atmosphere: - Evacuate and backfill with Argon (3x). setup->inert reagents Add Catalyst and Solvent: - Add Pd catalyst and ligand. - Add degassed solvent. inert->reagents reaction Reaction: - Heat to desired temperature with vigorous stirring. reagents->reaction workup Work-up: - Cool to RT. - Dilute with ethyl acetate. - Wash with water and brine. reaction->workup purification Purification: - Dry organic layer. - Concentrate under reduced pressure. - Purify by flash chromatography. workup->purification end End purification->end

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.

Materials:

  • 2-Bromobenzyl alcohol (or fluorinated analog) (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (buchwald ligand) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzyl alcohol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Solvent Addition: Under a positive flow of argon, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol). Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-arylbenzyl alcohol.

Potential Side Reactions and Troubleshooting

The primary side reactions in Suzuki-Miyaura couplings include homocoupling of the boronic acid and dehalogenation of the aryl halide.[6] The presence of the benzylic hydroxyl group can also lead to complications such as oxidation or etherification under certain conditions.

  • Homocoupling: Can be minimized by ensuring a thoroughly degassed reaction mixture and using a high-quality palladium catalyst.

  • Dehalogenation: This can occur if the transmetalation step is slow. Using a more reactive boronic acid derivative or optimizing the base and solvent system can mitigate this.

  • Substrate-Specific Issues: For benzyl alcohols, ensuring the reaction is run under strictly anaerobic conditions can prevent oxidation of the alcohol to the corresponding aldehyde.

Conclusion

The strategic incorporation of fluorine into 2-bromobenzyl alcohols offers a distinct advantage in Suzuki-Miyaura cross-coupling reactions. The strong electron-withdrawing nature of fluorine enhances the rate of the crucial oxidative addition step, leading to faster reaction times and potentially higher yields. This makes fluorinated 2-bromobenzyl alcohols superior substrates for the efficient synthesis of complex biaryl methanols, a critical scaffold in modern drug discovery and materials science. By understanding the mechanistic principles and employing robust experimental protocols, researchers can harness the "fluorine advantage" to accelerate their synthetic endeavors.

References

A Comparative Guide to the Electronic Effect of the p-Fluoro Group on the Oxidative Addition of 2-Bromobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle electronic factors that govern reaction kinetics is paramount for efficient synthesis design. In the realm of palladium-catalyzed cross-coupling reactions, the oxidative addition of an organic halide to a Pd(0) center is frequently the rate-determining step. This guide provides an in-depth comparison of the oxidative addition of 2-bromobenzyl alcohol and its para-fluorinated analogue, 2-bromo-5-fluorobenzyl alcohol, offering both theoretical justification and supporting experimental rationale for the observed reactivity differences.

The Principle of Oxidative Addition: A Mechanistic Overview

The journey of a cross-coupling reaction begins with the oxidative addition of an electrophile (in this case, a substituted 2-bromobenzyl alcohol) to a low-valent metal center, typically Pd(0). This fundamental step involves the cleavage of the carbon-bromine (C-Br) bond and the formation of two new bonds to the palladium center, resulting in a Pd(II) complex. For benzyl halides, this process is widely understood to proceed through a bimolecular nucleophilic substitution (SN2)-like mechanism.[1][2] In this pathway, the electron-rich Pd(0) complex acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.

This SN2-type mechanism is crucial because the reaction rate becomes highly sensitive to the electronic properties of the aromatic ring. Electron-withdrawing substituents on the ring can accelerate the reaction by making the benzylic carbon more electrophilic and by stabilizing the developing negative charge in the transition state.

Figure 1: SN2-like mechanism for the oxidative addition of a benzyl bromide to a Pd(0) complex.

The Electronic Influence of the Para-Fluoro Substituent

To quantitatively assess the impact of a substituent on reaction rates, physical organic chemists often employ the Hammett equation:

log(k/k₀) = σρ

Where:

  • k is the rate constant for the substituted reactant.

  • k₀ is the rate constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to electronic effects.[3]

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, as there is a buildup of negative charge in the transition state. Oxidative additions of aryl and benzyl halides to low-valent metal centers consistently show positive ρ values, confirming the nucleophilic nature of the metal center's attack.

The key to comparing our two substrates lies in the Hammett substituent constant (σ) for the para-fluoro group.

Substituent (para to CH₂Br)Hammett Constant (σₚ)Electronic EffectExpected Impact on Oxidative Addition Rate
Hydrogen (-H)0.00ReferenceBaseline
Fluorine (-F)+0.06Weakly Electron-WithdrawingAcceleration

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

Fluorine is an interesting case due to its dual electronic nature. It is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). However, it can also donate electron density through resonance (+M) via its lone pairs. For a para-substituent, both effects are at play. The small positive value of σₚ (+0.06) indicates that the inductive effect slightly outweighs the resonance effect, resulting in a net weakly electron-withdrawing character.[4]

This leads to a clear prediction: the para-fluoro group in 2-bromo-5-fluorobenzyl alcohol will accelerate the rate of oxidative addition compared to the unsubstituted 2-bromobenzyl alcohol. The benzylic carbon in the fluorinated substrate is rendered more electron-deficient (more electrophilic), making it a more susceptible target for the nucleophilic Pd(0) catalyst.

Electronic_Effect cluster_unsubstituted 2-Bromobenzyl Alcohol cluster_substituted 2-Bromo-5-fluorobenzyl Alcohol Unsubstituted Benzylic Carbon (C-α) Substituted Benzylic Carbon (C-α) (More Electrophilic) Fluorine p-Fluoro Group (σₚ = +0.06) Fluorine->Substituted Inductive Withdrawal (-I) > Resonance Donation (+M) Pd Pd(0) Nucleophile Pd->Unsubstituted Slower Attack Pd->Substituted Faster Attack

Figure 2: The p-fluoro group enhances the electrophilicity of the benzylic carbon, accelerating nucleophilic attack by Pd(0).

Supporting Experimental Data: A Hammett Analysis Analogy

The study yielded a Hammett plot with a positive ρ value, confirming that electron-withdrawing substituents accelerate the reaction. For electron-deficient substrates, the plot against σ⁻ values gave a ρ = +0.67. This positive correlation provides strong experimental validation for our prediction.

Anticipated Relative Performance:

SubstrateKey Electronic FeaturePredicted Relative Rate of Oxidative Addition
2-Bromobenzyl AlcoholNo electronic substituent (Reference)Slower
2-Bromo-5-fluorobenzyl AlcoholWeakly electron-withdrawing p-fluoro groupFaster

Based on the Hammett equation and the σₚ value of +0.06 for fluorine, one can anticipate a modest but definite rate enhancement for the fluorinated substrate. This seemingly small electronic perturbation can have significant practical implications, potentially allowing for lower catalyst loadings, reduced reaction times, or milder conditions to achieve comparable yields.

Experimental Protocol for Kinetic Analysis via ¹H NMR Spectroscopy

To empirically validate the predictions made in this guide, a kinetic analysis can be performed by monitoring the reaction progress using ¹H NMR spectroscopy. This method allows for the direct observation of the disappearance of starting material and the appearance of the oxidative addition product.

Objective: To determine the relative initial rates of oxidative addition of 2-bromobenzyl alcohol and 2-bromo-5-fluorobenzyl alcohol to a Pd(0) complex.

Materials:

  • Pd(PPh₃)₄ (or another suitable Pd(0) precursor)

  • 2-Bromobenzyl alcohol

  • 2-Bromo-5-fluorobenzyl alcohol

  • Anhydrous, deuterated solvent (e.g., THF-d₈ or Toluene-d₈)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes with J. Young valves

  • Standard Schlenk line and inert atmosphere (N₂ or Ar) equipment

Procedure:

  • Sample Preparation (Inert Atmosphere):

    • In a glovebox or under a nitrogen atmosphere, accurately weigh the Pd(PPh₃)₄ catalyst (e.g., 0.01 mmol) and the internal standard (e.g., 0.05 mmol) into a vial.

    • Dissolve the solids in a known volume of the deuterated solvent (e.g., 0.5 mL).

    • Transfer this solution to a J. Young NMR tube.

    • In a separate vial, prepare a stock solution of the benzyl bromide substrate (either 2-bromobenzyl alcohol or 2-bromo-5-fluorobenzyl alcohol) in the same deuterated solvent (e.g., 0.5 M).

  • NMR Spectrometer Setup:

    • Place the NMR tube containing the catalyst solution into the NMR spectrometer and allow it to thermally equilibrate to the desired reaction temperature (e.g., 25 °C).

    • Acquire a preliminary ¹H NMR spectrum to serve as the t=0 reference before the addition of the substrate.

  • Initiation and Monitoring:

    • Rapidly inject a known amount of the benzyl bromide stock solution (e.g., 20 µL, 0.01 mmol for a 1:1 ratio) into the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes). Most modern spectrometers have automated programs for kinetic studies.

  • Data Analysis:

    • Process the collected spectra (Fourier transform, phase, and baseline correction).

    • For each time point, integrate a well-resolved signal corresponding to the starting benzyl bromide (e.g., the benzylic -CH₂- protons) and a signal from the internal standard.

    • Normalize the integral of the starting material against the integral of the constant internal standard to determine the change in concentration over time.

    • Plot the concentration of the starting material versus time. The initial rate can be determined from the slope of this curve at the earliest time points.

    • Repeat the entire experiment under identical conditions using the other benzyl bromide substrate.

Self-Validation: The protocol's integrity is maintained by the use of an internal standard, which corrects for any variations in spectrometer performance over the course of the experiment. Strict temperature control and inert atmosphere techniques are crucial for reproducibility. Comparing the initial rates obtained for both substrates will provide a direct, quantitative measure of the p-fluoro group's electronic effect.

Experimental_Workflow A 1. Prepare Catalyst Solution (Pd(0) + Internal Standard in THF-d₈) B 2. Thermally Equilibrate in NMR Spectrometer A->B C 3. Acquire t=0 Spectrum B->C D 4. Inject Benzyl Bromide (Initiate Reaction) C->D E 5. Automated Acquisition (Spectra vs. Time) D->E F 6. Data Processing & Integration (Normalize to Internal Std.) E->F G 7. Plot [Substrate] vs. Time & Determine Initial Rate F->G H 8. Repeat for Second Substrate & Compare Rates G->H

Figure 3: Workflow for the kinetic analysis of oxidative addition via NMR spectroscopy.

Conclusion and Practical Implications

References

A Comparative Guide to the Stability of Halogenated Benzyl Alcohols in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Halogenated benzyl alcohols are a critical class of intermediates in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. The stability of these compounds in various solution-based manufacturing and formulation processes is paramount to ensuring the purity, potency, and safety of the final product. Understanding the degradation pathways and the factors that influence the stability of these molecules is, therefore, a crucial aspect of process development and quality control.

This guide provides a comprehensive comparison of the stability of fluoro-, chloro-, bromo-, and iodinated benzyl alcohols in solution. We will delve into the underlying chemical principles that govern their degradation, present a detailed experimental protocol for a comparative stability study, and offer insights into the expected outcomes based on established kinetic data and electronic effects. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and handling of these important chemical building blocks.

The Chemistry of Benzyl Alcohol Degradation

The primary degradation pathway for benzyl alcohol and its halogenated derivatives is oxidation. This process typically occurs in two steps: the oxidation of the alcohol to the corresponding benzaldehyde, followed by further oxidation to benzoic acid. The presence of a halogen substituent on the aromatic ring significantly influences the rate of these reactions.

The stability of the benzylic carbon to oxidation is largely governed by the electron density of the aromatic ring. Halogens exert two opposing electronic effects:

  • Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the benzene ring through the sigma bond framework. This effect deactivates the ring and the benzylic position towards oxidation. The strength of the inductive effect decreases down the group: F > Cl > Br > I.

  • Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the pi-system of the benzene ring through resonance. This effect increases electron density on the ring, particularly at the ortho and para positions, and would tend to activate the molecule towards oxidation. The resonance effect is most significant for fluorine and decreases for heavier halogens.

For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring compared to unsubstituted benzene. This deactivation makes the benzylic C-H bond stronger and less susceptible to cleavage, which is often the rate-determining step in oxidation reactions.

Based on these principles, a predicted order of stability against oxidation can be established. Fluorine, being the most electronegative, will exert the strongest electron-withdrawing inductive effect, leading to the greatest stabilization of the benzyl alcohol. As we move down the halogen group, the inductive effect weakens, and the polarizability of the C-X bond increases, which can influence reaction kinetics.

Comparative Stability: A Mechanistic Perspective

Kinetic studies on the oxidation of various substituted benzyl alcohols support the theoretical framework. For instance, studies on the oxidation of para-substituted benzyl alcohols have shown that electron-withdrawing groups decrease the reaction rate. One such study demonstrated the order of reactivity to be p-OCH3 > p-CH3 > -H > p-Cl > p-NO2[1]. This confirms that the presence of a chlorine atom, an electron-withdrawing group, slows down the oxidation process compared to the unsubstituted benzyl alcohol.

Extrapolating from these findings and fundamental electronic effects, the expected order of stability for para-halogenated benzyl alcohols in solution under oxidative stress is:

4-Fluorobenzyl alcohol > 4-Chlorobenzyl alcohol > 4-Bromobenzyl alcohol > 4-Iodobenzyl alcohol

This trend is primarily dictated by the decreasing inductive effect of the halogen atom down the group. While hydrolytic degradation is generally not a primary concern for benzyl alcohols under neutral conditions, forced degradation studies under acidic and basic conditions are crucial to assess the overall stability profile.

Experimental Design for a Comparative Stability Study

To empirically determine the comparative stability of halogenated benzyl alcohols, a well-designed forced degradation study is essential. This protocol outlines a systematic approach to subject the compounds to hydrolytic and oxidative stress, followed by analysis using a stability-indicating HPLC method.

Objective

To compare the degradation rates of 4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodobenzyl alcohol in solution under acidic, basic, and oxidative stress conditions.

Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_stress 2. Forced Degradation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare 1 mg/mL stock solutions of each halogenated benzyl alcohol in acetonitrile acid Acid Hydrolysis 0.1 M HCl, 60°C prep_stock->acid Aliquot stock solution base Base Hydrolysis 0.1 M NaOH, 60°C prep_stock->base Aliquot stock solution oxid Oxidation 3% H₂O₂, RT prep_stock->oxid Aliquot stock solution sampling Sample at T=0, 2, 4, 8, 24h acid->sampling base->sampling oxid->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc Analyze by Stability-Indicating RP-HPLC Method neutralize->hplc quant Quantify parent compound and degradation products hplc->quant kinetics Calculate degradation rate constants quant->kinetics compare Compare stability profiles kinetics->compare

Caption: Workflow for the comparative forced degradation study.

Detailed Protocol

1. Materials and Reagents:

  • 4-Fluorobenzyl alcohol[2]

  • 4-Chlorobenzyl alcohol

  • 4-Bromobenzyl alcohol[3][4]

  • 4-Iodobenzyl alcohol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • Phosphoric acid

2. Preparation of Stock Solutions:

  • Accurately weigh and dissolve each halogenated benzyl alcohol in acetonitrile to prepare individual stock solutions of 1 mg/mL.

3. Forced Degradation Conditions: [5][6][7]

  • Acid Hydrolysis: Mix 1 mL of each stock solution with 9 mL of 0.1 M HCl in separate vials. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of each stock solution with 9 mL of 0.1 M NaOH in separate vials. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of each stock solution with 9 mL of 3% H₂O₂ in separate vials. Keep at room temperature, protected from light.

  • Control Samples: Prepare control samples for each compound by diluting 1 mL of stock solution with 9 mL of acetonitrile/water (50:50).

4. Sampling and Analysis:

  • Withdraw aliquots from each vial at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • For acid and base hydrolysis samples, neutralize the aliquots with an equimolar amount of NaOH or HCl, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating RP-HPLC method.

5. Stability-Indicating HPLC Method: [8]

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

6. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point.

  • Identify and quantify the major degradation products (e.g., corresponding benzaldehydes and benzoic acids).

  • Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constants.

  • Compare the rate constants to establish the relative stability of the four halogenated benzyl alcohols under each stress condition.

Predicted Stability and Data Summary

The following table summarizes the predicted relative stability of para-halogenated benzyl alcohols based on theoretical principles and available kinetic data. The experimental protocol provided above would be necessary to generate precise quantitative data.

CompoundHalogenInductive EffectResonance EffectPredicted Oxidative StabilityRationale
4-Fluorobenzyl alcoholFStrongest (-I)Moderate (+M)HighestThe dominant electron-withdrawing inductive effect of fluorine strongly deactivates the benzylic position, making it less susceptible to oxidation.
4-Chlorobenzyl alcoholClStrong (-I)Weak (+M)HighThe strong inductive effect of chlorine deactivates the ring, leading to high stability. Experimental data confirms it is more stable than unsubstituted benzyl alcohol.[1]
4-Bromobenzyl alcoholBrModerate (-I)Weak (+M)ModerateThe weaker inductive effect compared to chlorine results in a slightly more electron-rich benzylic position, leading to a faster oxidation rate.
4-Iodobenzyl alcoholIWeakest (-I)Weakest (+M)LowestThe weakest inductive effect among the halogens provides the least stabilization against oxidation.
Degradation Pathway Visualization

The primary degradation route for halogenated benzyl alcohols under oxidative stress is the sequential oxidation to the corresponding aldehyde and carboxylic acid.

G cluster_pathway Oxidative Degradation Pathway alcohol Halogenated Benzyl Alcohol aldehyde Halogenated Benzaldehyde alcohol->aldehyde Oxidation [O] acid Halogenated Benzoic Acid aldehyde->acid Oxidation [O]

References

A Comparative Guide to the Reactivity of Ortho vs. Para Halogenated Benzyl Alcohols in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and functional group tolerance. Within the vast arsenal of substrates for these transformations, halogenated benzyl alcohols serve as valuable building blocks, incorporating a versatile hydroxyl functionality alongside a reactive halide. However, the seemingly subtle change in the position of the halogen and hydroxymethyl groups on the benzene ring—from para to ortho—can have a profound impact on the reactivity of the substrate.

This guide provides an in-depth, objective comparison of the reactivity of ortho- and para-halogenated benzyl alcohols in three of the most prevalent palladium-catalyzed reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. By delving into the mechanistic underpinnings and presenting supporting experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.

The Decisive Role of Steric Hindrance: A Mechanistic Overview

The generally observed trend in the reactivity of halogenated benzyl alcohols in palladium-catalyzed cross-coupling reactions is:

para > ortho

This difference in reactivity is primarily attributed to steric hindrance imposed by the ortho hydroxymethyl group. This steric impediment predominantly affects the initial and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.

In the case of the para isomer, the palladium catalyst has unobstructed access to the carbon-halogen bond, allowing for a facile oxidative addition. Conversely, for the ortho isomer, the hydroxymethyl group in close proximity to the reaction center creates a sterically congested environment, hindering the approach of the bulky palladium-ligand complex. This results in a higher activation energy for the oxidative addition step, leading to a slower overall reaction rate.

Beyond sterics, electronic effects of the hydroxymethyl group are generally considered to be weakly electron-donating through resonance and weakly electron-withdrawing through induction. In the para position, these effects can have a modest influence on the electron density of the aromatic ring. However, in the ortho position, the dominant effect is steric hindrance, which typically outweighs these more subtle electronic contributions.

Catalytic_Cycle_Steric_Hindrance Pd(0)L2_p Pd(0)L₂ para_substrate para-Halobenzyl Alcohol ArPd(II)XL2_p ArPd(II)XL₂ Transmetalation_p ... ArPd(II)XL2_p->Transmetalation_p Transmetalation/ Alkene Insertion para_substrate->ArPd(II)XL2_p Facile Oxidative Addition Pd(0)L2_o Pd(0)L₂ ortho_substrate ortho-Halobenzyl Alcohol ArPd(II)XL2_o ArPd(II)XL₂ Transmetalation_o ... ArPd(II)XL2_o->Transmetalation_o Transmetalation/ Alkene Insertion ortho_substrate->ArPd(II)XL2_o Hindered Oxidative Addition Reductive_Elimination_p Product Transmetalation_p->Reductive_Elimination_p Reductive Elimination Reductive_Elimination_p->Pd(0)L2_p Regeneration Reductive_Elimination_o Product Transmetalation_o->Reductive_Elimination_o Reductive Elimination Reductive_Elimination_o->Pd(0)L2_o Regeneration

Figure 1: Impact of Steric Hindrance on Oxidative Addition.

Comparative Reactivity in Key Pd-Catalyzed Reactions

While a direct head-to-head comparison of ortho- and para-halogenated benzyl alcohols under identical conditions is not extensively documented, a comparative analysis can be drawn from the wealth of literature on related substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds. For para-halogenated benzyl alcohols, this reaction generally proceeds with high efficiency. In contrast, the coupling of ortho-halogenated benzyl alcohols is more challenging, often requiring more specialized catalysts and conditions to achieve comparable yields.

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
4-Bromobenzyl alcoholPhenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃Dioxane/H₂O, 80 °C, 12 h>95%[1]
4-Iodobenzyl alcoholPhenylboronic acidPd(OAc)₂, PPh₃, K₂CO₃Dioxane/H₂O, 80 °C, 4 h>95%[1]
2-Bromobenzyl alcoholPhenylboronic acidPd₂(dba)₃, SPhos, K₃PO₄Toluene/H₂O, 100 °C, 18 h85% (estimated)[2]

Note: The yield for 2-bromobenzyl alcohol is an estimation based on data for sterically hindered ortho-substituted aryl halides, as direct comparative data is limited.

The successful coupling of sterically hindered substrates like ortho-bromoanilines with high yields demonstrates that with the appropriate choice of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), the challenges of steric hindrance can be overcome.[3] These ligands are thought to promote the formation of a monoligated Pd(0) species, which is less sterically demanding and more reactive in the oxidative addition step.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. Similar to the Suzuki coupling, para-halogenated benzyl alcohols are excellent substrates for the Heck reaction, typically affording high yields of the desired styrenyl derivatives. The reactivity of ortho-halogenated benzyl alcohols is significantly lower, and successful couplings often necessitate the use of more reactive aryl iodides and optimized reaction conditions.

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
4-Iodobenzyl alcoholStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃NDMF, 100 °C, 6 h~90%[4][5]
4-Iodobenzyl alcoholMethyl acrylatePd(OAc)₂, PPh₃, Et₃NDMF, 120 °C, 4 h88%[5]
2-Iodobenzyl alcoholStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃NDMF, 120 °C, 24 hLower yields expectedN/A
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. This reaction is also sensitive to steric hindrance. While para-halogenated benzyl alcohols can be coupled with a variety of amines with good to excellent yields, their ortho counterparts are more challenging substrates. The use of highly active, sterically demanding biarylphosphine ligands is often crucial for achieving reasonable conversions.[6][7]

SubstrateCoupling PartnerCatalyst SystemConditionsYieldReference
4-Bromobenzyl alcoholMorpholinePd₂(dba)₃, BINAP, NaOtBuToluene, 100 °C, 16 h~85%[6]
2-Bromobenzyl alcoholMorpholinePd(OAc)₂, XPhos, K₂CO₃Dioxane, 110 °C, 24 hModerate yields expected[6]

Note: Yields are estimations based on analogous systems, as direct comparative data is limited.

The Role of the Hydroxymethyl Group: More Than Just a Steric Blocker?

While the primary influence of the ortho-hydroxymethyl group is steric hindrance, its potential for electronic effects and intramolecular coordination should not be entirely dismissed. Under certain conditions, the hydroxyl group could potentially coordinate to the palladium center, which might influence the reaction pathway. However, this is not typically the dominant operative effect in standard cross-coupling reactions.

A more practical consideration is the potential for the alcohol to undergo side reactions, such as oxidation to the corresponding aldehyde or etherification, especially under basic conditions and at elevated temperatures. In some instances, particularly with highly active catalyst systems or sensitive substrates, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) may be a prudent strategy to avoid these complications and improve the overall yield of the desired cross-coupling product. There are also reports of direct C-O activation of benzyl alcohols in Suzuki-Miyaura couplings, which could be a competing pathway if not carefully controlled.[8]

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura and Heck reactions. Note that for ortho-halogenated substrates, optimization of the ligand, base, and temperature may be necessary to achieve satisfactory results.

Suzuki-Miyaura Coupling of 4-Bromobenzyl Alcohol with Phenylboronic Acid

Materials:

  • 4-Bromobenzyl alcohol (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromobenzyl alcohol, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow Setup 1. Combine Reactants (4-Bromobenzyl alcohol, Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃) Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Solvents (Dioxane/H₂O) Inert->Solvent React 4. Heat and Stir (80 °C, 12 h) Solvent->React Workup 5. Workup (Extraction and Washing) React->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Product Purify->Product

References

Efficacy of 2-Bromo-4-fluorobenzyl alcohol as a synthon compared to other building blocks

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Efficacy of 2-Bromo-4-fluorobenzyl Alcohol as a Versatile Synthon in Complex Synthesis

Introduction: The Strategic Advantage of Bifunctional Halogenation

This compound (CAS 229027-89-8) is a crystalline solid that has emerged as a valuable building block in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development.[1][2][3] Its utility stems from a strategically functionalized aromatic ring featuring two distinct halogen atoms—bromine and fluorine—and a primary alcohol moiety. This specific arrangement provides a trifecta of reactive sites that can be addressed with high selectivity.

The core value of this synthon lies in its dual-handle nature:

  • The Aryl Bromide: Positioned at the C2 (ortho) position, the bromine atom serves as a robust handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[4][5] This enables the facile construction of complex carbon-carbon and carbon-heteroatom bonds.

  • The Benzyl Alcohol: The primary alcohol at the C1 position is a versatile functional group amenable to oxidation to the corresponding aldehyde or carboxylic acid, etherification, esterification, or conversion to a leaving group for nucleophilic substitution.[4][5]

  • The Aryl Fluoride: The fluorine atom at the C4 (para) position is generally unreactive in cross-coupling reactions where bromine is present, allowing it to be carried through multiple synthetic steps.[4] Its high electronegativity modulates the electronic properties of the ring and, crucially, can significantly enhance the metabolic stability and pharmacokinetic profile of the final target molecule, a highly desirable trait in drug design.[4]

This guide will dissect the efficacy of this compound by comparing its reactivity and synthetic utility against structurally similar building blocks in key chemical transformations.

Comparative Analysis in Core Synthetic Transformations

The choice of a building block is a critical decision in synthetic design, balancing reactivity, stability, cost, and the desired functionality in the final product. Here, we compare this compound to its common analogues.

Part 1: Reactivity of the Aryl Halide Handle (C-Br Bond)

Palladium-catalyzed cross-coupling reactions are fundamental to modern synthesis. The efficacy of the aryl halide in the oxidative addition step—often the rate-determining step—is paramount.[6]

Key Comparison Synthons:

  • 2-Bromobenzyl alcohol: Lacks the para-fluoro substituent.

  • 4-Fluorobenzyl alcohol: Lacks the ortho-bromo handle for cross-coupling.[7][8][9]

  • 4-Bromobenzyl alcohol: Isomeric, with the bromine in the para position.

  • 2-Iodo-4-fluorobenzyl alcohol (Hypothetical): Serves to illustrate the reactivity difference between C-Br and C-I bonds.

The primary determinant of reactivity in this context is the carbon-halogen bond dissociation energy (BDE). The C-I bond is significantly weaker than the C-Br bond, which in turn is weaker than the C-Cl bond. This directly translates to the ease of oxidative addition to the Pd(0) catalyst, with the general reactivity trend being Aryl-I > Aryl-Br > Aryl-Cl .[6]

The fluorine atom in this compound exerts a strong electron-withdrawing inductive effect, which can increase the electrophilicity of the carbon attached to the bromine, potentially accelerating the oxidative addition step compared to the non-fluorinated 2-Bromobenzyl alcohol.

dot

G cluster_reactivity Aryl Halide Reactivity in Oxidative Addition node_iodo 2-Iodo-4-fluorobenzyl alcohol (Highest Reactivity) node_bromo_fluoro This compound (High Reactivity) node_iodo->node_bromo_fluoro Weaker C-I bond Faster kinetics node_bromo 2-Bromobenzyl alcohol (Moderate-High Reactivity) node_bromo_fluoro->node_bromo -F effect may slightly enhance rate node_chloro 2-Chloro-4-fluorobenzyl alcohol (Lower Reactivity) node_bromo->node_chloro Stronger C-Cl bond Slower kinetics

Caption: Comparative reactivity of aryl halides in oxidative addition.

Table 1: Anticipated Performance in Suzuki-Miyaura & Sonogashira Couplings

This table provides an illustrative comparison based on established reactivity principles. Actual results may vary based on specific catalysts, ligands, and substrates.

SynthonCoupling ReactionRelative Reaction RateTypical ConditionsAnticipated YieldKey Considerations
2-Iodo-4-fluorobenzyl alcohol Suzuki / SonogashiraVery FastMilder (e.g., RT to 60 °C)ExcellentHigher cost, lower stability, potential for side reactions like homocoupling.[6]
This compound Suzuki / SonogashiraFastModerate (e.g., 80-100 °C)Good to ExcellentOptimal balance of reactivity, stability, and cost. The F-group is retained.
4-Bromobenzyl alcohol Suzuki / SonogashiraFastModerate (e.g., 80-100 °C)Good to ExcellentIsomeric product. Less steric hindrance compared to the ortho-bromo isomer.[10]
4-Fluorobenzyl alcohol Suzuki / SonogashiraNo ReactionN/A0%C-F bond is inert under standard Pd-coupling conditions; lacks a coupling handle.[11]
Part 2: Reactivity of the Benzyl Alcohol Handle (C-OH Bond)

The reactivity of the benzylic alcohol is influenced by the electronic environment of the aromatic ring. The electron-withdrawing effects of both bromine and fluorine decrease the electron density at the benzylic carbon.

Key Transformations:

  • Williamson Ether Synthesis: This reaction proceeds via deprotonation of the alcohol to form an alkoxide, followed by nucleophilic attack on an alkyl halide. The electron-withdrawing halogens increase the acidity of the hydroxyl proton, facilitating easier deprotonation with milder bases (e.g., K₂CO₃) compared to electron-rich benzyl alcohols.

  • Oxidation to Aldehyde: The electron-deficient nature of the ring can make the benzylic C-H bond slightly stronger, potentially requiring more robust oxidation conditions compared to unsubstituted benzyl alcohol. However, standard reagents like PCC, PDC, or Swern oxidation are generally effective.

  • Conversion to Benzyl Halide (e.g., with SOCl₂ or PBr₃): This transformation proceeds readily. The electron-withdrawing groups stabilize the transition state for nucleophilic attack at the benzylic carbon after the hydroxyl group is converted into a better leaving group.

Table 2: Comparative Reactivity at the Benzylic Position

SynthonWilliamson Ether Synthesis (Deprotonation)Oxidation to AldehydeRationale
This compound Faster / Milder BaseStandard ConditionsHigh acidity of -OH due to strong -I effect from both Br and F.[12]
2-Bromobenzyl alcohol ModerateStandard Conditions-I effect from Br increases acidity relative to unsubstituted benzyl alcohol.
4-Fluorobenzyl alcohol ModerateStandard Conditions-I effect from F increases acidity.[9]
Benzyl alcohol Slower / Stronger BaseStandard ConditionsBaseline reactivity with no electronic perturbation from halogens.

Experimental Protocols: A Practical Guide

The following protocols are provided as validated starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

dot

G start Reaction Setup inert Inert Atmosphere (Evacuate/Backfill with Ar) start->inert reagents Charge Flask: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Pd Catalyst (e.g., Pd(dppf)Cl₂) (3 mol%) - Base (e.g., K₂CO₃) (2.0 eq) inert->reagents solvent Add Degassed Solvent (e.g., Dioxane/H₂O 4:1) reagents->solvent heat Heat Reaction (80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup (Cool, Dilute, Extract) monitor->workup purify Purification (Column Chromatography) workup->purify end Characterization purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base such as K₂CO₃ or K₃PO₄ (2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[13]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is 0.1–0.5 M.

  • Reaction: Heat the reaction mixture to 80–110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis

This protocol details the O-alkylation of this compound.

Methodology:

  • Deprotonation: To a stirred suspension of a base like sodium hydride (1.2 equiv., 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv.) in anhydrous DMF dropwise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature until hydrogen gas evolution ceases (approx. 30-60 minutes).

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C and add the alkyl halide (e.g., methyl iodide, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[14] Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Conclusion and Strategic Recommendations

This compound stands out as a highly efficacious and versatile synthon for the construction of complex, fluorinated molecules.

  • Key Advantage: Its primary strength lies in offering an optimal balance between the high reactivity of the C-Br bond for cross-coupling and the overall stability and moderate cost of the molecule.[2]

  • Orthogonal Reactivity: The synthon allows for selective manipulation of the alcohol and aryl bromide functionalities. The inert C-F bond is a strategic element for incorporation into drug candidates.

  • Comparison Summary:

    • vs. Iodo-analogues: It is more stable and cost-effective, making it suitable for larger-scale synthesis, though it requires slightly more forcing reaction conditions.[6]

    • vs. Non-fluorinated analogues: It provides a pathway to introduce fluorine, which is critical for tuning the ADME (absorption, distribution, metabolism, and excretion) properties of bioactive molecules.[4]

    • vs. Non-brominated analogues: It possesses the essential handle for powerful C-C bond-forming cross-coupling reactions, a feature that simple fluorobenzyl alcohols lack.

For the medicinal or process chemist, this compound is not merely another building block but a strategic tool. It is recommended for synthetic campaigns where late-stage diversification via cross-coupling is desired and where the final product benefits from the presence of a fluorine atom for improved pharmacological properties. Its predictable reactivity and commercial availability make it a reliable choice for advancing complex synthetic programs.[1]

References

A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for the Coupling of Substituted Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The coupling of benzyl alcohols, abundant and versatile starting materials, represents a key transformation for accessing complex molecular architectures. The choice of catalyst for this reaction is paramount, dictating not only the yield and selectivity but also the overall efficiency and sustainability of the synthetic route. This guide provides an in-depth comparison of catalytic systems for the coupling of various substituted benzyl alcohols, grounded in experimental data and mechanistic understanding, to empower informed catalyst selection in your research endeavors.

The Strategic Importance of Benzyl Alcohol Coupling

The Guerbet reaction, a self-condensation of alcohols to form higher branched alcohols, and related cross-coupling reactions are powerful tools for C-C bond formation.[1][2] When applied to benzyl alcohols, these methods lead to the formation of valuable diarylmethane and related scaffolds, which are prevalent in pharmaceuticals, natural products, and functional materials.[3] The direct use of alcohols as alkylating agents is highly atom-economical, with water often being the only byproduct.[4]

The challenge lies in the catalytic activation of the relatively inert C-O bond of the alcohol and the selective formation of the desired coupled product. This guide will navigate the landscape of catalyst options, from homogeneous molecular complexes to robust heterogeneous systems, providing a framework for benchmarking their performance with a variety of substituted benzyl alcohols.

A Comparative Analysis of Catalytic Systems

The choice between a homogeneous and a heterogeneous catalyst is a critical decision in reaction development, each offering distinct advantages and disadvantages.

Homogeneous Catalysis: Precision and Mild Conditions

Homogeneous catalysts, typically transition metal complexes soluble in the reaction medium, offer high activity and selectivity under mild conditions due to their well-defined active sites. Key players in this arena include complexes of ruthenium, iridium, and nickel.

  • Ruthenium Catalysts: Ruthenium complexes are highly effective for the Guerbet reaction and related alcohol coupling reactions.[4] The catalytic cycle is generally understood to proceed via a "borrowing hydrogen" mechanism, involving the temporary oxidation of the alcohol to an aldehyde, followed by C-C bond formation and subsequent reduction.[4]

  • Iridium Catalysts: Iridium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, are also powerful catalysts for the N-alkylation of amines with alcohols, a mechanistically related transformation.[5] Mechanistic studies have provided detailed insights into the catalytic cycle, which can be extrapolated to C-C coupling reactions.[6]

  • Nickel Catalysts: Nickel-based catalysts have emerged as a cost-effective alternative to precious metal catalysts. They can catalyze the Guerbet-type C-alkylation of secondary alcohols with primary alcohols and are also effective in cross-electrophile coupling reactions of benzyl alcohols.[4][7] Mechanistic investigations suggest the involvement of radical intermediates in some nickel-catalyzed pathways.[5][6][7]

Heterogeneous Catalysis: Robustness and Recyclability

Heterogeneous catalysts, where the active species is immobilized on a solid support, offer significant practical advantages, including ease of separation from the reaction mixture and potential for recycling.

  • Supported Noble Metals: Bimetallic nanoparticles, such as gold-palladium supported on hydrotalcite (Au-Pd/HT), have shown excellent activity for the C-C cross-coupling of primary and secondary benzylic alcohols under additive-free conditions.[3] These catalysts can be reused multiple times without significant loss of activity.[3]

  • Solid Acid Catalysts: Supported reagents like phosphorus pentoxide on alumina (P₂O₅/Al₂O₃) or silica (P₂O₅/SiO₂) can efficiently catalyze the benzylation of aromatic hydrocarbons with benzyl alcohols to form diarylmethanes under solvent-free conditions at room temperature.[8]

Data-Driven Catalyst Comparison

To facilitate a direct comparison of catalyst performance, the following table summarizes key experimental data for the coupling of various substituted benzyl alcohols using different catalytic systems. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.[9]

Substrate (Benzyl Alcohol)Catalyst SystemReaction TypeProductYield (%)Selectivity (%)Reference
Benzyl alcoholAu-Pd/HTCross-coupling with 1-phenylethanol1,3-Diphenyl-1-propanone97>99[3]
4-Methylbenzyl alcoholAu-Pd/HTCross-coupling with 1-phenylethanol1-Phenyl-3-(p-tolyl)propan-1-one95>99[3]
4-Methoxybenzyl alcoholAu-Pd/HTCross-coupling with 1-phenylethanol3-(4-methoxyphenyl)-1-phenylpropan-1-one97>99[3]
4-Chlorobenzyl alcoholAu-Pd/HTCross-coupling with 1-phenylethanol3-(4-chlorophenyl)-1-phenylpropan-1-one85>99[3]
Benzyl alcoholNiBr₂/TMEDAGuerbet-type self-coupling1,3-Diphenyl-2-propen-1-ol72-[4]
4-Methylbenzyl alcoholNiBr₂/TMEDAGuerbet-type self-coupling1,3-Di-p-tolyl-2-propen-1-ol75-[4]
Benzyl alcohol[Ir(COD)Cl]₂/SnCl₄Alkylation of toluene1-Benzyl-4-methylbenzene>99~80[10]
4-Methoxybenzyl alcohol[Ir(COD)Cl]₂/SnCl₄Alkylation of toluene1-(4-Methoxybenzyl)-4-methylbenzene95-[10]
4-Nitrobenzyl alcohol[Ir(COD)Cl]₂/SnCl₄Alkylation of tolueneNo reaction--[10]

Note: Yields and selectivities are highly dependent on the specific reaction conditions, including temperature, reaction time, solvent, and base. The data presented here is for comparative purposes and should be considered in the context of the original publications.

Experimental Protocols for Catalyst Benchmarking

To ensure reproducible and comparable results when benchmarking different catalysts, it is crucial to follow a standardized experimental protocol. The following protocol provides a general framework for the Guerbet reaction of a substituted benzyl alcohol.

Standardized Protocol for Benchmarking Catalyst Performance in the Guerbet Reaction of Substituted Benzyl Alcohols

1. Materials:

  • Substituted benzyl alcohol (e.g., 4-methylbenzyl alcohol)

  • Catalyst (e.g., 1 mol% of homogeneous catalyst or a specific weight percentage of heterogeneous catalyst)

  • Base (e.g., KOtBu, 1 equivalent)

  • High-boiling point, inert solvent (e.g., p-xylene or mesitylene)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate or oil bath

  • Internal standard for GC analysis (e.g., dodecane)

2. Reaction Setup:

  • To a pre-dried Schlenk flask under an inert atmosphere, add the catalyst, base, and a magnetic stir bar.

  • Add the solvent, followed by the substituted benzyl alcohol and the internal standard.

  • Seal the flask and place it in a preheated oil bath or on a heating plate set to the desired temperature (e.g., 130 °C).

3. Reaction Monitoring:

  • Stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by taking aliquots at regular time intervals (e.g., every hour) and analyzing them by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS).

  • Quench the aliquots by diluting with a suitable solvent (e.g., ethyl acetate) and filtering through a short plug of silica gel if a heterogeneous catalyst is used.

4. Data Analysis:

  • Calculate the conversion of the starting material and the yield of the desired product based on the GC data using the internal standard for quantification.

  • Determine the selectivity for the desired product.

  • Plot the conversion and yield as a function of time to obtain reaction profiles.

  • Calculate the Turnover Number (TON) and Turnover Frequency (TOF) for the catalyst.

Visualizing the Catalytic Pathways

Understanding the underlying mechanism of a catalytic reaction is crucial for rational catalyst design and optimization. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed catalytic cycles for the Guerbet reaction mediated by different types of catalysts.

Guerbet_Mechanism cluster_0 General Guerbet Cycle RCH2OH RCH₂OH (Alcohol) RCHO RCHO (Aldehyde) RCH2OH->RCHO Dehydrogenation Catalyst Catalyst Aldol Aldol Adduct RCHO->Aldol Aldol Condensation Unsaturated α,β-Unsaturated Aldehyde Aldol->Unsaturated Dehydration Product RCH(CH₂R)CH₂OH (Coupled Alcohol) Unsaturated->Product Hydrogenation CatalystH2 Catalyst-H₂ Catalyst->CatalystH2 + H₂ CatalystH2->Catalyst - H₂

Caption: Generalized mechanism for the Guerbet reaction.

Ni_Catalyzed_Coupling cluster_1 Nickel-Catalyzed Cross-Electrophile Coupling Ni0 Ni(0) Complex NiII Ni(II) Intermediate Ni0->NiII Oxidative Addition (Ar-X) Product Diarylmethane NiII->Product Reductive Elimination (+ Benzyl Radical) BnOH Benzyl Alcohol Bn_radical Benzyl Radical BnOH->Bn_radical Radical Generation ArX Aryl Halide

Caption: A plausible pathway for Nickel-catalyzed cross-electrophile coupling.

Conclusion and Future Outlook

The catalytic coupling of substituted benzyl alcohols is a rapidly evolving field with significant potential for streamlining the synthesis of complex organic molecules. While homogeneous catalysts based on ruthenium, iridium, and nickel offer high activity and selectivity, heterogeneous systems provide practical advantages in terms of catalyst recovery and reuse.

Future research will likely focus on the development of more sustainable and cost-effective catalysts based on earth-abundant metals. Furthermore, a deeper mechanistic understanding of these complex transformations will enable the rational design of catalysts with improved performance for a wider range of substituted benzyl alcohols. The standardized benchmarking protocol outlined in this guide provides a robust framework for evaluating new catalytic systems and accelerating progress in this important area of chemical synthesis.

References

A Comparative Kinetic Study of Suzuki Reactions: The Impact of Fluorination in Bromobenzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide to Understanding Reaction Dynamics

For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids have cemented its status as a cornerstone of modern organic synthesis. However, a deep, mechanistic understanding of how subtle changes in substrate structure affect reaction kinetics is crucial for optimizing reaction efficiency, minimizing side products, and scaling up production.

This guide provides an in-depth comparative analysis of the Suzuki reaction kinetics of a non-fluorinated bromobenzyl alcohol, 4-(bromomethyl)phenol, and its fluorinated counterpart, 2-fluoro-4-(bromomethyl)phenol. Through a combination of established mechanistic principles and detailed experimental protocols, we will explore the profound influence of a single fluorine atom on the reaction rate and overall efficiency. This document is designed to not only present data but also to elucidate the underlying electronic effects that govern these transformations, empowering researchers to make more informed decisions in their synthetic endeavors.

The Decisive Role of Oxidative Addition

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] In many instances, the initial oxidative addition of the palladium(0) catalyst to the organic halide is the rate-determining step of the entire catalytic cycle.[2] This step involves the cleavage of the carbon-halogen bond and the formation of an organopalladium(II) intermediate. The facility of this step is highly dependent on the electronic properties of the organic halide.

Electron-withdrawing groups on the aromatic ring of an aryl halide can accelerate the rate of oxidative addition. This is because they decrease the electron density at the carbon atom of the C-X bond, making it more susceptible to nucleophilic attack by the electron-rich palladium(0) catalyst. The Hammett plot, a tool used to correlate reaction rates with the electronic properties of substituents, often shows a positive ρ (rho) value for the oxidative addition step in Suzuki reactions, indicating that electron-withdrawing groups enhance the reaction rate.[3]

The Fluorine Effect: An Inductive Powerhouse

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). When positioned on the aromatic ring of a bromobenzyl alcohol, it is expected to significantly influence the electron density of the benzylic C-Br bond. In the case of 2-fluoro-4-(bromomethyl)phenol, the fluorine atom at the ortho position will inductively withdraw electron density from the aromatic ring, and consequently, from the benzylic carbon. This electronic perturbation is hypothesized to render the C-Br bond more polarized and more susceptible to cleavage during the oxidative addition step, leading to an accelerated reaction rate compared to the non-fluorinated analogue.

To quantitatively assess this hypothesis, a detailed kinetic study is paramount. The following sections will outline the experimental design and provide a framework for conducting a comparative kinetic analysis of the Suzuki coupling of 4-(bromomethyl)phenol and 2-fluoro-4-(bromomethyl)phenol with a model boronic acid.

Experimental Design for Kinetic Analysis

A robust kinetic study requires careful planning and precise execution. The following experimental design provides a comprehensive framework for comparing the Suzuki reaction rates of the fluorinated and non-fluorinated bromobenzyl alcohols.

Reactants and Reagents
  • Aryl Bromides:

    • 4-(Bromomethyl)phenol (Substrate 1)

    • 2-Fluoro-4-(bromomethyl)phenol (Substrate 2)

  • Boronic Acid: Phenylboronic acid (Coupling Partner)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Base: Potassium Carbonate (K₂CO₃)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

  • Internal Standard: Biphenyl (for HPLC analysis)

Reaction Monitoring

The progress of the reaction will be monitored by High-Performance Liquid Chromatography (HPLC). Aliquots of the reaction mixture will be taken at specific time intervals, quenched, and analyzed to determine the concentration of the starting materials and the product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis prep_reagents Prepare stock solutions of reactants, catalyst, base, and internal standard setup_rxn Set up reaction vessel under inert atmosphere (N2 or Ar) prep_reagents->setup_rxn thermostat Thermostat the reaction vessel to the desired temperature setup_rxn->thermostat initiate Initiate the reaction by adding the catalyst solution (t=0) thermostat->initiate sampling Withdraw aliquots at predetermined time intervals initiate->sampling quench Quench each aliquot immediately to stop the reaction sampling->quench hplc_analysis Analyze quenched samples by HPLC quench->hplc_analysis data_processing Determine concentrations of reactants and product hplc_analysis->data_processing kinetic_plot Plot concentration vs. time to determine initial rates data_processing->kinetic_plot caption Experimental Workflow for Kinetic Analysis

Caption: A generalized experimental workflow for the kinetic analysis of Suzuki reactions.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for conducting the kinetic experiments.

1. Preparation of Stock Solutions:

  • Substrate Stock Solution (0.1 M): Dissolve the appropriate amount of 4-(bromomethyl)phenol or 2-fluoro-4-(bromomethyl)phenol and biphenyl (internal standard, 0.05 equivalents) in the 1,4-Dioxane/Water (4:1) solvent mixture.

  • Phenylboronic Acid Stock Solution (0.15 M): Dissolve phenylboronic acid in the solvent mixture.

  • Potassium Carbonate Stock Solution (0.4 M): Dissolve K₂CO₃ in water.

  • Catalyst Stock Solution (0.005 M): Dissolve Pd(PPh₃)₄ in 1,4-Dioxane. This solution should be prepared fresh before each experiment.

2. Reaction Setup:

  • To a pre-dried Schlenk tube equipped with a magnetic stir bar, add 5 mL of the substrate stock solution.

  • Add 5 mL of the phenylboronic acid stock solution.

  • Add 2.5 mL of the aqueous potassium carbonate solution.

  • Seal the tube with a septum and purge with nitrogen or argon for 15 minutes while stirring.

  • Place the reaction vessel in a preheated oil bath at 80 °C and allow the mixture to equilibrate for 10 minutes.

3. Reaction Initiation and Monitoring:

  • Initiate the reaction by injecting 1 mL of the catalyst stock solution into the reaction mixture (this is time t=0).

  • Immediately withdraw the first aliquot (approx. 0.2 mL) and quench it in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water.

  • Continue to withdraw and quench aliquots at regular intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Analyze the quenched samples by HPLC.

4. HPLC Analysis:

  • Use a C18 reverse-phase column.

  • Employ a gradient elution method with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid).

  • Monitor the elution of reactants, product, and the internal standard using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Generate a calibration curve for each analyte to accurately determine their concentrations from the peak areas.

Expected Results and Data Interpretation

Based on the principles of physical organic chemistry, we can anticipate the kinetic outcomes of this comparative study.

Comparative Reaction Profiles

The reaction of 2-fluoro-4-(bromomethyl)phenol is expected to proceed at a significantly faster rate than that of 4-(bromomethyl)phenol. This will be reflected in the concentration vs. time plots, where the consumption of the fluorinated substrate and the formation of the corresponding product will be more rapid.

Quantitative Kinetic Data

The initial rates of the reactions can be determined from the slope of the concentration vs. time plots in the early stages of the reaction. The pseudo-first-order rate constant (k_obs) for each reaction can be calculated.

SubstrateExpected Relative RateRationale
4-(Bromomethyl)phenolSlowerNo electron-withdrawing substituent to accelerate oxidative addition.
2-Fluoro-4-(bromomethyl)phenolFasterThe strong -I effect of the ortho-fluoro substituent accelerates the rate-determining oxidative addition step.

Table 1: Expected Kinetic Comparison of Fluorinated vs. Non-fluorinated Bromobenzyl Alcohols in Suzuki Coupling.

Mechanistic Implications

A faster reaction rate for the fluorinated substrate would provide strong experimental support for the hypothesis that the electron-withdrawing nature of the fluorine atom accelerates the oxidative addition step. The magnitude of the rate enhancement can provide quantitative insight into the electronic sensitivity of this key step in the Suzuki-Miyaura catalytic cycle.

Catalytic Cycle Diagram

G Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-Br]L₂ Pd0->OxAdd Oxidative Addition (Rate-Determining Step) Ar-Br Transmetalation [Ar-Pd(II)-Ph]L₂ OxAdd->Transmetalation Transmetalation PhB(OH)₂ / Base Product Ar-Ph Transmetalation->Product Reductive Elimination Product->Pd0

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Conclusion

The strategic incorporation of fluorine atoms into organic molecules is a powerful strategy in medicinal chemistry and materials science to modulate their physicochemical properties. This guide provides a comprehensive framework for understanding and experimentally verifying the kinetic consequences of such modifications in the context of the Suzuki-Miyaura cross-coupling reaction.

By conducting a direct comparative kinetic study of a fluorinated and a non-fluorinated bromobenzyl alcohol, researchers can gain valuable, quantitative insights into the electronic effects that govern this pivotal transformation. The expected acceleration in the reaction rate for the fluorinated substrate underscores the importance of the oxidative addition step and highlights how even subtle electronic perturbations can have a profound impact on reaction efficiency. The protocols and principles outlined herein are intended to serve as a valuable resource for scientists seeking to deepen their understanding of reaction mechanisms and to rationally design more efficient and robust synthetic methodologies.

References

The Halogen Dance: A Strategic Guide to Positional Influence on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate ballet of drug design, the strategic placement of a halogen atom can be the directorial cue that transforms a biologically inactive molecule into a potent therapeutic agent. To the uninitiated, the substitution of a hydrogen atom with a halogen—be it fluorine, chlorine, bromine, or iodine—may seem a minor alteration. However, to the seasoned medicinal chemist, this is a profound modification, capable of dramatically influencing a compound's pharmacokinetic and pharmacodynamic profile. The position of this halogen on the molecular scaffold is not a trivial matter; it is a critical determinant of the resulting compound's biological activity.

This guide provides an in-depth comparison of how the positional isomerism of halogens dictates the biological consequences for resulting compounds. We will delve into the underlying principles, showcase supporting experimental data, and provide detailed protocols for evaluating these effects, empowering researchers to make more informed decisions in their drug discovery endeavors.

The Subtle Power of Halogen Placement: More Than Just Steric Bulk

The influence of a halogen's position extends far beyond simple steric effects. Its placement on an aromatic ring or aliphatic chain can profoundly alter the electronic landscape of the molecule, impacting its ability to interact with its biological target and its metabolic fate. The key factors at play are:

  • Inductive and Resonance Effects: Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect. This effect is most pronounced at the ortho and para positions of an aromatic ring, influencing the acidity and basicity of nearby functional groups. Conversely, halogens (particularly chlorine, bromine, and iodine) can also participate in resonance, donating electron density to the ring. The interplay of these electronic effects, dictated by the halogen's position, can fine-tune the binding affinity of a compound for its target. For instance, an electron-withdrawing group at a specific position might enhance a crucial hydrogen bond by increasing the acidity of a nearby donor.[1][2][3]

  • Halogen Bonding: A particularly fascinating and increasingly exploited interaction is the halogen bond. This is a non-covalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor to a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's active site.[4][5] The strength and directionality of this bond are highly dependent on the type of halogen (I > Br > Cl > F) and its position. A well-positioned halogen can form a strong, stabilizing interaction with the target protein, significantly enhancing binding affinity and selectivity.

  • Metabolic Stability: The position of a halogen can be a powerful tool to block metabolic "soft spots" on a molecule. Cytochrome P450 enzymes, the primary drivers of drug metabolism, often hydroxylate electron-rich positions on aromatic rings. Placing a halogen at such a position can sterically hinder or electronically deactivate the site, preventing metabolism and increasing the compound's half-life. For example, fluorination at a site of metabolic attack is a common strategy to improve a drug's oral bioavailability.

Comparative Analysis of Halogen Positional Isomers: A Data-Driven Perspective

The theoretical principles outlined above are best understood through concrete experimental data. The following tables summarize the impact of halogen positional isomerism on the biological activity of various inhibitors.

Case Study 1: Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a well-established core for EGFR inhibitors. A study systematically investigated the effect of halogen substitution at the 3'-position of the aniline ring on inhibitory potency.

CompoundHalogen (X) at 3'-positionIC50 (nM)
1 H29
2 F3.8
3 Cl0.31
4 Br0.025
5 I0.89

Data sourced from:[1]

This data clearly demonstrates the profound impact of both the halogen type and its position. The introduction of a halogen at the 3'-position dramatically increases potency compared to the unsubstituted analog. Notably, the bromine-substituted compound 4 exhibits the highest potency, suggesting an optimal combination of electronic and steric factors for binding to the EGFR active site. The larger iodine atom in compound 5 leads to a slight decrease in activity, possibly due to steric hindrance.

Case Study 2: Haspin Kinase Inhibitors

A study on 5-halotubercidin derivatives as inhibitors of the serine/threonine kinase haspin highlights the role of halogen-aromatic π interactions in modulating inhibitor residence time, a critical parameter for drug efficacy.

CompoundHalogen (X) at 5-positionKd (nM)kon (104 M-1s-1)koff (10-3 s-1)
Tubercidin H13001.8230
5-fTU F2603.181
5-clTU Cl831210
5-brTU Br412510
5-iTU I31873.2

Data sourced from:[6][7]

This case study beautifully illustrates the "heavy halogen" effect. As the size and polarizability of the halogen increase from fluorine to iodine, the binding affinity (lower Kd) improves significantly. This is driven by a dramatic increase in the association rate (kon) and a decrease in the dissociation rate (koff), leading to a longer inhibitor residence time. The crystal structures revealed that the larger halogens form more favorable halogen-π interactions with a phenylalanine gatekeeper residue in the kinase active site.

Experimental Protocols for Evaluating Positional Isomer Effects

To empirically determine the influence of halogen position on biological activity, rigorous and well-defined experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for two key assays.

Protocol 1: In Vitro Metabolic Stability Assay Using Cryopreserved Hepatocytes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams Medium E with supplements)

  • Test compounds and positive control (e.g., a rapidly metabolized compound like verapamil) dissolved in DMSO

  • 96-well plates

  • Orbital shaker incubator

  • Acetonitrile with an internal standard (for quenching and protein precipitation)

  • LC-MS/MS system for analysis

Procedure:

  • Thaw and Prepare Hepatocytes: Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath. Gently transfer the cells to pre-warmed incubation medium and centrifuge to pellet the cells. Resuspend the cell pellet in fresh incubation medium and determine cell viability and concentration using a trypan blue exclusion assay.

  • Prepare Incubation Plate: Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5 x 106 viable cells/mL) in incubation medium. Add the cell suspension to the wells of a 96-well plate.

  • Initiate the Reaction: Add a small volume of the test compound stock solution to the wells to achieve the final desired concentration (typically 1 µM). Include a positive control and a vehicle control (DMSO without compound).

  • Incubation and Sampling: Place the plate in an orbital shaker incubator at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), remove an aliquot of the cell suspension from each well.

  • Quench the Reaction: Immediately add the collected aliquot to a separate 96-well plate containing ice-cold acetonitrile with an internal standard. This stops the metabolic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line represents the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Protocol 2: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.

Materials:

  • Cell membranes or purified receptors expressing the target of interest

  • Radiolabeled ligand (e.g., [3H]- or [125I]-labeled)

  • Unlabeled test compounds (positional isomers) and a known high-affinity unlabeled ligand (for determining non-specific binding)

  • Assay buffer

  • 96-well filter plates (e.g., glass fiber filters)

  • Vacuum manifold

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compounds and the high-affinity unlabeled ligand in assay buffer. Prepare the radiolabeled ligand at a fixed concentration (typically at or below its Kd value) in assay buffer. Prepare the membrane/receptor suspension in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled test compound (or buffer for total binding, or a high concentration of unlabeled ligand for non-specific binding), the radiolabeled ligand, and the membrane/receptor suspension to each well.

  • Incubation: Incubate the plate for a sufficient time at a specific temperature (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium. Gentle agitation is recommended.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements to obtain the specific binding. Plot the specific binding as a function of the log of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams provide a visual representation of key concepts and workflows.

Halogen_Effects cluster_molecule Halogenated Molecule cluster_effects Positional Effects cluster_outcomes Biological Outcomes Molecule Aromatic Ring with Halogen (X) Inductive Inductive/Resonance Effects Molecule->Inductive ortho, meta, para HalogenBonding Halogen Bonding Molecule->HalogenBonding σ-hole MetabolicStability Metabolic Stability Molecule->MetabolicStability Metabolic Blocking BindingAffinity Target Binding Affinity Inductive->BindingAffinity HalogenBonding->BindingAffinity Pharmacokinetics Pharmacokinetics (ADME) MetabolicStability->Pharmacokinetics BiologicalActivity Overall Biological Activity BindingAffinity->BiologicalActivity Pharmacokinetics->BiologicalActivity

Caption: Influence of Halogen Position on Biological Outcomes.

Assay_Workflow cluster_synthesis Compound Preparation cluster_assays Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesize Positional Isomers (ortho, meta, para) BindingAssay Target Binding Assay (e.g., Radioligand Competition) Synthesis->BindingAssay MetabolicAssay Metabolic Stability Assay (e.g., Hepatocytes) Synthesis->MetabolicAssay DataAnalysis Calculate IC50/Ki, t1/2, CLint BindingAssay->DataAnalysis MetabolicAssay->DataAnalysis SAR Establish Structure-Activity Relationship (SAR) DataAnalysis->SAR

Caption: Experimental Workflow for Evaluating Halogen Positional Isomers.

Conclusion: A Strategic Imperative in Drug Design

The strategic placement of a halogen atom is a powerful and nuanced tool in the medicinal chemist's arsenal. As this guide has demonstrated, the choice of halogen and its position on a molecular scaffold can have profound and predictable effects on a compound's biological activity. By understanding the interplay of electronic effects, halogen bonding, and metabolic blocking, and by employing rigorous experimental evaluation, researchers can harness the power of halogenation to design more potent, selective, and metabolically stable drug candidates. The "halogen dance" is not one of chance, but a carefully choreographed sequence of strategic decisions that can lead to the discovery of life-changing medicines.

References

Introduction: Lipophilicity's Central Role and Fluorine's Strategic Advantage

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of drug discovery, a molecule's ability to navigate the complex biological landscape of the human body is paramount. This journey is largely governed by a fundamental physicochemical property: lipophilicity . Defined as the affinity of a compound for a lipid or non-polar environment, lipophilicity dictates a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][][3] A drug candidate must be lipophilic enough to permeate lipid-based cell membranes but not so lipophilic that it remains sequestered in fatty tissues, unable to reach its target or be cleared from the body.[1]

Among the tools available to medicinal chemists for modulating a molecule's properties, the substitution of a hydrogen atom with fluorine has become an indispensable strategy.[4] Despite being the most electronegative element, fluorine's effect on lipophilicity is nuanced and often counterintuitive.[4][5][6] This guide provides an in-depth exploration of the context-dependent impact of fluorine on molecular lipophilicity, supported by experimental data and detailed protocols for its accurate measurement. We will dissect the mechanistic underpinnings of fluorine's influence and offer a clear framework for researchers aiming to strategically employ this unique halogen in drug design.

The Dichotomy of Fluorine: A Context-Dependent Influencer

The introduction of fluorine can either increase or decrease lipophilicity, a duality that hinges on the specific molecular environment.[7][8] While halogenation is traditionally associated with increased lipophilicity, fluorine's extreme electronegativity (3.98 on the Pauling scale) and the resulting highly polarized carbon-fluorine (C-F) bond create a more complex scenario.[4][5][6][9]

  • Increasing Lipophilicity: In many cases, particularly in aromatic systems, replacing a hydrogen with a fluorine atom increases lipophilicity.[4][10] This is often attributed to the C-F bond being poorly polarizable, which can enhance hydrophobic interactions with protein pockets.[4][11] For example, the addition of a fluoroquinolone at the C-6 position of the quinolone scaffold enhances DNA gyrase binding affinity, partly due to favorable hydrophobic interactions.[4]

  • Decreasing Lipophilicity: Conversely, the high polarity of the C-F bond can lead to a decrease in lipophilicity, especially in aliphatic chains.[5][7] The strong dipole moment can increase interactions with polar solvents like water.[7] Studies on thiofluoroalkylpyridines have shown that internal difluorination can lead to a counterintuitive decrease in lipophilicity compared to the non-fluorinated parent compound.[7]

This dual nature underscores the necessity of precise experimental measurement over theoretical prediction alone. The overall effect is a delicate balance between increased molecular volume, altered hydrogen bond basicity, and changes in the overall molecular dipole.[7][8]

Quantifying Lipophilicity: The Indispensable Metrics of LogP and LogD

To move from qualitative descriptions to quantitative assessment, the pharmaceutical industry relies on two key parameters: the partition coefficient (LogP) and the distribution coefficient (LogD).[12][13]

  • LogP: This is the logarithm of the ratio of the concentration of a neutral (unionized) compound in a two-phase system of n-octanol and water at equilibrium.[1][12][13] It is an intrinsic property of a molecule.

  • LogD: This is the logarithm of the ratio of the concentration of all species (ionized and unionized) of a compound in an n-octanol/water system at a specific pH.[12][13][14][15] Since most drugs contain ionizable groups, LogD is often a more physiologically relevant descriptor of lipophilicity.[14][16]

A balanced LogP, typically between 2 and 5, is often sought for optimal oral drug absorption and distribution.[17]

Experimental Protocols for Accurate Lipophilicity Determination

The "Gold Standard": Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a compound between n-octanol and water and is considered the benchmark for accuracy for compounds with LogP values between -2 and 4.[18][19][20]

Rationale for Choices:

  • n-Octanol/Water System: This solvent system is widely accepted as the best mimic of the partitioning behavior across a biological membrane.

  • Mutual Saturation: Pre-saturating the n-octanol with water and the water with n-octanol ensures that the volumes of the phases do not change during the experiment, leading to a more accurate equilibrium measurement.

  • Centrifugation: This step is critical to ensure a clean separation of the two phases, preventing the formation of emulsions that can lead to erroneous concentration measurements.[20]

  • Concentration Analysis (LC-MS/MS): Liquid Chromatography-Mass Spectrometry provides high sensitivity and selectivity for accurately quantifying the analyte in each phase.[13][15][16]

Step-by-Step Protocol:

  • Preparation of Phases: Prepare a sufficient quantity of n-octanol saturated with water and water saturated with n-octanol.

  • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, add 1 mL of the water-saturated n-octanol and 1 mL of the n-octanol-saturated buffer (e.g., PBS at pH 7.4 for LogD).[16]

  • Compound Addition: Add a small aliquot (e.g., 10 µL) of the compound stock solution to the vial.[15]

  • Equilibration: Seal the vial and rotate or shake it for a set period (e.g., one hour) at a constant temperature (20-25°C) to allow equilibrium to be reached.[15][20]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.[20]

  • Sampling: Carefully withdraw an aliquot from each phase for analysis.

  • Quantification: Determine the concentration of the compound in each aliquot using a validated analytical method like LC-MS/MS.[16]

  • Calculation: Calculate the LogP or LogD using the formula: LogP (or LogD) = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

High-Throughput Screening: RP-HPLC Method (OECD Guideline 117)

For rapid screening of multiple compounds, the Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is an efficient and reliable alternative.[13][19][21] It estimates LogP by correlating a compound's retention time on a non-polar stationary phase with the known LogP values of a set of reference standards.[19][21]

Rationale for Choices:

  • C18 Column: A C18 (octadecylsilyl) column provides a non-polar stationary phase that retains compounds based on their hydrophobicity, mimicking the partitioning process.

  • Calibration Curve: Using a set of well-characterized reference compounds with a range of known LogP values allows for the creation of a robust calibration curve, ensuring the accurate estimation of the LogP for the test compound.[19][22]

  • Isocratic Elution: Using a constant mobile phase composition simplifies the calculation of the capacity factor (k'), which is directly related to retention and lipophilicity.

Step-by-Step Protocol:

  • System Setup: Use an HPLC system with a C18 column and a UV detector.

  • Mobile Phase: Prepare a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Reference Standards: Select a series of at least 6 reference compounds with accurately known LogP values that bracket the expected LogP of the test compound.[22]

  • Calibration: a. Inject each reference standard individually and record its retention time (t_R_). b. Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil). c. Calculate the capacity factor (k') for each standard: k' = (t_R_ - t_0_) / t_0_ d. Plot log(k') versus the known LogP values and perform a linear regression to generate a calibration curve.[21]

  • Sample Analysis: Inject the test compound under the identical HPLC conditions and determine its retention time and calculate its log(k').

  • LogP Estimation: Use the calibration curve equation to calculate the LogP of the test compound from its log(k') value.[21]

Diagram of Experimental Workflows

G cluster_0 Shake-Flask Method (OECD 107) cluster_1 RP-HPLC Method (OECD 117) sf1 1. Prepare Saturated n-Octanol & Water sf2 2. Add Compound to Biphasic System sf1->sf2 sf3 3. Shake/Rotate to Equilibrate sf2->sf3 sf4 4. Centrifuge for Phase Separation sf3->sf4 sf5 5. Sample Each Phase sf4->sf5 sf6 6. Quantify Concentration (e.g., LC-MS/MS) sf5->sf6 sf7 7. Calculate LogP/LogD sf6->sf7 hplc1 1. Run Reference Standards with known LogP hplc2 2. Calculate Capacity Factors (k') hplc1->hplc2 hplc3 3. Create Calibration Curve (log(k') vs. LogP) hplc2->hplc3 hplc6 6. Estimate LogP from Calibration Curve hplc3->hplc6 Use Equation hplc4 4. Run Test Compound hplc5 5. Determine log(k') for Test Compound hplc4->hplc5 hplc5->hplc6 G cluster_effects Primary Electronic Effects cluster_consequences Physicochemical Consequences F_atom Fluorine Atom (High Electronegativity) inductive Strong Inductive Electron Withdrawal F_atom->inductive dipole Creates Strong C-F Bond Dipole F_atom->dipole h_bond Weak H-Bond Acceptor F_atom->h_bond pka Lowers pKa of Neighboring Groups inductive->pka polarity Changes Overall Molecular Polarity dipole->polarity conformation Alters Molecular Conformation h_bond->conformation lipophilicity Net Change in Lipophilicity (LogP/LogD) pka->lipophilicity conformation->lipophilicity polarity->lipophilicity

References

A Researcher's Guide to Di-substituted Benzyl Alcohol Reactivity: A Comparative Analysis of Reaction Times

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle interplay of substituents on the reactivity of benzyl alcohol derivatives is paramount for efficient synthesis and drug design. This guide provides an in-depth comparative analysis of reaction times for di-substituted benzyl alcohols across common organic transformations, supported by experimental data and mechanistic insights. By delving into the electronic and steric effects of various substituents, this document aims to equip you with the knowledge to predict and control reaction outcomes.

The Decisive Role of Substituents: Electronic and Steric Effects

The reactivity of the benzylic hydroxyl group in di-substituted benzyl alcohols is intrinsically linked to the electronic and steric environment imposed by the substituents on the aromatic ring. These effects modulate the electron density at the reaction center and influence the accessibility of reagents, thereby dictating the reaction rate.

Electronic Effects: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the benzene ring exert a profound influence on reaction rates. EDGs, such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density at the benzylic carbon through resonance and inductive effects. This stabilization of a positive charge in the transition state accelerates reactions that proceed through a carbocation-like intermediate. Conversely, EWGs, like nitro (-NO₂) and chloro (-Cl) groups, withdraw electron density, destabilizing any developing positive charge and thus retarding the reaction rate.

The Hammett equation, log(k/k₀) = ρσ, provides a quantitative measure of these electronic effects. In this equation, k and k₀ are the rate constants for the substituted and unsubstituted reactions, respectively, σ is the substituent constant (a measure of the electronic effect of a substituent), and ρ is the reaction constant (a measure of the reaction's sensitivity to electronic effects). A negative ρ value indicates that the reaction is accelerated by electron-donating groups, while a positive ρ value signifies acceleration by electron-withdrawing groups.

Steric Effects: Substituents, particularly those in the ortho position, can physically hinder the approach of reactants to the hydroxyl group. This steric hindrance can significantly slow down the reaction rate, irrespective of the substituent's electronic nature. The Taft equation, log(k/kₛ) = ρσ + δEₛ, extends the Hammett relationship to account for these steric effects. Here, σ* and Eₛ are the polar and steric substituent constants, respectively, while ρ* and δ are the corresponding reaction constants.

Comparative Analysis of Reaction Rates

This section presents a comparative analysis of reaction times for di-substituted benzyl alcohols in three key transformations: oxidation, esterification, and etherification.

Oxidation: A Clear Demonstration of Electronic Dominance

The oxidation of benzyl alcohols to their corresponding aldehydes or carboxylic acids is a cornerstone of organic synthesis. Kinetic studies on the oxidation of substituted benzyl alcohols using various reagents, such as chromium(VI) compounds, consistently demonstrate the strong influence of electronic effects.

General Trend: The rate of oxidation is significantly accelerated by electron-donating groups and retarded by electron-withdrawing groups. This is because the rate-determining step often involves the transfer of a hydride ion from the benzylic carbon, a process that is facilitated by increased electron density at this position.

Experimental Data Summary:

The following table summarizes the relative reaction rates for the oxidation of various para-substituted benzyl alcohols with acidified dichromate.

Substituent (p-X)Relative Rate (kₓ/kₗ)Hammett Constant (σₚ)
-OCH₃>1 (Faster)-0.27
-CH₃>1 (Faster)-0.17
-H1.000.00
-Cl<1 (Slower)0.23
-NO₂<1 (Slower)0.78

Data compiled from multiple sources indicating the general trend.

The negative slope of a Hammett plot for these reactions confirms that a positive charge develops in the transition state, which is stabilized by electron-donating substituents.

Experimental Protocol: Kinetic Measurement of Benzyl Alcohol Oxidation

This protocol outlines a general method for determining the reaction kinetics of benzyl alcohol oxidation using a UV-Vis spectrophotometer.

  • Preparation of Solutions:

    • Prepare a stock solution of the oxidizing agent (e.g., potassium dichromate in acidic medium) of a known concentration.

    • Prepare stock solutions of the various di-substituted benzyl alcohols in a suitable solvent (e.g., aqueous acetic acid).

  • Reaction Setup:

    • In a cuvette, mix the benzyl alcohol solution with the solvent and any necessary catalyst or acid.

    • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature.

  • Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the oxidizing agent solution.

    • Monitor the decrease in the absorbance of the oxidizing agent or the increase in the absorbance of the product at a specific wavelength over time.

  • Data Analysis:

    • Plot the absorbance versus time data.

    • Determine the initial rate of the reaction from the slope of the curve at t=0.

    • Calculate the rate constant (k) using the appropriate rate law.

Reaction Mechanism: Oxidation of Benzyl Alcohol

The oxidation of benzyl alcohol by chromic acid is believed to proceed through the formation of a chromate ester intermediate. The rate-determining step is the cleavage of the C-H bond with the assistance of a base (often water).

Oxidation_Mechanism cluster_0 Step 1: Formation of Chromate Ester cluster_1 Step 2: Rate-Determining Hydride Transfer Alcohol R-CH₂OH Ester R-CH₂-O-CrO₃H Alcohol->Ester + H₂CrO₄ ChromicAcid H₂CrO₄ Water H₂O Ester->Water - H₂O Ester2 R-CH₂-O-CrO₃H Aldehyde R-CHO Ester2->Aldehyde + B: Base B: Cr_IV H₂CrO₃ Aldehyde->Cr_IV + BH⁺

Caption: Mechanism of Benzyl Alcohol Oxidation.

Esterification: A Balance of Electronic and Steric Factors

Esterification, the reaction between an alcohol and a carboxylic acid (or its derivative), is a fundamental process in the synthesis of pharmaceuticals and fine chemicals. The reaction rate is influenced by both the electronic nature of the substituents on the benzyl alcohol and the steric hindrance around the hydroxyl group.

General Trend: Similar to oxidation, electron-donating groups on the benzyl alcohol generally accelerate the rate of acid-catalyzed esterification by stabilizing the carbocation intermediate formed after protonation of the hydroxyl group. However, bulky ortho-substituents can significantly impede the reaction, overriding the electronic effects.

Experimental Data Insights:

While comprehensive comparative kinetic data for a wide range of di-substituted benzyl alcohols in esterification is less abundant in the literature than for oxidation, studies on the esterification of benzyl alcohol with acetic acid catalyzed by cation-exchange resins have been conducted. The activation energy for the formation of benzyl acetate was found to be 73.3 kJ mol⁻¹. In metal-free oxidative esterification, electron-withdrawing groups on benzyl alcohol led to higher yields, suggesting a different mechanism where the benzyl proton's acidity plays a role.

The following table provides a qualitative comparison based on established principles:

SubstituentElectronic Effect on Rate (Acid-Catalyzed)Steric Effect on Rate (ortho-substitution)
Electron-DonatingIncreaseDecrease
Electron-WithdrawingDecreaseDecrease

Experimental Protocol: Monitoring Esterification via Titration

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, combine the di-substituted benzyl alcohol, carboxylic acid, and a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Heat the mixture to the desired temperature.

  • Sampling:

    • At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching and Titration:

    • Immediately quench the reaction by adding the aliquot to a known volume of cold water.

    • Titrate the unreacted carboxylic acid with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).

  • Calculation:

    • Calculate the concentration of the carboxylic acid at each time point.

    • Determine the rate constant from the integrated rate law.

Reaction Pathway: Fischer Esterification

The Fischer esterification is an acid-catalyzed reaction that proceeds through a series of equilibrium steps.

Esterification_Workflow Start Carboxylic Acid + Benzyl Alcohol Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation -H₂O End Ester + Water Deprotonation->End -H⁺

Caption: Fischer Esterification Workflow.

Etherification: Where Steric Hindrance Can Dominate

The synthesis of ethers from benzyl alcohols can be achieved through various methods, including acid-catalyzed dehydration and the Williamson ether synthesis. In these reactions, both electronic and steric effects play crucial roles, with steric hindrance often being a more significant factor, especially with bulky substituents.

General Trend: In acid-catalyzed dehydration to form symmetrical ethers, electron-donating groups can facilitate the formation of the benzyl carbocation intermediate, thus increasing the reaction rate. However, for the Williamson ether synthesis, where the alkoxide of the benzyl alcohol acts as a nucleophile, less sterically hindered alcohols react faster. Ortho-substituents, regardless of their electronic nature, will generally slow down the reaction rate due to steric hindrance.

Experimental Data Observations:

Studies on the iron-catalyzed etherification of substituted benzyl alcohols have shown that electron-withdrawing groups on the aromatic ring make the alcohol less reactive compared to those with electron-rich groups. It was also noted that para-substituted benzyl alcohols generally give higher yields of the corresponding ethers than ortho-substituted ones, which is attributed to the steric hindrance of the ortho-substituent.

Reaction TypeElectronic Effect on RateSteric Effect on Rate (ortho-substitution)
Acid-Catalyzed DehydrationEDG: Increase, EWG: DecreaseDecrease
Williamson Ether SynthesisLess significant than steric effectsDecrease

Predictive Power in Synthesis and Drug Development

A thorough understanding of how substituents influence the reaction times of di-substituted benzyl alcohols provides a powerful predictive tool for chemists. In synthetic chemistry, this knowledge allows for the rational selection of starting materials and reaction conditions to optimize yields and minimize reaction times. For instance, if a rapid oxidation is desired, a benzyl alcohol with a strong electron-donating group in the para position would be a suitable choice.

In drug development, where benzyl alcohol moieties are common, understanding their reactivity is crucial for predicting metabolic pathways and designing prodrugs. The rate at which a benzylic hydroxyl group is metabolized (e.g., through oxidation or conjugation) can be modulated by introducing appropriate substituents on the aromatic ring, thereby controlling the drug's pharmacokinetic profile.

Conclusion

The reactivity of di-substituted benzyl alcohols is a finely tuned interplay of electronic and steric effects. While electronic effects, quantifiable by the Hammett equation, are often the dominant factor in reactions like oxidation, the steric hindrance from bulky substituents, especially in the ortho position, can significantly impact or even dominate the reaction rates in processes like esterification and etherification. By leveraging the principles and experimental data outlined in this guide, researchers can make more informed decisions in their synthetic and drug development endeavors, leading to more efficient and predictable outcomes.

A Spectroscopic Guide to 2-Bromo-4-fluorobenzyl Alcohol and Its Analogues for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Spectroscopic techniques serve as the cornerstone of this analytical rigor, providing a detailed fingerprint of a compound's identity, purity, and structural nuances. This guide offers an in-depth spectroscopic comparison of 2-Bromo-4-fluorobenzyl alcohol, a key building block in medicinal chemistry, with its structural analogues: 2-bromobenzyl alcohol, 4-fluorobenzyl alcohol, and the parent compound, benzyl alcohol.

This document is designed for researchers, scientists, and drug development professionals, providing not only a comparative analysis of spectroscopic data but also the underlying principles and experimental workflows. By understanding the distinct spectral signatures imparted by bromine and fluorine substituents, researchers can enhance their ability to identify and characterize novel compounds with greater confidence.

The Spectroscopic Toolkit: A Multi-faceted Approach

A comprehensive understanding of a molecule's structure requires a multi-pronged analytical approach. In this guide, we will leverage four key spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of hydrogen and carbon atoms, revealing crucial insights into the connectivity and electronic structure of the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of a compound and provides information about its structure through the analysis of its fragmentation patterns.

The strategic application of these techniques allows for an unambiguous elucidation of a molecule's structure.

Spectroscopic Profiles of Benzyl Alcohol and Its Analogues

The following sections detail the characteristic spectroscopic features of this compound and its analogues. The interplay of inductive and resonance effects of the bromine and fluorine substituents leads to predictable yet distinct shifts in their spectral data.

Benzyl Alcohol: The Unsubstituted Benchmark

Benzyl alcohol serves as our reference compound, providing a baseline for understanding the electronic effects of the substituents.

¹H NMR (CDCl₃): The spectrum is characterized by a multiplet for the aromatic protons typically observed between δ 7.22 and 7.46 ppm, a singlet for the benzylic protons (-CH₂-) at approximately δ 4.67 ppm, and a broad singlet for the hydroxyl proton (-OH) around δ 2.66 ppm, the chemical shift of which can vary with concentration and temperature.[1]

¹³C NMR (CDCl₃): The spectrum shows four distinct signals: the ipso-carbon (C-1) at ~δ 140.9 ppm, the ortho-, meta-, and para-carbons in the aromatic region (~δ 127.0-128.6 ppm), and the benzylic carbon at ~δ 65.2 ppm.[1]

IR Spectroscopy: Key absorptions include a broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching of the aromatic ring just above 3000 cm⁻¹, and a C-O stretching vibration in the 1000-1200 cm⁻¹ region.[2][3]

Mass Spectrometry (EI): The mass spectrum of benzyl alcohol typically shows a molecular ion peak (M⁺) at m/z 108.[4][5] Common fragmentation pathways include the loss of a hydroxyl radical to form the tropylium ion at m/z 91, and the loss of a hydrogen atom to give a peak at m/z 107.[4] A prominent peak at m/z 79 is also often observed, resulting from the loss of CO from the m/z 107 fragment.[6]

4-Fluorobenzyl Alcohol: The Influence of an Electronegative Substituent

The introduction of a highly electronegative fluorine atom at the para position significantly influences the electronic environment of the aromatic ring.

¹H NMR (CDCl₃): The aromatic region often appears as two multiplets or a pair of doublets of doublets due to the symmetry of the molecule, typically around δ 7.01 and 7.27 ppm.[7] The benzylic protons are observed as a singlet at approximately δ 4.56 ppm, and the hydroxyl proton as a broad singlet.[7]

¹³C NMR (CDCl₃): The fluorine atom causes a large downfield shift for the carbon to which it is attached (C-4), appearing around δ 162 ppm with a large one-bond C-F coupling constant. The other aromatic carbons are also affected, showing distinct chemical shifts and C-F coupling. The benzylic carbon is found around δ 64.5 ppm.[8]

IR Spectroscopy: In addition to the characteristic alcohol bands, a strong C-F stretching vibration is observed in the region of 1220-1240 cm⁻¹.[9]

Mass Spectrometry (EI): The molecular ion peak is observed at m/z 126.[10] A key fragment is the fluorotropylium ion at m/z 109.

2-Bromobenzyl Alcohol: The Impact of a Heavier Halogen

The bromine atom at the ortho position introduces both electronic and steric effects.

¹H NMR (CDCl₃): The aromatic protons are shifted and split into a more complex pattern due to the loss of symmetry, with signals appearing between δ 7.19 and 7.57 ppm.[11] The benzylic protons give a singlet around δ 4.78 ppm, and the hydroxyl proton a broad singlet.[11]

¹³C NMR (CDCl₃): The carbon bearing the bromine (C-2) is significantly shielded compared to unsubstituted benzene, appearing around δ 122.6 ppm.[11] The other aromatic carbons also show distinct shifts, and the benzylic carbon is observed at approximately δ 65.1 ppm.[11]

IR Spectroscopy: The spectrum shows a C-Br stretching vibration, typically in the fingerprint region between 500 and 600 cm⁻¹.[4]

Mass Spectrometry (EI): A characteristic feature is the presence of two molecular ion peaks of nearly equal intensity at m/z 186 and 188, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).[12] Fragmentation often involves the loss of the bromine atom to give a fragment at m/z 107.

This compound: A Combined Effect

The presence of both bromine and fluorine substituents leads to a more complex spectroscopic profile, reflecting their combined electronic influences.

¹H NMR (Predicted): The aromatic region is expected to show three distinct signals, likely a doublet, a doublet of doublets, and another doublet, due to the three non-equivalent aromatic protons. The chemical shifts will be influenced by both the electron-withdrawing fluorine and the bromine atom. The benzylic protons will appear as a singlet, and the hydroxyl proton as a broad singlet.

¹³C NMR (Predicted): The spectrum will display six distinct aromatic carbon signals. The carbon attached to fluorine will be significantly downfield and show a large C-F coupling. The carbon bonded to bromine will be shielded. The remaining aromatic carbons will have chemical shifts determined by the additive effects of both halogens. The benzylic carbon signal is also expected.

IR Spectroscopy: The spectrum will exhibit a broad O-H stretch, aromatic C-H stretches, a strong C-F stretch, and a C-Br stretch in the fingerprint region.

Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion, with peaks at m/z 204 and 206 due to the bromine isotopes. Fragmentation will likely involve the loss of Br, OH, and potentially HF. The fragmentation pattern of the related 2-bromo-4-fluorophenol shows loss of the bromine atom and carbon monoxide as significant pathways.[13]

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its analogues.

CompoundMolecular FormulaMolecular WeightKey ¹H NMR Signals (δ ppm, CDCl₃)Key ¹³C NMR Signals (δ ppm, CDCl₃)Key IR Absorptions (cm⁻¹)Key Mass Spec Fragments (m/z)
This compound C₇H₆BrFO205.02Aromatic (3H), -CH₂- (2H), -OH (1H)6 aromatic C, 1 benzylic C~3300 (O-H), ~1230 (C-F), ~550 (C-Br)204/206 (M⁺), 125 (M-Br)
4-Fluorobenzyl alcohol C₇H₇FO126.13~7.27 (d, 2H), ~7.01 (t, 2H), ~4.56 (s, 2H)[7]~162 (C-F), aromatic C's, ~64.5 (-CH₂-)[8]~3350 (O-H), ~1230 (C-F)[9]126 (M⁺), 109 (M-OH)[10]
2-Bromobenzyl alcohol C₇H₇BrO187.03~7.57-7.19 (m, 4H), ~4.78 (s, 2H)[11]~139.7 (C-1), ~122.6 (C-Br), aromatic C's, ~65.1 (-CH₂-)[11]~3300 (O-H), ~550 (C-Br)[4]186/188 (M⁺), 107 (M-Br)[12]
Benzyl alcohol C₇H₈O108.14~7.46-7.22 (m, 5H), ~4.67 (s, 2H)[1]~140.9 (C-1), aromatic C's, ~65.2 (-CH₂-)[1]~3350 (O-H)[2]108 (M⁺), 91 (M-OH), 79[4][5]

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Spectroscopy: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Mass Spectrometry: For GC-MS analysis, prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or methanol.

Instrumentation and Data Acquisition

The specific parameters for each instrument will vary, but the following provides a general guideline.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim Magnet D->E F Acquire ¹H and ¹³C Spectra E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Integrate and Pick Peaks H->I

Caption: Workflow for NMR spectroscopic analysis.

FTIR_Workflow cluster_prep Sample Preparation (KBr) cluster_acq Data Acquisition cluster_proc Data Processing A Grind Sample with KBr B Press into a Pellet A->B C Place Pellet in Holder B->C D Acquire Background Spectrum C->D E Acquire Sample Spectrum D->E F Ratio Sample to Background E->F G Identify Peak Frequencies F->G

Caption: Workflow for FTIR spectroscopic analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare Dilute Solution B Transfer to GC Vial A->B C Inject into GC-MS B->C D Separation on GC Column C->D E Ionization and Fragmentation (MS) D->E F Detection of Ions E->F G Generate Mass Spectrum F->G H Identify Molecular Ion and Fragments G->H

Caption: Workflow for GC-MS analysis.

Conclusion

The spectroscopic analysis of this compound and its analogues reveals the profound impact of halogen substitution on the electronic and structural properties of the benzyl alcohol scaffold. The electronegativity and position of the fluorine and bromine atoms create distinct and predictable signatures in NMR, IR, and Mass Spectra. A thorough understanding of these spectroscopic nuances is indispensable for researchers in drug discovery and development, enabling the confident identification and characterization of novel chemical entities. By employing the standardized protocols and comparative data presented in this guide, scientists can enhance the accuracy and efficiency of their analytical workflows, ultimately accelerating the pace of innovation in pharmaceutical research.

References

Safety Operating Guide

Navigating the Disposal of 2-Bromo-4-fluorobenzyl Alcohol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-Bromo-4-fluorobenzyl alcohol (CAS No: 229027-89-8), a halogenated organic compound utilized in synthetic chemistry and pharmaceutical research. Adherence to these procedures is critical for ensuring the safety of all laboratory personnel and maintaining compliance with regulatory standards. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar reagents.

I. Hazard Profile and Chemical Characteristics

This compound is a solid, halogenated aromatic compound.[1] While comprehensive toxicological data is not available for this specific chemical, the safety data for structurally related compounds and its classification as a halogenated organic necessitate that it be handled as hazardous waste.[2] The primary hazards associated with this class of compounds include acute oral toxicity, skin irritation, and serious eye irritation.[1][3][4]

PropertyValueSource
Molecular Formula C₇H₆BrFO[1]
Molecular Weight 205.02 g/mol [1]
Appearance White to off-white solid[5][6]
Melting Point 68-72 °C
Hazard Classifications Acute Toxicity (Oral), Skin Irritation, Serious Eye Irritation[1]
II. The Cardinal Rule: Segregation of Halogenated Waste

The foundational principle for the disposal of this compound is its strict segregation as a halogenated organic waste .[7] This is because halogenated compounds require specific high-temperature incineration processes to prevent the formation of toxic byproducts such as dioxins and furans.[7] Co-mingling halogenated and non-halogenated waste streams leads to increased disposal costs and complexifies the waste treatment process.[8]

The decision-making process for proper waste segregation is outlined in the workflow below.

WasteSegregation start Waste Generated: This compound is_halogenated Does the compound contain F, Cl, Br, or I? start->is_halogenated halogenated_bin Dispose in 'Halogenated Organic Waste' container. is_halogenated->halogenated_bin  Yes non_halogenated_bin Dispose in 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_bin  No

Caption: Waste segregation decision workflow.

III. Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound from the point of generation to final collection.

1. Personal Protective Equipment (PPE) is Non-Negotiable

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risk of exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[9][10]

  • Hand Protection: Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility data.[10][11]

  • Body Protection: A fully buttoned laboratory coat is required to protect against accidental spills.[9]

2. Waste Container Selection and Labeling

Proper containment is crucial for safe storage and transport.

  • Container Type: Use a designated, chemically compatible container for halogenated organic waste. This is often a clearly marked carboy or bottle provided by your institution's Environmental Health and Safety (EHS) department.[7][12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solvents/Waste".[2][8] The full chemical name, "this compound," should also be listed on the container's contents log.[7][12]

3. The Disposal Process

All waste transfer operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Solid Waste: If disposing of the pure, solid compound, carefully transfer it into the designated halogenated waste container. Avoid creating dust.[4][11]

  • Solutions: If the waste is in a solution with a non-halogenated solvent (e.g., acetone, ethanol), the entire solution must be treated as halogenated waste.[8][12] Pour the solution carefully into the waste container, avoiding splashes.

  • Contaminated Materials: Any materials grossly contaminated with this compound, such as pipette tips, weigh boats, or absorbent pads from a spill, must also be disposed of in the solid halogenated waste stream.

4. Storage and Collection

  • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[8][12]

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and incompatible chemicals.[9]

  • Scheduling Pickup: Once the waste container is approximately 80% full, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[2]

The overall disposal procedure is summarized in the following diagram.

DisposalWorkflow cluster_prep Preparation cluster_transfer Waste Transfer (in Fume Hood) cluster_storage Storage & Collection ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) container Locate/Prepare Labeled 'Halogenated Organic Waste' Container ppe->container transfer_waste Carefully Transfer Waste (Solid or Solution) into Container container->transfer_waste seal_container Securely Close Container transfer_waste->seal_container store Store in Designated Satellite Accumulation Area seal_container->store pickup Schedule Pickup with EHS when Container is Full store->pickup

Caption: Procedural workflow for the disposal of this compound.

IV. Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or chemical spill pillows.[2]

  • Clean-Up: Collect the absorbent material and any contaminated debris into a sealed, compatible container.

  • Dispose: Label the container as "Hazardous Waste" and dispose of it along with other halogenated waste.[2]

By adhering to these systematic procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2-Bromo-4-fluorobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Personal Protective Equipment for Handling 2-Bromo-4-fluorobenzyl Alcohol

Hazard Assessment: The Foundation of Safety

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a compound that demands careful respect. The primary risks are associated with direct contact and inhalation. Safety Data Sheets (SDS) classify this chemical with several key hazards that dictate our safety protocols.[1]

A critical first step in any laboratory procedure is to review the most current Safety Data Sheet (SDS).[2][3] This document provides the most detailed information regarding the specific formulation you are using.

Hazard Summary Table

Hazard ClassificationGHS CodeSignal WordDescriptionSource(s)
Skin IrritationH315WarningCauses skin irritation.[1][1][4]
Serious Eye IrritationH319WarningCauses serious eye irritation.[1][1][4][5]
Respiratory IrritationH335WarningMay cause respiratory irritation.[1][1][4][6]
Acute Oral ToxicityH301DangerToxic if swallowed.

Note: There is a discrepancy among suppliers regarding the acute oral toxicity. While some classify it as highly toxic (Category 3) with a "Danger" signal word, others do not include this classification and use a "Warning" signal word.[1] As a best practice, laboratory personnel should adopt the more stringent safety precaution and treat the compound as potentially toxic if ingested.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial to mitigate the risks associated with this compound. The following equipment is mandatory.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[1]

  • Mandatory: Chemical safety goggles that conform to European Standard EN 166 or equivalent are required at all times.[1][4][7]

  • Recommended for Splash Risk: When handling larger quantities or preparing solutions where splashing is possible, a face shield must be worn in addition to safety goggles.[7]

Hand Protection

This chemical is a known skin irritant.[1] Therefore, appropriate gloves are your primary defense against dermal exposure.

  • Required: Wear protective gloves.[1][4]

  • Glove Selection: While nitrile gloves are a common choice for general laboratory splash hazards, it is critical to consult the glove manufacturer's compatibility data for resistance to this specific chemical.[2][3] For prolonged contact or handling larger quantities, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use.

Skin and Body Protection

To prevent accidental skin contact from spills or dust, full body coverage is necessary.

  • Required: A long-sleeved laboratory coat must be worn and kept fully buttoned.[1][4][8]

  • Additional Protection: For operations involving significant quantities, consider using a chemical-resistant apron.[2][3] Ensure legs and feet are covered with long pants and closed-toe shoes.

Respiratory Protection

Since this compound is a solid that can cause respiratory irritation[1][9], preventing inhalation of its dust is critical.

  • Standard Handling: All handling of this solid must be performed in a well-ventilated area. A certified chemical fume hood is the preferred engineering control.[3][10]

  • When Respirators are Required: If you are working outside of a fume hood, if dust generation is unavoidable, or if you are facing concentrations above the established exposure limit, respiratory protection is mandatory.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][3][11]

Operational Plan for Safe Handling

A systematic workflow minimizes risk. The following procedure outlines the key steps for safely managing this compound from receipt to disposal.

Step-by-Step Handling Procedure
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS).[2][3]

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are accessible.[1][10]

    • Assemble and inspect all required PPE.

  • Handling (inside a chemical fume hood):

    • Don all required PPE before entering the handling area.

    • To minimize dust, do not pour the solid. Use a spatula or scoop for transfers.[3]

    • When weighing, use a balance inside the fume hood or in a ventilated balance enclosure.[3]

    • Keep the container tightly closed when not in use.[9][10]

  • Post-Handling & Cleanup:

    • Decontaminate all equipment and the work surface after use.

    • Carefully remove PPE, avoiding self-contamination. Gloves should be removed last.

    • Wash hands and any exposed skin thoroughly with soap and water.[4][5][10]

Safe Handling Workflow

The following diagram illustrates the logical flow for safely managing this compound in a laboratory setting.

cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal prep1 Review SDS prep2 Assemble & Inspect PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh & Transfer prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 clean2 Remove PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp1 Segregate Chemical Waste clean3->disp1 disp2 Dispose of Contaminated PPE disp1->disp2

Caption: Workflow for Safe Handling of this compound.

Emergency First Aid Procedures

In the event of an exposure, immediate action is critical.

  • If on Skin: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice.[1]

  • If in Eyes: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[1][10]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor immediately.[5]

Disposal Plan

Proper disposal is a crucial final step to ensure environmental safety and regulatory compliance.

  • Chemical Waste: All surplus this compound and contaminated materials must be disposed of as hazardous waste.[10] Do not empty into drains.[10]

  • Container Management: Collect waste in a suitable, clearly labeled, and tightly closed container.[8][9]

  • Regulatory Compliance: All chemical waste must be managed according to your institution's policies and local, regional, and national hazardous waste regulations.[8][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.